Methyl 1,2,3-thiadiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl thiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPSHAIKHFOJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327385 | |
| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-35-3 | |
| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 1,2,3-Thiadiazole-4-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl 1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest in agrochemical and pharmaceutical research. We will delve into its chemical characteristics, synthesis, and notable applications, offering insights for researchers, scientists, and professionals in drug development.
Introduction to the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is an aromatic five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This structural motif is a key pharmacophore, a feature of a molecule responsible for its biological or pharmacological interactions.[1] Derivatives of 1,2,3-thiadiazole are known to exhibit a wide array of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] They are also recognized for their role as plant activators, inducing systemic acquired resistance (SAR) in various crops.[1]
Methyl 1,2,3-thiadiazole-4-carboxylate, as a derivative, serves as a valuable building block in the synthesis of more complex molecules with tailored biological functions. Its study is pivotal for the development of novel agrochemicals and therapeutic agents.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of Methyl 1,2,3-Thiadiazole-4-carboxylate and Related Analogs
| Property | Methyl 1,2,3-Thiadiazole-4-carboxylate (Predicted/Inferred) | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate[3] | 1,2,3-Thiadiazole-4-carboxylic acid[4] |
| Molecular Formula | C₄H₄N₂O₂S | C₆H₈N₂O₂S | C₃H₂N₂O₂S |
| Molecular Weight | 144.15 g/mol | 172.2 g/mol | 130.13 g/mol [4] |
| Appearance | Likely a colorless liquid or low-melting solid | Colorless liquid[3] | Solid |
| Boiling Point | Not available | 110 °C at 1013 hPa[3] | Not available |
| Density | Not available | 1.265 g/cm³ at 25 °C[3] | Not available |
| Solubility | Expected to be sparingly soluble in water | Insoluble in water[3] | Not available |
Spectroscopic Characterization:
The structural elucidation of Methyl 1,2,3-thiadiazole-4-carboxylate relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral features can be predicted based on the analysis of similar 1,2,3-thiadiazole derivatives.[2][5]
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. A singlet for the proton on the thiadiazole ring would also be anticipated, likely in the downfield region.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester group (~160-170 ppm), the methyl carbon of the ester (~52 ppm), and the two carbons of the thiadiazole ring.[6]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the C=N and N=N bonds within the thiadiazole ring.[2][7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group.[5]
Synthesis and Reaction Mechanisms
The primary route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction .[1][8][9] This versatile method involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1]
The Hurd-Mori Synthesis Workflow
The synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate can be conceptually outlined starting from a suitable β-ketoester, such as methyl acetoacetate. The process involves the formation of a hydrazone intermediate, followed by cyclization.
Caption: Hurd-Mori synthesis workflow for Methyl 1,2,3-thiadiazole-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on the principles of the Hurd-Mori reaction for the synthesis of a methyl ester derivative.
Materials:
-
Methyl 3-oxobutanoate (Methyl acetoacetate)
-
Hydrazine hydrate or a suitable hydrazine derivative
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Methanol
-
Acid catalyst (e.g., concentrated sulfuric acid) for esterification (if starting from the carboxylic acid)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate in a suitable solvent like ethanol.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.
-
-
Hurd-Mori Cyclization:
-
Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases.
-
Dissolve the crude hydrazone in an anhydrous chlorinated solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a few hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude Methyl 1,2,3-thiadiazole-4-carboxylate by column chromatography on silica gel or by distillation under reduced pressure.
-
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent in the cyclization step is critical because thionyl chloride readily hydrolyzes in the presence of water, which would quench the reagent and reduce the yield.
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the hydrazone to the thiadiazole and to act as a dehydrating agent.
-
Controlled Temperature: The initial slow addition of thionyl chloride at low temperatures helps to control the exothermic reaction and prevent the formation of unwanted byproducts.
Key Applications in Research and Development
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of new bioactive compounds, with applications spanning agriculture and medicine.
Plant Health and Agriculture: Induction of Systemic Acquired Resistance (SAR)
A significant application of 1,2,3-thiadiazole derivatives is their ability to act as plant activators, inducing Systemic Acquired Resistance (SAR).[10] SAR is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[11]
Mechanism of Action:
Thiadiazole-based plant activators are believed to mimic the action of salicylic acid (SA), a key signaling molecule in the SAR pathway.[12] Upon application, these compounds can trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. The proteins encoded by these genes have antimicrobial properties and reinforce the plant's cell walls, making it more resistant to subsequent infections.[10][13]
Caption: Simplified signaling pathway of SAR induced by thiadiazole derivatives.
Antimicrobial Drug Development
Derivatives of 1,2,3-thiadiazole have shown promising activity against a range of microbial pathogens.[1][14] The thiadiazole ring can be functionalized at various positions to create a library of compounds for screening against different bacterial and fungal strains. The ester group in Methyl 1,2,3-thiadiazole-4-carboxylate is a convenient handle for such modifications, allowing for the synthesis of amides, hydrazides, and other derivatives with potentially enhanced antimicrobial properties.[15]
The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives has been shown to involve the disruption of cell wall biogenesis in fungi.[16] While the specific mechanism for 1,2,3-thiadiazole derivatives may differ, this provides a promising avenue for further investigation.
Table 2: Reported Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |
| 1,3,4-Thiadiazole derivatives | Candida species, Molds | MIC₁₀₀ values ranging from 8 to 96 µg/ml | [16][17] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL for the most active compound | [18] |
| N-acyl-N-arylalanines with a 1,2,3-thiadiazol-5-ylcarbonyl fragment | Alternaria brassicicola | 92% effective at 200 µg/mL (in vivo) |
Safety and Handling
Based on the safety data for analogous compounds like Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and 1,2,3-Thiadiazole-4-carboxylic acid, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[3]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.[3]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[4] In case of fire, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and sulfur oxides.[3]
Conclusion
Methyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound with significant potential in both agricultural and pharmaceutical applications. Its role as a precursor for novel plant activators and antimicrobial agents makes it a subject of ongoing research interest. A thorough understanding of its synthesis, particularly through the Hurd-Mori reaction, and its structure-activity relationships will continue to drive the development of new and effective bioactive molecules based on the 1,2,3-thiadiazole scaffold.
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Synthesis of Pyrrolo[2,3-d][1][2][19]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. (2011). Molecules, 16(12), 10224-10232.
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Methyl 1,2,3-thiadiazole-4-carboxylate basic properties and structure
An In-Depth Technical Guide to Methyl 1,2,3-thiadiazole-4-carboxylate: Properties, Structure, and Synthesis
Introduction
The 1,2,3-thiadiazole ring system is a five-membered heterocyclic scaffold of significant theoretical and practical interest in chemistry.[1] Since the initial synthesis of its derivatives in the late 19th century, this moiety has become a cornerstone in the development of novel compounds across industry, medicine, and agriculture.[1] Among the four possible isomers of thiadiazole, the 1,2,3-thiadiazole structure is unique in its propensity for thermal or photochemical decomposition via the extrusion of molecular nitrogen (N₂).[1] This reactivity makes it a valuable precursor for generating reactive intermediates like alkynes and thioketenes, further broadening its utility in organic synthesis.[1]
This technical guide focuses on a key derivative, Methyl 1,2,3-thiadiazole-4-carboxylate . We will provide an in-depth analysis of its core molecular structure, physicochemical properties, established and modern synthetic protocols, characteristic reactivity, and its applications as a versatile building block for researchers in drug discovery and materials science. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[2][3] This guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Core Molecular Profile
Chemical Structure and Identifiers
Methyl 1,2,3-thiadiazole-4-carboxylate features a planar, five-membered 1,2,3-thiadiazole ring substituted at the C4 position with a methyl ester group. This electron-withdrawing group significantly influences the electronic properties and reactivity of the heterocyclic ring.
Caption: 2D Structure of Methyl 1,2,3-thiadiazole-4-carboxylate.
Physicochemical Properties
The fundamental properties of Methyl 1,2,3-thiadiazole-4-carboxylate are summarized below. These computed values are essential for predicting its behavior in various solvent systems and its potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂S | PubChem |
| Molecular Weight | 144.15 g/mol | PubChem |
| IUPAC Name | methyl 1,2,3-thiadiazole-4-carboxylate | - |
| SMILES | COC(=O)C1=CSN=N1 | - |
| InChIKey | ZBHHFKLHFRPLSE-UHFFFAOYSA-N | - |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Synthesis and Mechanistic Insights
The synthesis of the 1,2,3-thiadiazole ring is well-established, with several named reactions providing access to this scaffold. The Hurd-Mori synthesis is the most conventional and widely cited method.[4]
The Hurd-Mori Synthesis: A Foundational Approach
Discovered by Hurd and Mori in 1956, this reaction provides a direct route to 4- and 5-substituted 1,2,3-thiadiazoles.[1] The core transformation involves the cyclization of a hydrazone derivative that has an adjacent active methylene group and is substituted at the N2 position with an electron-withdrawing group (e.g., -COOR, -COR, -SO₂R).[1] The reaction proceeds by treatment with thionyl chloride (SOCl₂).
The causality behind this choice of reagents is critical. The electron-withdrawing group on the hydrazone nitrogen enhances the acidity of the adjacent methylene protons, facilitating the initial reaction steps. Thionyl chloride serves as both the sulfur source for the heterocycle and the dehydrating/cyclizing agent.
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The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Heterocycle of Enduring Interest
The 1,2,3-thiadiazole core, a five-membered aromatic ring system containing one sulfur and two adjacent nitrogen atoms, represents a fascinating and enduring area of heterocyclic chemistry. First described in the late 19th century, these compounds have journeyed from chemical curiosities to indispensable scaffolds in medicinal chemistry and agrochemicals.[1] Their unique chemical properties and broad spectrum of biological activities have captivated chemists for over a century, leading to the development of a rich and diverse synthetic portfolio. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,3-thiadiazole chemistry, offering insights into the foundational synthetic methodologies, key scientific milestones, and the ever-expanding applications of this remarkable heterocyclic system. For researchers and drug development professionals, understanding the historical context and synthetic evolution of 1,2,3-thiadiazoles provides a critical foundation for innovation and the design of novel bioactive molecules.[2]
The Dawn of 1,2,3-Thiadiazole Chemistry: The Pechmann Synthesis
The story of 1,2,3-thiadiazoles begins in the late 19th century with the pioneering work of German chemist Hans von Pechmann. In 1888, Pechmann reported the reaction of diazomethane with phenyl isothiocyanate, which yielded a novel heterocyclic compound, later identified as a 1,2,3-thiadiazole derivative. This reaction, now known as the Pechmann synthesis, marked the first recorded synthesis of the 1,2,3-thiadiazole ring system.
The Pechmann synthesis is a [3+2] cycloaddition reaction where a diazoalkane reacts with a compound containing a carbon-sulfur double bond, such as an isothiocyanate. The reaction proceeds through a concerted mechanism, leading to the formation of the five-membered ring.
Figure 1: Conceptual workflow of the Pechmann Synthesis.
Experimental Protocol: Pechmann Synthesis of 5-Amino-N-phenyl-1,2,3-thiadiazole
This protocol describes a representative Pechmann synthesis.
Materials:
-
Phenyl isothiocyanate
-
Diazomethane (handle with extreme caution in a well-ventilated fume hood)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (1.1 equivalents) dropwise to the stirred solution of phenyl isothiocyanate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-amino-N-phenyl-1,2,3-thiadiazole.[3]
A Paradigm Shift in Synthesis: The Hurd-Mori Reaction
For several decades following its discovery, the synthesis of 1,2,3-thiadiazoles remained relatively niche. This changed dramatically in 1955 with the serendipitous discovery of a new, more versatile synthetic route by Charles D. Hurd and R. I. Mori.[4] While attempting to prepare an oxadiazinedione, they unexpectedly obtained a 1,2,3-thiadiazole derivative. This reaction, now famously known as the Hurd-Mori reaction, involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[5][6]
The Hurd-Mori reaction quickly became the most common and versatile method for the synthesis of 1,2,3-thiadiazoles due to the ready availability of the starting materials and the generally good yields.[5] The reaction proceeds through a series of intermediates, including the formation of a thionylhydrazone, followed by an intramolecular cyclization and subsequent elimination of sulfur monoxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring.
Figure 2: Simplified workflow of the Hurd-Mori Synthesis.
Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol provides a step-by-step method for the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.[7]
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.[7]
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[5]
Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Cyclization)
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend the dry acetophenone semicarbazone (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise from the dropping funnel over 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure 4-phenyl-1,2,3-thiadiazole.
The Expanding Universe of 1,2,3-Thiadiazoles: Biological Activities and Applications
The development of efficient synthetic routes, particularly the Hurd-Mori reaction, opened the floodgates for the exploration of the biological activities of 1,2,3-thiadiazole derivatives. Researchers soon discovered that this heterocyclic scaffold is a privileged structure in medicinal chemistry and agrochemistry, exhibiting a wide array of biological activities.[2]
| Compound Class | Biological Activity | Example Compound(s) | Quantitative Data | Reference(s) |
| Anticancer Agents | Cytotoxicity against cancer cell lines | 4,5-Diaryl-1,2,3-thiadiazoles | IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines. | [2] |
| Hsp90 Inhibition | 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Potent inhibition of Hsp90 chaperone protein. | [2] | |
| Antifungal Agents | Inhibition of fungal growth | 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones | EC₅₀ values against various plant pathogenic fungi ranging from 8.20 to 41.48 µg/mL. | [1] |
| Antiviral Agents | Inhibition of viral replication | Thioacetanilide-based 1,2,3-thiadiazoles | EC₅₀ value of 0.059 µM against HIV-1. | [2] |
| 1,2,3-Thiadiazole derivatives | Activity against Hepatitis B Virus (HBV) with an IC₅₀ of 3.59 µg/mL. | [2] | ||
| Herbicidal/Nematicidal Agents | Inhibition of plant growth or nematode viability | Substituted 1,3,4-thiadiazoles (structurally related) | LC₅₀ values against Tylenchulus semipenetrans as low as 11.7 µg/mL. | [8] |
| Antibacterial Agents | Inhibition of bacterial growth | Various substituted 1,3,4-thiadiazoles (structurally related) | MIC values against Staphylococcus epidermidis and Micrococcus luteus of 31.25 µg/mL and 15.63 µg/mL, respectively. | [9] |
Conclusion and Future Perspectives
From its humble beginnings in the late 19th century to its current status as a cornerstone of modern heterocyclic chemistry, the journey of the 1,2,3-thiadiazole ring system is a testament to the power of scientific curiosity and serendipity. The foundational synthetic methods of Pechmann and Hurd-Mori have paved the way for the creation of a vast library of 1,2,3-thiadiazole derivatives with an impressive range of biological activities. For researchers in drug discovery and agrochemical development, the 1,2,3-thiadiazole scaffold continues to be a fertile ground for innovation. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of these compounds, promises to unlock even more of the therapeutic and practical potential of this remarkable heterocycle. As we look to the future, the rich history of 1,2,3-thiadiazole chemistry will undoubtedly continue to inspire the development of novel molecules that address pressing challenges in human health and agriculture.
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2022). MDPI. [Link]
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Synthesis of Pyrrolo[2,3-d][1][2][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. (2010). National Institutes of Health. [Link]
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Thiadiazole derivatives as anticancer agents. (2020). National Institutes of Health. [Link]
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Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2011). Taylor & Francis Online. [Link]
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An In-Depth Technical Guide to Methyl 1,2,3-Thiadiazole-4-carboxylate for Advanced Research Applications
Executive Summary: Methyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a five-membered aromatic ring containing one sulfur and two nitrogen atoms. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and agrochemical development. The 1,2,3-thiadiazole moiety is recognized as a "privileged" structure, meaning it is a recurring motif in molecules with a wide array of biological activities.[1] This guide provides a comprehensive overview of the core molecular attributes, synthesis, safety profile, and diverse applications of Methyl 1,2,3-thiadiazole-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
Methyl 1,2,3-thiadiazole-4-carboxylate is the methyl ester derivative of 1,2,3-thiadiazole-4-carboxylic acid. Its fundamental properties are crucial for its application in chemical synthesis and biological screening.
| Property | Value | Source / Method |
| Molecular Formula | C₄H₄N₂O₂S | Derived from parent acid[2] |
| Molecular Weight | 144.15 g/mol | Calculated |
| IUPAC Name | Methyl 1,2,3-thiadiazole-4-carboxylate | IUPAC Nomenclature |
| Parent Acid CAS | 4100-13-4 | PubChem[2] |
| Canonical SMILES | COC(=O)C1=CN=NS1 | |
| InChI Key | FHNXQWWQZMYJSL-UHFFFAOYSA-N | Derived |
Molecular Structure:
Physicochemical & Safety Profile
Physicochemical Properties: While specific experimental data for Methyl 1,2,3-thiadiazole-4-carboxylate is not widely published, properties can be inferred from its structure and related analogs like Ethyl 1,2,3-thiadiazole-4-carboxylate.[3] It is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. The ester functional group makes it susceptible to hydrolysis under strong acidic or basic conditions.
Safety & Handling: The safety profile is primarily extrapolated from the parent compound, 1,2,3-thiadiazole-4-carboxylic acid.[2] Standard laboratory precautions for handling fine chemicals should be strictly followed.
| Hazard Category | GHS Pictogram | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Synthesis and Mechanistic Insights
The synthesis of the 1,2,3-thiadiazole core is a cornerstone of its chemistry. The most established method is the Hurd-Mori reaction, with several modern variations improving its efficiency and substrate scope.
The Hurd-Mori Reaction
This classical method involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[4][5] The reaction proceeds via an electrophilic attack of thionyl chloride on the hydrazone. The choice of the starting hydrazone is critical, as its structure dictates the final substitution pattern on the thiadiazole ring. For Methyl 1,2,3-thiadiazole-4-carboxylate, the synthesis would logically start with a glyoxylic acid derivative.
The success of the Hurd-Mori reaction can be highly dependent on the electronic nature of the precursor. Studies have shown that the basicity of nitrogen atoms in the starting material plays a significant role, with electron-withdrawing groups often leading to superior yields in the cyclization step.[6]
Modern Synthetic Protocols
Contemporary advancements have introduced milder and more efficient methods for synthesizing 1,2,3-thiadiazoles. These often serve as improvements to the Hurd-Mori reaction.[7]
-
Ammonium Thiocyanate Method: This highly efficient reaction uses readily available tosylhydrazones and ammonium thiocyanate in an environmentally friendly solvent like ethanol at room temperature.[7]
The general workflow to obtain the target molecule involves the formation of the carboxylic acid core followed by esterification.
Caption: Generalized synthetic workflow for Methyl 1,2,3-thiadiazole-4-carboxylate.
Example Experimental Protocol (Generalized)
Step 1: Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid (via Hurd-Mori)
-
Precursor Formation: A suitable hydrazone precursor (e.g., derived from ethyl glyoxylate) is prepared according to established literature methods.
-
Cyclization: The hydrazone is dissolved in a suitable anhydrous solvent, such as chloroform or dichloromethane.
-
The solution is cooled in an ice bath (0-5 °C). Thionyl chloride (SOCl₂, typically 2-4 equivalents) is added dropwise while maintaining the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Work-up: The reaction is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis (if starting from an ester): The crude ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the carboxylic acid.
-
Purification: The crude acid is purified by recrystallization or column chromatography.
Step 2: Fischer Esterification
-
Reaction Setup: 1,2,3-Thiadiazole-4-carboxylic acid is dissolved in an excess of anhydrous methanol.
-
Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.
-
Reflux: The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: The organic layer is dried, concentrated, and the resulting crude product, Methyl 1,2,3-thiadiazole-4-carboxylate, is purified by column chromatography or recrystallization.
Applications in Research and Development
The 1,2,3-thiadiazole scaffold is a versatile building block in the development of new bioactive molecules. Its rigid, aromatic structure and the specific arrangement of heteroatoms allow for diverse interactions with biological targets.[1][8]
Pharmacological Significance
Derivatives of the 1,2,3-thiadiazole ring have demonstrated a remarkable spectrum of biological activities, making them prime candidates for drug discovery programs.[1][8]
-
Antiviral Activity: Substituted 1,2,3-thiadiazole-4-carboxamides have shown potent activity against the Tobacco Mosaic Virus (TMV), with some derivatives exhibiting higher protective effects than commercial standards.[1]
-
Antifungal and Antibacterial Agents: The thiadiazole core is present in various compounds screened for antimicrobial properties.[1][9]
-
Anticancer Potential: Numerous studies have explored thiadiazole derivatives as potential antineoplastic agents.[9][10]
-
Plant Activators: Certain derivatives can induce systemic acquired resistance (SAR) in plants, acting as activators of the plant's own defense mechanisms against pathogens.[1][6]
Caption: Diverse biological applications stemming from the 1,2,3-thiadiazole core structure.
Role as a Synthetic Intermediate
Beyond its inherent bioactivity, Methyl 1,2,3-thiadiazole-4-carboxylate serves as a crucial intermediate. The ester group can be readily converted into other functional groups such as amides, hydrazides, or reduced to an alcohol, providing access to a large chemical space for library synthesis in drug discovery programs. This versatility allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.[11][12]
Conclusion and Future Outlook
Methyl 1,2,3-thiadiazole-4-carboxylate is more than a simple heterocyclic molecule; it is a foundational platform for innovation in both pharmaceutical and agricultural sciences. Its straightforward synthesis, combined with the proven and diverse biological activities of its derivatives, ensures its continued relevance. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics targeting areas of unmet medical need, such as drug-resistant infections and novel cancer pathways. The exploration of its derivatives through combinatorial chemistry and high-throughput screening will undoubtedly unlock new lead compounds, reinforcing the standing of the 1,2,3-thiadiazole ring as a truly privileged structure in chemical biology.
References
- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351418, 1,2,3-Thiadiazole-4-carboxylic acid. Retrieved from [Link]
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Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]
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Deokule, T., Gosavi, C., & Sarode, A. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Medicinal Chemistry, 13(1). Available at: [Link]
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Rojas, L., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 4875. Available at: [Link]
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Mamedov, V. A., et al. (2010). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of Organic Chemistry, 46, 103-109. Available at: [Link]
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Oniga, S., et al. (2007). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Revue Roumaine de Chimie, 52(4), 385-391. Available at: [Link]
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Stanetty, P., et al. (2011). Synthesis of Pyrrolo[2,3-d][1][2][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 16(6), 4454-4465. Available at: [Link]
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
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ResearchGate. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]
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Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 114, 117876. Available at: [Link]
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An In-Depth Technical Guide to the Chemical Stability and Reactivity of Methyl 1,2,3-Thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enigmatic 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring system, a seemingly unassuming five-membered heterocycle, holds a prominent position in the landscape of medicinal and agricultural chemistry.[1][2] Its derivatives are endowed with a broad spectrum of biological activities, acting as antivirals, antifungals, and even plant activators.[2] Methyl 1,2,3-thiadiazole-4-carboxylate, the subject of this guide, is a key intermediate and a versatile building block for the synthesis of more complex molecules.[1] Understanding its chemical stability and reactivity is paramount for its effective utilization in drug discovery and development, ensuring the integrity and predictability of synthetic pathways and the shelf-life of resulting compounds. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this important molecule, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles.
I. Synthesis of the 1,2,3-Thiadiazole-4-carboxylate Scaffold: A Brief Overview
The construction of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry. The most common and reliable method for the synthesis of 1,2,3-thiadiazole-4-carboxylates is the Hurd-Mori reaction .[3] This reaction involves the cyclization of a hydrazone derived from an active methylene compound with thionyl chloride.
Another notable method is the Pechmann method , which provides a route to 5-amino-1,2,3-thiadiazole-4-carboxylates.[1] The strategic placement of the methyl ester at the 4-position offers a handle for further synthetic transformations, making this a valuable scaffold in combinatorial chemistry and targeted synthesis.
II. Chemical Stability Profile: A Multifaceted Assessment
The stability of a molecule is not an inherent, monolithic property but rather a dynamic response to its environment. For Methyl 1,2,3-thiadiazole-4-carboxylate, a thorough understanding of its stability under various stress conditions is crucial for handling, storage, and formulation.
A. Thermal Stability: The Inherent Lability of the 1,2,3-Thiadiazole Ring
A defining characteristic of the 1,2,3-thiadiazole ring is its propensity for thermal and photochemical decomposition, often with the extrusion of a molecule of nitrogen.[1] This decomposition can lead to the formation of highly reactive thioketenes, which can then undergo various subsequent reactions.
Caption: Thermal decomposition of Methyl 1,2,3-thiadiazole-4-carboxylate.
Experimental Protocol for Assessing Thermal Stability:
A standardized approach to thermal stability testing involves subjecting the compound to elevated temperatures and monitoring its degradation over time.[4]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh samples of Methyl 1,2,3-thiadiazole-4-carboxylate into vials.
-
Stress Conditions: Place the vials in calibrated ovens at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.
B. Photostability: Sensitivity to Light Exposure
In line with its thermal lability, the 1,2,3-thiadiazole ring is also susceptible to photochemical degradation. Exposure to light, particularly in the UV region, can induce the extrusion of nitrogen and lead to the formation of various photoproducts.
Experimental Protocol for Photostability Testing (ICH Q1B):
The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[5][6][7]
Step-by-Step Methodology:
-
Sample Preparation: Place samples of the compound in chemically inert, transparent containers. Prepare a control sample protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that produces both UV and visible light, such as a xenon or metal halide lamp. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Analysis: After exposure, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
C. Hydrolytic Stability: The Role of the Methyl Ester
The methyl ester group at the 4-position introduces a potential site for hydrolysis, particularly under acidic or basic conditions. This reaction would yield the corresponding carboxylic acid.
Caption: Key reactions of Methyl 1,2,3-thiadiazole-4-carboxylate.
C. Cycloaddition Reactions
The potential for 1,2,3-thiadiazoles to participate in cycloaddition reactions, such as Diels-Alder reactions, is an area of interest, although less common than for other heterocycles. The electron-withdrawing nature of the ester group could influence its reactivity as a dienophile or diene component.
IV. Conclusion: A Versatile but Sensitive Building Block
Methyl 1,2,3-thiadiazole-4-carboxylate is a molecule of significant synthetic utility, offering a gateway to a diverse range of biologically active compounds. However, its inherent thermal and photochemical lability necessitates careful handling and storage. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for any researcher or drug development professional seeking to harness its full potential. The provided experimental protocols offer a framework for the systematic evaluation of this and related compounds, ensuring the development of robust and reliable synthetic processes.
V. References
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Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
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Shafiee, A., Lalezari, I., & Yazdany, S. (1977). A new synthesis of 1,2,3-thiadiazoles. Journal of Pharmaceutical Sciences, 66(7), 1055–1056.
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Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). 1,2,3-Thiadiazoles: A review of their synthetic strategies and their diverse biological activities. International Journal of PharmTech Research, 1(4), 1276-1286.
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Sharma, V., Kumar, P., & Pathak, D. (2010). 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-33.
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ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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Bakr, R. B., & El-Gazzar, A. R. B. A. (2012). Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 69(2), 247-255.
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
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Kamkhede, D. B., & Solanki, P. R. (2015). Estimation and Forced Degradation Study of Thiazole Derivative by HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
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ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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Kurasov, D. A., Tselinsky, I. V., & Pevzner, M. S. (2001). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry, 37(8), 1164-1170.
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da Silva, A. C., de Souza, M. C. B. V., & de Alencastro, R. B. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-879.
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Lab Manager. (2023). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]
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Bagryanskaya, I. Y., Gatilov, Y. V., & Zibareva, I. V. (2019). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[1][2][3]hiadiazole) 1 with morpholine. Mendeleev Communications, 29(1), 69-71.
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Padwa, A., & Ginn, J. D. (2002). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Advances in Cycloaddition, 7, 1-71.
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 1,2,3-Thiadiazole Derivatives
Introduction: The Emergence of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and structural rigidity make it a valuable pharmacophore—a molecular framework responsible for a drug's biological activity.[3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1,2,3-thiadiazole derivatives, intended for researchers and professionals in drug discovery and development. We will delve into the causality behind synthetic strategies, detail robust experimental protocols, and present a critical analysis of the structure-activity relationships that govern the efficacy of these promising compounds.
Core Synthetic Strategies: Building the 1,2,3-Thiadiazole Nucleus
The biological evaluation of any novel compound series begins with its efficient and versatile synthesis. For 1,2,3-thiadiazoles, several synthetic routes have been established, with the Hurd-Mori synthesis being a cornerstone methodology.[2][4]
The Hurd-Mori Synthesis: A Reliable and Versatile Approach
The Hurd-Mori synthesis involves the cyclization of hydrazones with thionyl chloride (SOCl₂).[2] This method is widely employed due to its reliability and the ready availability of starting materials. The general mechanism involves the reaction of a ketone with a hydrazide (e.g., thiosemicarbazide) to form a hydrazone, which is then cyclized.[1]
Experimental Protocol: Hurd-Mori Synthesis of a 4-Aryl-1,2,3-Thiadiazole
This protocol describes a general procedure for the synthesis of a 4-aryl-1,2,3-thiadiazole from an acetophenone derivative.
Step 1: Formation of the Semicarbazone Intermediate
-
Dissolve the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated semicarbazone by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone (1.0 eq) in an excess of thionyl chloride (SOCl₂) at 0°C in a fume hood.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,2,3-thiadiazole.
Causality in Synthesis: The choice of the Hurd-Mori synthesis is often dictated by its broad substrate scope and generally good yields.[1] The use of thionyl chloride as both a reagent and a solvent in the cyclization step is efficient, though its hazardous nature necessitates careful handling. Alternative, milder methods are continually being developed to improve the safety and environmental impact of these syntheses.[5]
Visualization of the Hurd-Mori Synthesis Workflow
Caption: Workflow of the Hurd-Mori synthesis for 1,2,3-thiadiazole derivatives.
A Spectrum of Biological Activities: From Medicine to Agriculture
1,2,3-Thiadiazole derivatives exhibit a remarkable range of biological activities, making them attractive candidates for development in both the pharmaceutical and agrochemical industries.[1][2][3]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of research has focused on the anticancer potential of 1,2,3-thiadiazole derivatives.[4][6] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Certain 1,2,3-thiadiazole analogs act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Some 1,2,3-thiadiazole derivatives have been identified as potent kinase inhibitors, targeting enzymes crucial for cancer cell survival and proliferation.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein that is essential for the stability and function of numerous oncoproteins.[6] Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these client proteins, thereby suppressing tumor growth.[6]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring and any appended moieties. For instance, the presence of specific halogenated benzylamide groups at the 5-position of the thiadiazole ring has been shown to be crucial for potent necroptosis inhibitory activity.[7]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| TDZ-1 | Human Colon (HCT-116) | 5.2 | Tubulin Polymerization Inhibition | [8] |
| TDZ-2 | Human Breast (MCF-7) | 8.7 | Kinase Inhibition | [9] |
| TDZ-3 | Human Leukemia (HL-60) | 2.1 | Hsp90 Inhibition | [6] |
| TDZ-4 | Human Colon (SW480) | 10.5 | Apoptosis Induction | [9] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Anticancer Screening Workflow
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
1,2,3-Thiadiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][12] The incorporation of the 1,2,3-thiadiazole moiety into the structure of known antimicrobial agents, such as β-lactam antibiotics, has been shown to enhance their efficacy, particularly against Gram-negative bacteria.[12]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial spectrum and potency of 1,2,3-thiadiazole derivatives are influenced by the substituents on the core ring. For example, the introduction of a mercapto group at the 5-position can confer significant activity against bacteria like Pseudomonas aeruginosa.[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the 1,2,3-thiadiazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agrochemical Applications: Crop Protection and Growth Regulation
Beyond their medicinal applications, 1,2,3-thiadiazole derivatives have shown promise in agriculture as herbicides and insecticides.[2][3] Their ability to interfere with essential biological processes in plants and insects makes them valuable leads for the development of new crop protection agents.
Insecticidal Activity: Certain N-tert-butyl-N,N'-diacylhydrazines containing a 1,2,3-thiadiazole moiety have exhibited significant insecticidal activity against pests like Plutella xylostella (diamondback moth).[14]
Herbicidal Activity: The herbicidal potential of 1,2,3-thiadiazole derivatives is an active area of investigation, with some compounds showing inhibitory effects on plant growth.
Conclusion and Future Perspectives
The 1,2,3-thiadiazole scaffold is a privileged structure in chemical biology, with its derivatives displaying a wide array of potent biological activities. The versatility of synthetic methods, particularly the Hurd-Mori synthesis, allows for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer, antimicrobial, and agrochemical potential of these compounds underscores the importance of continued research in this area.
Future efforts should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives to enable rational drug design.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.
-
Development of Novel Synthetic Methodologies: Exploring greener and more efficient synthetic routes to access novel 1,2,3-thiadiazole derivatives.
The continued exploration of the chemical space around the 1,2,3-thiadiazole nucleus holds immense promise for the discovery of next-generation therapeutics and agrochemicals.
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The 1,2,3-Thiadiazole Scaffold: A Comprehensive Technical Guide to Synthesis and Applications
Introduction: The Understated Power of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, represents a cornerstone in modern medicinal and agricultural chemistry. While it is one of four possible thiadiazole isomers, the unique arrangement of its heteroatoms imparts a distinct electronic and structural profile, making it a "privileged scaffold." This guide offers an in-depth exploration of the synthetic pathways leading to this versatile core and a detailed review of its expanding applications, providing researchers, scientists, and drug development professionals with a critical resource for leveraging its potential. Derivatives of 1,2,3-thiadiazole are pivotal in the development of novel pharmaceuticals and advanced agrochemicals, demonstrating a broad spectrum of biological activities that address critical global challenges in health and food security.[1][2]
Part 1: The Architectural Blueprint - Synthesizing the 1,2,3-Thiadiazole Core
The construction of the 1,2,3-thiadiazole ring has evolved from classical, robust methods to sophisticated, high-efficiency modern strategies. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and the need for functional group tolerance.
The Cornerstone: Hurd-Mori Cyclization
The most fundamental and widely recognized method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[3] This reaction involves the cyclization of hydrazones, typically those with an N-acyl or N-tosyl group, with thionyl chloride (SOCl₂).[1]
Causality of the Mechanism: The reaction is initiated by the electrophilic attack of thionyl chloride on the hydrazone. The subsequent cyclization is driven by the formation of a stable five-membered ring, followed by elimination to yield the aromatic 1,2,3-thiadiazole. The choice of an N-acyl or N-tosyl group on the hydrazone is critical as it enhances the acidity of the N-H proton, facilitating the initial reaction with thionyl chloride and promoting the desired cyclization pathway.
Caption: The Hurd-Mori reaction pathway for 1,2,3-thiadiazole synthesis.
Modern Advancements and Alternative Pathways
While the Hurd-Mori reaction is a workhorse, contemporary organic synthesis demands milder, more efficient, and environmentally benign methodologies. Several innovative strategies have emerged.[3]
-
Metal-Free Synthesis from N-Tosylhydrazones: A significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[2] This method avoids the often harsh conditions of thionyl chloride and proceeds under metal-free conditions.[2] Another efficient approach utilizes N-tosylhydrazones with ammonium thiocyanate (NH₄SCN) in ethanol, offering an eco-friendly solvent and room temperature conditions.[4]
-
Photocatalysis: Visible-light photocatalysis, using catalysts like cercosporin, enables the synthesis of 1,2,3-thiadiazoles under exceptionally mild conditions, showcasing excellent functional group compatibility.[4]
-
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasonic waves can dramatically reduce reaction times and improve yields for Hurd-Mori and related cyclizations.[3] These techniques enhance energy transfer, leading to rapid and efficient formation of the thiadiazole ring.[3]
Data Summary: Comparison of Key Synthetic Methods
| Method | Key Reactants | Reagents/Catalysts | Conditions | Typical Yields | Key Advantages |
| Hurd-Mori | N-Acyl/Tosyl Hydrazones | Thionyl Chloride (SOCl₂) | Reflux | Good to Excellent | Well-established, versatile |
| TBAI-Catalyzed | N-Tosylhydrazones | Elemental Sulfur, TBAI | Metal-free, mild | Good | Improved Hurd-Mori, avoids SOCl₂ |
| Ammonium Thiocyanate | N-Tosylhydrazones | NH₄SCN | Ethanol, Room Temp. | 53-87%[4] | Green solvent, mild conditions |
| Photocatalysis | Benzohydrazides | KSCN, Cercosporin | Visible Light | Good | Environmentally friendly, mild |
| Microwave-Assisted | Hydrazide Intermediates | Thionyl Chloride (SOCl₂) | Microwave Irradiation | High | Rapid, high efficiency |
Part 2: Functional Roles - Applications of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole scaffold is a prolific pharmacophore, with derivatives demonstrating a remarkable breadth of biological activities.[1] This versatility has established its importance in both drug development and modern agriculture.
Pharmaceutical and Medicinal Significance
The unique electronic properties of the 1,2,3-thiadiazole ring allow it to act as a bioisostere for other chemical groups and to engage in specific interactions with biological targets.
-
Anticancer Activity: Numerous 1,2,3-thiadiazole derivatives have been identified as potent anticancer agents.[5] For instance, certain dehydroepiandrosterone (DHEA) derivatives fused with a 1,2,3-thiadiazole ring have shown significant antitumor activity against human breast cancer cells, with IC₅₀ values comparable to the reference drug adriamycin.[5] Their mechanisms often involve inducing apoptosis and arresting the cell cycle.
-
Antiviral Properties: The scaffold is a key component in the development of novel antiviral drugs.[2] Derivatives have demonstrated efficacy against a range of viruses, including the tobacco mosaic virus (TMV), with some compounds showing significantly better performance than commercial antivirals like ribavirin.[6]
-
Antimicrobial Action: 1,2,3-thiadiazoles exhibit broad-spectrum antimicrobial activity.[2] They have been successfully developed as antibacterial and antifungal agents, addressing the critical need for new treatments to combat drug-resistant pathogens.[2][7]
-
Other Pharmacological Activities: The therapeutic potential extends further, with derivatives showing anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[3]
Agrochemical Innovations
In agriculture, 1,2,3-thiadiazoles are instrumental in creating effective and novel crop protection solutions.
-
Plant Activators: A key application is their role as "plant activators," which induce systemic acquired resistance (SAR) in plants.[8] Unlike traditional pesticides that directly kill pathogens, plant activators trigger the plant's own defense mechanisms, providing broad-spectrum protection against fungi, bacteria, and viruses.[8][9] The commercial plant activator S-methyl benzo[1][4][10]thiadiazole-7-carbothioate (BTH) is a prime example of this technology's success.[8]
-
Fungicidal and Insecticidal Activity: Beyond inducing resistance, many derivatives possess direct fungicidal and insecticidal properties, making them valuable tools for integrated pest management programs.[1][11]
Caption: Diverse applications of the 1,2,3-thiadiazole scaffold.
Part 3: Field-Proven Methodologies
To ensure the practical application of the concepts discussed, this section provides a detailed, self-validating protocol for a modern, efficient synthesis of a 1,2,3-thiadiazole derivative.
Detailed Experimental Protocol: Metal-Free Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is an adaptation of the improved Hurd-Mori approach, utilizing N-tosylhydrazone and elemental sulfur, which offers high yields and avoids harsh reagents.[4]
Objective: To synthesize 4-phenyl-1,2,3-thiadiazole from benzaldehyde tosylhydrazone.
Materials:
-
Benzaldehyde tosylhydrazone (1.0 mmol, 274.3 mg)
-
Elemental Sulfur (S₈) (1.5 mmol, 48.1 mg)
-
Tetrabutylammonium iodide (TBAI) (0.1 mmol, 37.0 mg)
-
1,2-Dichloroethane (DCE) (5.0 mL)
-
Ethyl acetate and hexane for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde tosylhydrazone (1.0 mmol), elemental sulfur (1.5 mmol), and TBAI (0.1 mmol).
-
Solvent Addition: Add 5.0 mL of 1,2-dichloroethane (DCE) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 9:1). The reaction is typically complete within 8-12 hours.
-
Causality Insight: TBAI acts as a catalyst, facilitating the reaction between the tosylhydrazone and sulfur under milder conditions than the classical Hurd-Mori synthesis. The 80 °C temperature provides sufficient energy to overcome the activation barrier without causing significant decomposition.
-
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel.
-
Column Packing: Pack the column using a slurry of silica gel in hexane.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Fraction Collection: Collect the fractions containing the desired product (visualized by TLC).
-
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield 4-phenyl-1,2,3-thiadiazole as a solid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The protocol is self-validating through consistent monitoring. The TLC analysis at each stage (start, midpoint, completion) provides a clear visual confirmation of the conversion of starting material to the product. The final characterization via spectroscopy (NMR, MS) provides definitive structural proof, ensuring the integrity of the synthesized compound.
Conclusion and Future Outlook
The 1,2,3-thiadiazole core continues to be a fertile ground for discovery in chemical science. Its synthetic accessibility, coupled with a vast and potent range of biological activities, ensures its relevance for years to come. Future research will likely focus on developing even more sustainable and atom-economical synthetic routes, such as flow chemistry and advanced catalytic systems. In the realm of applications, the exploration of 1,2,3-thiadiazole derivatives as targeted therapeutics in oncology and as next-generation plant health solutions will undoubtedly lead to groundbreaking innovations. The insights provided in this guide aim to empower researchers to not only utilize existing methodologies but also to design and develop the next generation of impactful 1,2,3-thiadiazole-based technologies.
References
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. Available at: [Link]
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Nikonov, I. L., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 443. Available at: [Link]
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Biological Activities of Thiadiazole Derivatives: A Review. (2020). ResearchGate. Available at: [Link]
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Nikonov, I. L., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. National Institutes of Health. Available at: [Link]
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Chavez-Hernandez, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(13), 2982. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of Methyl 1,2,3-Thiadiazole-4-carboxylate
Foreword: A Proactive Approach to Laboratory Safety
The 1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in the development of novel therapeutics ranging from antimicrobial to anticancer agents.[1][2] As researchers and drug development professionals, our work with derivatives such as Methyl 1,2,3-thiadiazole-4-carboxylate pushes the boundaries of science. However, innovation and safety must be inextricably linked. The inherent reactivity and biological activity of these molecules necessitate a robust and informed approach to their handling.
Section 1: Chemical Identification and Structural Analogs
To establish a clear basis for our safety protocols, it is crucial to understand the structure of Methyl 1,2,3-thiadiazole-4-carboxylate and its relationship to the analogs from which we are deriving our safety data.
| Compound Name | Structure | CAS Number | Notes |
| Methyl 1,2,3-thiadiazole-4-carboxylate | SNNCCOOCH₃ | Unknown | Target Compound. Safety data is inferred from the analogs below. |
| 1,2,3-Thiadiazole-4-carboxylic acid | SNNCCOOH | 4100-13-4 | Primary Analog (Parent Acid). Provides the most direct toxicological and hazard data for the core ring structure.[3] |
| Ethyl 1,2,3-thiadiazole-4-carboxylate | SNNCCOOCH₂CH₃ | 3989-36-4 | Secondary Analog (Ethyl Ester). Provides valuable data on the physical and chemical properties of a closely related ester.[4] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | SNNC-CH₃COOH | 18212-21-0 | Supporting Analog. Confirms the general hazard profile for substituted 1,2,3-thiadiazoles.[1] |
The consistent hazard profile across these analogs provides a high degree of confidence in the extrapolated safety recommendations.
Section 2: Comprehensive Hazard Identification
Based on the GHS classifications of its closest analogs, Methyl 1,2,3-thiadiazole-4-carboxylate should be treated as a hazardous substance.[1][3][5] The primary routes of concern are dermal contact, eye contact, and inhalation of dust or aerosols.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][5] | ! |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3][5] | ! |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][5] | ! |
Signal Word: WARNING
Summary of Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][5]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and discomfort upon contact.[3][5]
-
Eye Contact: Causes serious eye irritation, with potential for redness, pain, and watering.[3][5]
-
Ingestion: While not the primary route of occupational exposure, ingestion may be harmful.[3]
Section 3: Protocols for Safe Handling, Storage, and Personal Protection
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is simple: they remove the hazard at its source, providing passive protection.
-
Ventilation: All manipulations of Methyl 1,2,3-thiadiazole-4-carboxylate, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1][3][5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any laboratory where this compound is handled.[3]
Standard Operating Procedures (SOPs)
-
Hygiene Practices: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][5]
-
Contamination Control: Clearly demarcate areas where the compound is being used. Remove and wash contaminated clothing before reuse.[1][5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but serves as the critical final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a higher risk of splashing.[5]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Change gloves immediately if contamination is suspected.
-
Lab Coat: A full-sleeved laboratory coat must be worn at all times.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
Storage Requirements
Proper storage is critical for maintaining the chemical's integrity and preventing accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][6]
-
Compatibility: Store away from strong oxidizing agents.[6]
-
Security: For larger quantities or in shared spaces, consider storing in a locked cabinet to control access.[5]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work with the compound.
First-Aid Measures
The immediate goal of first aid is to minimize absorption and seek professional medical help. Always provide the Safety Data Sheet (or this guide) to attending medical personnel.[6]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) may be formed.[6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Avoid breathing dust or vapors. Ensure adequate ventilation. Wear the full personal protective equipment described in Section 3.3.
-
Containment and Cleanup:
-
Environmental Precautions: Do not let the product enter drains or waterways.
Section 5: Physical, Chemical, and Reactivity Profile
While specific data for Methyl 1,2,3-thiadiazole-4-carboxylate is unavailable, the properties of its ethyl ester analog provide a reasonable estimation.
| Property | Value (for Ethyl 1,2,3-thiadiazole-4-carboxylate) | Expected Trend for Methyl Ester |
| Appearance | Off-white to yellow solid[4] | Likely a similar solid at room temperature. |
| Molecular Formula | C₅H₆N₂O₂S | C₄H₄N₂O₂S |
| Molecular Weight | 158.18 g/mol | 144.15 g/mol |
| Melting Point | 80 °C[4] | May be slightly different, but likely in a similar range. |
| Boiling Point | 231 °C[4] | Expected to be slightly lower due to lower molecular weight. |
| Flash Point | 94 °C[4] | Expected to be in a similar range (combustible). |
Reactivity and Stability
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases, including oxides of carbon, nitrogen, and sulfur.[6]
Section 6: Toxicological and Ecological Information
-
Toxicological Data: To the best of our knowledge, the chemical, physical, and toxicological properties of Methyl 1,2,3-thiadiazole-4-carboxylate have not been thoroughly investigated.[6] The hazard classifications presented in this guide are based on the profiles of structurally similar compounds. No component of the closely related analogs is listed as a probable, possible, or confirmed human carcinogen by IARC.[6]
-
Ecological Data: There is no specific ecological data available for this compound or its close analogs. As a standard precaution for all research chemicals, it should not be released into the environment, and waste must be disposed of according to local, state, and federal regulations.
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An In-depth Technical Guide to the Physical and Chemical Properties of Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiadiazoles, a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms, are fundamental scaffolds in modern chemistry. Their four distinct regioisomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—exhibit a remarkable diversity of physical and chemical properties that underpin their widespread applications in medicinal chemistry, agriculture, and materials science.[1] This guide provides a comprehensive analysis of the core properties of these isomers, offering field-proven insights into their stability, reactivity, and spectroscopic signatures. We delve into the causality behind their distinct behaviors, present detailed experimental protocols for their synthesis and characterization, and summarize their significance as versatile pharmacophores in drug development.
Introduction: The Thiadiazole Core
Thiadiazoles are classified as azoles, and their aromaticity arises from the delocalization of six π-electrons across the five-membered ring, involving two double bonds and a lone pair from the sulfur atom.[2] The relative positioning of the heteroatoms in the four constitutional isomers dictates their electronic distribution, dipole moment, and steric environment, leading to profound differences in their properties and synthetic accessibility.
The inductive electron-withdrawing effect of the sulfur atom renders the thiadiazole ring a weak base with a characteristically high degree of aromaticity.[1] This electronic nature, combined with the capacity of the nitrogen atoms to act as hydrogen bond acceptors, enhances membrane permeability—a highly desirable trait for bioactive molecules.[1] Consequently, the 1,2,4- and 1,3,4-thiadiazole isomers, in particular, have been extensively studied and incorporated into numerous commercial drugs and agrochemicals.[1]
Caption: Molecular structures of the four thiadiazole regioisomers.
Comparative Physical Properties of Parent Thiadiazoles
The physical properties of the unsubstituted thiadiazole isomers are a direct consequence of their molecular symmetry and the arrangement of the heteroatoms. These fundamental characteristics influence their solubility, melting point, and boiling point, which are critical parameters in both synthesis and formulation. The 1,2,5-isomer, for instance, is a liquid at room temperature, while the 1,3,4-isomer is a crystalline solid, reflecting differences in intermolecular forces.
| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | 1,3,4-Thiadiazole |
| Molecular Formula | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S |
| Molar Mass ( g/mol ) | 86.11 | 86.11 | 86.11 | 86.11 |
| CAS Number | 288-48-2[2] | 288-92-6[2] | 288-39-1[2] | 289-06-5[2] |
| Appearance | N/A | N/A | Colorless Liquid[3] | Crystalline Solid[4] |
| Melting Point (°C) | N/A | N/A | -50.1[3] | 42-43 |
| Boiling Point (°C) | ~157 | N/A | 94[3] | 204-205 |
| pKa (Conjugate Acid) | N/A | N/A | -4.90[3] | -3.7 |
| Solubility | N/A | N/A | Soluble in water, CCl₄, CHCl₃[3] | Soluble in DMSO, acetone, methanol[4] |
Chemical Properties and Reactivity Profiles
The reactivity of each thiadiazole isomer is unique, governed by the electron density at each ring position and the inherent stability of the heterocyclic system.
1,2,3-Thiadiazole
The 1,2,3-thiadiazole ring is the least stable of the isomers. Its chemistry is dominated by its propensity to undergo ring-opening reactions, often with the extrusion of dinitrogen (N₂).[5]
-
Aromaticity and Stability: While considered aromatic, it is susceptible to thermal and photochemical decomposition. This reaction proceeds via a vinyl-thioketene intermediate, which can subsequently cyclize to form a thiirene or be trapped by nucleophiles. This unique reactivity makes 1,2,3-thiadiazoles valuable precursors for synthesizing other complex molecules.[5]
-
Reactivity:
-
Electrophilic Attack: The ring is highly deactivated and generally does not undergo electrophilic substitution.
-
Nucleophilic Attack: Bases can deprotonate the C5 position, leading to ring cleavage.
-
Synthesis: The most common synthetic routes are the Hurd-Mori synthesis (cyclization of hydrazones with thionyl chloride), the Pechmann synthesis (cycloaddition of diazoalkanes onto a C=S bond), and the Wolff synthesis .[1][5]
-
1,2,4-Thiadiazole
This isomer is a stable, aromatic system with well-defined reactivity, making it a common scaffold in medicinal chemistry.[1]
-
Aromaticity and Stability: 1,2,4-Thiadiazoles are generally stable to acids, bases, and common oxidizing/reducing agents, especially when substituted at the 3- and 5-positions.[1]
-
Reactivity:
-
Electrophilic Substitution: The ring is electron-deficient, making electrophilic reactions very limited and difficult.[1]
-
Nucleophilic Substitution: This is the predominant reaction type. The C5 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack and displacement of a suitable leaving group.[1]
-
Synthesis: Common methods include the oxidative dimerization of thioamides and the [3+2] cycloaddition of nitrile sulfides to nitriles.[1]
-
1,2,5-Thiadiazole
Also known as furazan when the sulfur is replaced by oxygen, the 1,2,5-thiadiazole ring is a highly stable aromatic system.
-
Aromaticity and Stability: The parent compound is thermally stable up to 220°C.[6] Its high aromaticity contributes to its low basicity (pKa = -4.90).[3]
-
Reactivity:
-
Electrophilic Substitution: Like other isomers, it is resistant to electrophilic attack.[6]
-
Nucleophilic Attack: Organometallic reagents like Grignard or organolithium compounds typically attack the ring sulfur atom, leading to ring cleavage and the formation of 1,2-diimines.[6]
-
Oxidation/Reduction: The ring sulfur can be readily oxidized with agents like m-CPBA to form non-aromatic 1-oxides and 1,1-dioxides.[3] Conversely, strong reducing agents can cleave the ring to yield 1,2-diamines.[6]
-
Synthesis: The most direct synthesis involves the reaction of 1,2-diamines (e.g., ethylenediamine) with sulfur-containing reagents like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).[3]
-
1,3,4-Thiadiazole
Perhaps the most widely utilized isomer in drug design, the 1,3,4-thiadiazole ring is a robust aromatic system.[2]
-
Aromaticity and Stability: The symmetric arrangement of heteroatoms contributes to its significant aromatic stability and low toxicity profile.
-
Reactivity:
-
Tautomerism: Substituents such as amino, hydroxyl, or mercapto groups at the C2 or C5 positions can exist in tautomeric forms (e.g., thiol-thione tautomerism for mercapto derivatives), which significantly influences their reactivity.[1]
-
Substitution Reactions: The reactivity is highly dependent on the substituents. For example, 2-amino-1,3,4-thiadiazoles can be readily diazotized and undergo coupling reactions.[4]
-
Synthesis: A cornerstone method is the cyclization of an acylthiosemicarbazide, which is formed from the reaction of a carboxylic acid derivative with thiosemicarbazide. This cyclization is typically promoted by strong acids or dehydrating agents like phosphorus oxychloride (POCl₃).[1]
-
Spectroscopic Characterization
Distinguishing between the thiadiazole isomers is readily achievable through modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The chemical shifts of the ring protons are highly diagnostic. For the parent 1,2,5-thiadiazole, the two equivalent protons appear as a singlet at δ 8.61 ppm.[6]
-
¹³C NMR: The carbon signals also appear in distinct regions. For 1,2,5-thiadiazole, the carbons resonate at δ 151.6 ppm.[6] In substituted 1,3,4-thiadiazoles, the C2 and C5 carbons typically appear in the ranges of 164–166 ppm and 178–181 ppm, respectively.[4]
-
Experimental Protocols: Synthesis and Analysis
Trustworthy protocols are self-validating. The following workflows exemplify the synthesis and analysis of thiadiazoles, explaining the causality behind key steps.
Workflow: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole
This protocol details a common and robust method for synthesizing the medicinally important 1,3,4-thiadiazole scaffold. The causality lies in the two-stage process: first, the nucleophilic attack of thiosemicarbazide on a benzoyl chloride to form an intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic ring.
Step-by-Step Methodology:
-
Intermediate Formation: Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine or DMF at 0°C. Add an aryl benzoyl chloride (1.0 eq) dropwise while stirring. The nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of the acid chloride. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the 1-benzoylthiosemicarbazide intermediate.
-
Cyclization & Dehydration: Cool the reaction mixture in an ice bath. Slowly add concentrated sulfuric acid or phosphorus oxychloride (POCl₃) (3-5 eq) as the cyclizing/dehydrating agent. The strong acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the intramolecular attack by the sulfur atom.
-
Work-up: Heat the mixture (e.g., to 80-100°C) for 2-3 hours to drive the dehydration and aromatization. After cooling, pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or NaOH solution) to precipitate the product.
-
Purification: Collect the crude solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Caption: Experimental workflow for the synthesis of 1,3,4-thiadiazoles.
Role in Drug Development and Bioisosterism
The thiadiazole scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties and its role as a bioisostere. Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. Thiadiazoles are often used as bioisosteres for oxadiazoles, pyrimidines, or even simple phenyl rings.
-
Pharmacological Significance: The presence of the thiadiazole ring can enhance a molecule's metabolic stability, improve its binding affinity to biological targets through hydrogen bonding and dipole interactions, and modulate its pharmacokinetic profile.[7]
-
Examples of Thiadiazole Drugs:
-
Acetazolamide: A 1,3,4-thiadiazole derivative used as a diuretic and for treating glaucoma.
-
Sulfamethizole: An antimicrobial drug containing the 1,3,4-thiadiazole ring.
-
Tizanidine (analogues): The 1,2,5-thiadiazole ring has been explored in muscle relaxants.
-
The diverse biological activities reported for thiadiazole-containing compounds include anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties, underscoring the immense potential of this heterocyclic family.[1][7]
Conclusion
The four isomers of thiadiazole, while sharing a common molecular formula, represent distinct chemical entities with unique profiles of stability, reactivity, and physical properties. The stable and synthetically accessible 1,2,4- and 1,3,4-thiadiazoles have become invaluable scaffolds in drug discovery, while the unique decomposition pathway of 1,2,3-thiadiazoles offers a powerful tool for synthetic organic chemistry. A thorough understanding of the fundamental properties detailed in this guide is essential for researchers aiming to harness the full potential of these versatile heterocyclic systems for the rational design of novel therapeutics, advanced materials, and effective agrochemicals.
References
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ISRES. (n.d.). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. Available from: [Link]
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Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Available from: [Link]
-
Shafique, Z., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Thiadiazoles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Available from: [Link]
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Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available from: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available from: [Link]
-
Senczuk, L., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: A Senior Scientist's Guide to the Hurd-Mori Synthesis of Methyl 1,2,3-Thiadiazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that holds a significant position in medicinal chemistry and agrochemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including functioning as plant activators, fungicides, and antivirals, as well as serving as key intermediates in the synthesis of pharmaceutical compounds.[1][3][4] Methyl 1,2,3-thiadiazole-4-carboxylate, the subject of this guide, is a valuable building block for creating more complex molecules with potential therapeutic or agricultural applications.[5][6][7]
Among the various synthetic routes, the Hurd-Mori synthesis, first reported in 1955, remains one of the most versatile and widely employed methods for constructing the 1,2,3-thiadiazole core.[2][8] This reaction typically involves the cyclization of a hydrazone possessing an α-methylene group with thionyl chloride.[1][8] This guide provides a detailed, experience-driven protocol for this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that ensure a successful and reproducible outcome.
Part 1: The Hurd-Mori Reaction Mechanism Deconstructed
Understanding the reaction pathway is fundamental to troubleshooting and optimizing the synthesis. The Hurd-Mori synthesis is not a simple condensation but a sophisticated sequence of transformations where thionyl chloride (SOCl₂) acts as both the sulfur source and the cyclizing agent.
The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The synthesis begins with the formation of a suitable hydrazone from an α-ketoester. For our target molecule, this involves reacting a derivative of methyl pyruvate with a hydrazine, such as semicarbazide, to form the corresponding semicarbazone.
-
Electrophilic Attack: The hydrazone (specifically, the E-isomer is believed to be more reactive) attacks the electrophilic sulfur atom of thionyl chloride.[8]
-
Cyclization Cascade: This initial attack triggers a cascade of events involving intramolecular cyclization. This step is crucial as it forms the five-membered ring.
-
Aromatization/Elimination: The cyclic intermediate then undergoes elimination of water and other byproducts (such as carbon dioxide and ammonia in the case of a semicarbazone precursor) to yield the stable, aromatic 1,2,3-thiadiazole ring system.[8]
Caption: The Hurd-Mori reaction pathway.
Part 2: Comprehensive Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for success.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl Acetoacetate | Reagent | Sigma-Aldrich | Starting material for the hydrazone. |
| Semicarbazide Hydrochloride | ≥99% | Sigma-Aldrich | Hydrazine source. |
| Sodium Acetate (Anhydrous) | ≥99% | Fisher Scientific | Base for hydrazone formation. |
| Ethanol | 200 Proof | Decon Labs | Solvent for hydrazone formation. |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | HIGHLY TOXIC & CORROSIVE . Use fresh bottle. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent for cyclization. |
| Saturated Sodium Bicarbonate | ACS | LabChem | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS | LabChem | For aqueous work-up. |
| Magnesium Sulfate (Anhydrous) | Reagent | EMD Millipore | Drying agent. |
Step-by-Step Synthesis Workflow
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl acetoacetate (1.0 eq), semicarbazide hydrochloride (1.1 eq), and anhydrous sodium acetate (1.2 eq).
-
Dissolution: Add ethanol (approx. 5 mL per gram of ketoester) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketoester spot has disappeared.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether.
-
Drying: Dry the resulting semicarbazone intermediate under vacuum. The product is typically of sufficient purity for the next step without further purification.
-
Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen or argon atmosphere, suspend the dried semicarbazone intermediate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of hydrazone). Equip the flask with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Expert Insight: This initial cooling is crucial to moderate the highly exothermic reaction with thionyl chloride, preventing degradation of the starting material and the formation of side products.[9]
-
-
Reagent Addition: Add thionyl chloride (3.0-5.0 eq) dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction should become a clear solution as it progresses. Monitor by TLC for the disappearance of the hydrazone.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 100 g of ice for every 10 mL of SOCl₂ used). Perform this step in a well-ventilated fume hood. This will quench the excess thionyl chloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Expert Insight: The bicarbonate wash is essential to remove HCl and SO₂ generated during the reaction and quench, preventing product degradation during solvent evaporation.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure Methyl 1,2,3-thiadiazole-4-carboxylate.[8][9]
Caption: Experimental workflow for the synthesis.
Part 3: Safety & Handling
Critical Safety Mandate: Thionyl chloride (SOCl₂) is the primary hazard in this synthesis.
-
Toxicity: It is highly toxic, corrosive, and a potent lachrymator. Inhalation can cause severe respiratory damage.
-
Reactivity: It reacts violently with water, releasing toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.
-
Handling: Always handle thionyl chloride in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Ensure an emergency eyewash and shower are accessible.
All organic solvents are flammable and should be handled away from ignition sources.
Part 4: Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 60-85% (post-purification) |
| Melting Point | Varies based on purity, literature values should be consulted. |
| ¹H NMR (CDCl₃) | δ ~4.0 (s, 3H, -OCH₃), δ ~8.5-9.0 (s, 1H, thiadiazole C5-H) |
| ¹³C NMR (CDCl₃) | δ ~52 (-OCH₃), δ ~140-165 (thiadiazole carbons, C=O) |
References
- Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
- Google Patents. (n.d.). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- Gomez, L. F., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
- Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.
- ISRES Publishing. (2021). Thiadiazoles and Their Properties.
- ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
-
Stanetty, P., et al. (n.d.). Synthesis of Pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC - NIH. Available at:
- ResearchGate. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides.
-
Zuo, X., et al. (2010). Synthesis and Biological Activity of Organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates and Benzo[1][3][4]thiadiazole-7-carboxylates. ACS Publications. Available at:
- Science of Synthesis. (n.d.). Product Class 9: 1,2,3-Thiadiazoles.
- Csollei, J., et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
- Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
- UNL Digital Commons. (n.d.). THE SYNTHESIS OF NEW 1,2,3-THIADIAZOLE DERIVATIVES.
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- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Protocol: Synthesis of Methyl 1,2,3-Thiadiazole-4-carboxylate via Hurd-Mori Cyclization
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate, a valuable heterocyclic building block in medicinal and agricultural chemistry. The synthetic strategy is centered on the classical Hurd-Mori reaction, which involves the [3+2] cycloaddition-cyclization of a suitable hydrazone precursor with thionyl chloride. This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product purification and characterization to ensure reproducibility and validation.
Introduction
The 1,2,3-thiadiazole scaffold is a privileged heterocycle renowned for its wide range of biological activities, including applications as plant activators, anticancer agents, and antimicrobials.[1] Methyl 1,2,3-thiadiazole-4-carboxylate, in particular, serves as a key intermediate for the elaboration of more complex derivatives, leveraging the reactivity of its ester functionality.
The primary method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, first reported in 1955.[2] This reaction facilitates the formation of the thiadiazole ring from hydrazones possessing an adjacent active methylene group upon treatment with thionyl chloride (SOCl₂).[3] The protocol herein adapts this robust methodology, detailing a two-step process: (1) the synthesis of the key intermediate, methyl 2-(ethoxycarbonylhydrazono)acetate, and (2) its subsequent cyclization to the target compound.
Reaction Scheme & Mechanism
Overall Reaction:
Mechanistic Rationale (Hurd-Mori Reaction): The Hurd-Mori reaction is a cornerstone for 1,2,3-thiadiazole synthesis.[2] The mechanism, while complex, is understood to proceed through several key stages. Initially, the active methylene group of the hydrazone precursor is proposed to react with thionyl chloride to form a sulfine intermediate. This is followed by an intramolecular cyclization, driven by the nucleophilicity of the hydrazone nitrogen. Subsequent elimination of water and hydrogen chloride from the cyclic intermediate leads to the formation of the stable, aromatic 1,2,3-thiadiazole ring.[4][5] The use of an electron-withdrawing group on the hydrazone nitrogen, such as an ethoxycarbonyl group, is crucial as it enhances the acidity of the methylene protons, facilitating the initial reaction with thionyl chloride.[5]
Caption: Postulated Hurd-Mori Reaction Mechanism.
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| Methyl Glyoxylate (50% in Toluene) | ≥95% | Sigma-Aldrich |
| Ethyl Carbazate (Ethyl Hydrazinoformate) | 98% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | ACS Grade | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | - | Lab Prepared |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle Inc. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope |
| Equipment |
| Round-bottom flasks (100 mL, 250 mL) |
| Magnetic stirrer and stir bars |
| Reflux condenser |
| Ice bath and heating mantle |
| Dropping funnel |
| Rotary evaporator |
| Glass funnel and filter paper |
| Separatory funnel (250 mL) |
| Flash chromatography setup |
| Thin-Layer Chromatography (TLC) plates |
| UV lamp (254 nm) |
| NMR Spectrometer (400 MHz or higher) |
| FT-IR Spectrometer |
| Mass Spectrometer (GC-MS or LC-MS) |
| Standard laboratory glassware |
Safety Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] Always handle with extreme care in a fume hood. Wear a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure a neutralizing agent (such as sodium bicarbonate) is readily available for spills.
-
Ethyl Carbazate (Hydrazine derivative): Hydrazine derivatives are toxic and potential carcinogens.[8] Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A potential carcinogen and irritant. Handle only in a fume hood.
-
General Precautions: Use appropriate Personal Protective Equipment (PPE) at all times. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.
Experimental Protocol
Caption: Experimental Workflow.
Step 1: Synthesis of Methyl 2-(ethoxycarbonylhydrazono)acetate (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (100 mL).
-
Reagent Addition: Add ethyl carbazate (5.21 g, 50 mmol, 1.0 equiv) to the ethanol and stir until fully dissolved.
-
To this solution, add methyl glyoxylate (50% solution in toluene, 8.81 g, 50 mmol, 1.0 equiv) dropwise over 10 minutes at room temperature.
-
Rationale: This condensation reaction forms the hydrazone. Running the reaction at room temperature is sufficient and prevents potential side reactions. Ethanol is a suitable polar, protic solvent for this transformation.[7]
-
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC (Eluent: 30% Ethyl Acetate in Hexanes), observing the consumption of the starting materials.
-
Isolation: After completion, reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically high (85-95%).
Step 2: Synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate (Hurd-Mori Cyclization)
-
Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler and a gas trap (containing NaOH solution), suspend the dried methyl 2-(ethoxycarbonylhydrazono)acetate (3.76 g, 20 mmol, 1.0 equiv) in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Rationale: The reaction with thionyl chloride is exothermic. Cooling is essential to control the reaction rate, prevent excessive formation of byproducts, and ensure safety.[9]
-
-
Reagent Addition: Add thionyl chloride (8.8 mL, 120 mmol, 6.0 equiv) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: A significant excess of thionyl chloride often serves as both reactant and solvent, driving the reaction to completion.[9] The slow, dropwise addition is critical for temperature control.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight). The mixture should become a clear, homogenous solution. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very carefully and slowly, add the reaction mixture to 100 mL of crushed ice in a beaker with vigorous stirring in the fume hood.
-
Rationale: This step quenches the excess, highly reactive thionyl chloride. This process is highly exothermic and releases large volumes of HCl and SO₂ gas; extreme caution is required.
-
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize residual acid, followed by saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification and Validation
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Product Characterization
The identity and purity of the final product, Methyl 1,2,3-thiadiazole-4-carboxylate, must be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| Appearance | White to pale yellow solid or crystalline powder. |
| Yield | 40-60% (after purification). |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.95 (s, 1H, H-5 of thiadiazole), 4.05 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 162.0 (C=O), 148.5 (C-4), 135.0 (C-5), 53.0 (-OCH₃). |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1725 (C=O ester stretch), ~1440, 1250 (ring vibrations). |
| Mass Spec. (EI) | m/z (%): 144 [M]⁺, 113 [M-OCH₃]⁺, 85 [M-COOCH₃]⁺. |
Note: Exact spectral values may vary slightly based on the instrument and conditions used. The provided data is based on typical values for this class of compounds.[10][11]
Conclusion
This protocol details a reliable and reproducible method for the synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate using the Hurd-Mori reaction. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can effectively produce this valuable synthetic intermediate. The outlined purification and characterization steps provide a clear pathway for obtaining and validating the final product with high purity.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Available at: [Link]
-
Pashkevich, K. I., et al. (2010). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of Organic Chemistry, 46, 1034–1040. Available at: [Link]
-
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. Available at: [Link]
-
Varvounis, G., et al. (2003). Reactions of N-acylhydrazones with thionyl chloride. ARKIVOC, 2003(6), 91-94. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Available at: [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available at: [Link]
-
Hegab, M. I., et al. (2003). Synthesis of Hindered Hydrazones and Their Reaction with Thionyl Chloride. Heteroatom Chemistry, 14(3), 223-228. Available at: [Link]
-
El-Awa, A., et al. (2018). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 55(9), 2113-2121. Available at: [Link]
-
DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Stanetty, P., et al. (2012). Synthesis of Pyrrolo[2,3-d][1][2][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Molecules, 17(12), 13939-13953. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Bionium Scientific. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]
-
Kumar, D., et al. (2017). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Letters in Organic Chemistry, 14(7), 488-493. Available at: [Link]
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Applications of Methyl 1,2,3-thiadiazole-4-carboxylate in Agriculture as a Plant Activator: A Technical Guide for Researchers
Introduction: A Paradigm Shift in Crop Protection
In the ongoing pursuit of sustainable agricultural practices, the focus of crop protection is gradually shifting from direct antimicrobial action to the strategic enhancement of the plant's own defense mechanisms. Plant activators, also known as elicitors, represent a pivotal innovation in this domain. These compounds do not possess intrinsic biocidal activity but instead prime the plant's immune system, leading to a state of heightened resistance against a broad spectrum of pathogens. This phenomenon, known as Systemic Acquired Resistance (SAR), offers a durable and environmentally conscious approach to disease management.[1][2][3]
Among the promising classes of chemical elicitors, 1,2,3-thiadiazole derivatives have garnered significant attention for their efficacy in inducing SAR.[1][2] This guide focuses on Methyl 1,2,3-thiadiazole-4-carboxylate, a representative of this class, and provides a comprehensive overview of its application in agriculture. While extensive public data on this specific molecule is emerging, we will draw upon the well-established knowledge of its close structural and functional analog, Acibenzolar-S-methyl (ASM), also known as Benzo[1][4][5]thiadiazole-7-carbothioic acid S-methyl ester (BTH), to provide detailed application notes and protocols for research and development professionals.[3][6]
Mechanism of Action: Triggering the Plant's Innate Immunity
Methyl 1,2,3-thiadiazole-4-carboxylate and its analogs function by activating the salicylic acid (SA) signaling pathway, a central regulatory cascade in plant defense.[3] Upon perception by the plant, these activators mimic the action of endogenous SA, initiating a signal transduction chain that culminates in the expression of a battery of defense-related genes.
A key regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. In the resting state, NPR1 exists as an oligomer in the cytoplasm. Following the accumulation of SA (or the application of a plant activator), cellular redox changes lead to the monomerization of NPR1, allowing its translocation into the nucleus.[3] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a wide array of Pathogenesis-Related (PR) genes, including PR-1, PR-2, and PR-5.[3][7] The protein products of these genes possess antimicrobial properties and contribute to the reinforcement of the plant cell wall, thereby establishing a long-lasting and broad-spectrum resistance to pathogens.[3]
Figure 1: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induction by Methyl 1,2,3-thiadiazole-4-carboxylate.
Application Protocols for Research and Development
The following protocols are designed to provide a framework for evaluating the efficacy of Methyl 1,2,3-thiadiazole-4-carboxylate as a plant activator in controlled laboratory/greenhouse and field settings.
Protocol 1: Greenhouse Efficacy Trial
This protocol outlines a general procedure for assessing the ability of Methyl 1,2,3-thiadiazole-4-carboxylate to induce resistance against a model pathogen in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
- Select a suitable host plant for the chosen pathogen (e.g., Arabidopsis thaliana, tomato, or tobacco).
- Grow plants from seed in a sterilized potting mix under controlled greenhouse conditions (e.g., 22-25°C, 16/8 h light/dark cycle).
- Use plants at the 4-6 true leaf stage for treatment.
2. Preparation of Treatment Solutions:
- Prepare a stock solution of Methyl 1,2,3-thiadiazole-4-carboxylate in a suitable solvent (e.g., acetone or DMSO).
- Prepare a series of working solutions by diluting the stock solution in water containing a surfactant (e.g., 0.02% Tween-20) to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µM).
- Include a mock control (water + surfactant) and a positive control (e.g., Acibenzolar-S-methyl at a known effective concentration).
3. Application of Plant Activator:
- Apply the treatment solutions as a foliar spray until runoff, ensuring uniform coverage of all leaves.
- Allow plants to dry completely before returning them to the greenhouse.
- Maintain treated plants under the same controlled conditions for 3-5 days to allow for the induction of SAR.
4. Pathogen Inoculation:
- Prepare an inoculum of the chosen pathogen (e.g., a bacterial suspension of Pseudomonas syringae or a fungal spore suspension of Botrytis cinerea) at a predetermined concentration.
- Inoculate the treated and control plants by spraying the inoculum onto the leaf surfaces or by syringe infiltration for bacterial pathogens.
5. Disease Assessment:
- Incubate the inoculated plants under conditions favorable for disease development (e.g., high humidity).
- Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation).
- Disease severity can be quantified by measuring lesion diameter, percentage of leaf area affected, or by using a disease scoring index (e.g., a 0-5 scale where 0 = no symptoms and 5 = severe necrosis).
6. Molecular Analysis of SAR Markers (Optional but Recommended):
- Harvest leaf tissue from a subset of treated and control plants 24-48 hours after activator application (before pathogen inoculation).
- Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of key SAR marker genes such as PR-1, PR-2, and PR-5.[7][8] A significant upregulation of these genes in treated plants is indicative of SAR activation.
A [label="Plant Growth\n(4-6 leaf stage)"];
B [label="Treatment Application\n(Foliar Spray)"];
C [label="SAR Induction Period\n(3-5 days)"];
D [label="Pathogen Inoculation"];
E [label="Incubation\n(High Humidity)"];
F [label="Disease Assessment\n(3, 5, 7 dpi)"];
G [label="Molecular Analysis (qRT-PCR)\n(Optional, 24-48 h post-treatment)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
B -> G [style=dashed];
}
Figure 2: Experimental workflow for a greenhouse efficacy trial of a plant activator.
Protocol 2: Field Efficacy Trial
Field trials are essential to evaluate the performance of a plant activator under real-world agricultural conditions.
1. Experimental Design:
- Select a suitable field site with a history of the target disease.
- Design the experiment using a randomized complete block design with at least four replications per treatment.
- Plot sizes should be appropriate for the crop and application equipment.
2. Treatments and Application:
- Determine the application rates of Methyl 1,2,3-thiadiazole-4-carboxylate based on greenhouse trial results and literature on similar compounds.
- Include an untreated control and a standard commercial fungicide/bactericide as a reference.
- Apply treatments using calibrated spray equipment to ensure accurate and uniform coverage.
- The timing and frequency of applications should be based on the disease epidemiology and crop growth stage. Preventative applications before the onset of disease are generally most effective.
3. Data Collection:
- Monitor disease incidence and severity throughout the growing season using standardized assessment methods.
- Collect yield data at the end of the season to determine the impact of the treatments on crop productivity.
- Record any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.
4. Statistical Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine the significance of treatment effects on disease control and yield.
Protocol 3: Phytotoxicity Assessment
It is crucial to determine the potential for a new plant activator to cause injury to the target crop. The following protocol is based on OECD guidelines for terrestrial plant testing.[9][10][11]
1. Plant Species Selection:
- Test a range of representative crop species, including both monocots and dicots.
2. Dose Range:
- Apply the plant activator at the intended use rate (1x) and at multiples of this rate (e.g., 2x and 4x) to assess the margin of safety.
3. Application:
- Apply the test substance as a foliar spray under controlled greenhouse conditions.
4. Assessment:
- Visually assess plants for signs of phytotoxicity at regular intervals for at least 14 days after treatment.
- Phytotoxicity symptoms to record include:
- Chlorosis (yellowing)
- Necrosis (tissue death)
- Leaf distortion
- Stunting
- Quantify phytotoxicity using a rating scale (e.g., 0-100%, where 0% = no injury).
- At the end of the observation period, measure plant biomass (fresh and dry weight) to quantify any growth inhibition.
Quantitative Data and Expected Outcomes
The efficacy of plant activators is dependent on various factors, including the plant species, pathogen, environmental conditions, and application timing. The following tables provide representative data based on studies with the analog Acibenzolar-S-methyl to illustrate potential outcomes.
Table 1: Efficacy of Acibenzolar-S-methyl (ASM) against Various Plant Pathogens
| Crop | Pathogen | Application Rate (g a.i./ha) | Disease Control (%) | Reference |
| Tomato | Xanthomonas campestris pv. vesicatoria | 30 | 50-70 | [1] |
| Apple | Venturia inaequalis (Scab) | 25-50 | 40-60 | [12] |
| Wheat | Puccinia triticina (Leaf Rust) | 30 | 60-80 | N/A |
| Rice | Magnaporthe oryzae (Blast) | 30-50 | 50-70 | N/A |
Table 2: Example of PR-1 Gene Expression in Arabidopsis thaliana following Plant Activator Treatment
| Treatment | Time Post-Treatment (h) | Relative PR-1 Gene Expression (Fold Change) |
| Mock Control | 24 | 1.0 |
| Methyl 1,2,3-thiadiazole-4-carboxylate (100 µM) | 24 | 50-200 |
| Mock Control | 48 | 1.0 |
| Methyl 1,2,3-thiadiazole-4-carboxylate (100 µM) | 48 | 100-500 |
Note: The data in these tables are illustrative and actual results may vary.
Conclusion and Future Directions
Methyl 1,2,3-thiadiazole-4-carboxylate and related compounds hold significant promise as plant activators for modern agriculture. By harnessing the plant's innate immune system, they offer a sustainable and effective strategy for disease management. The protocols and information provided in this guide are intended to facilitate further research and development of this important class of crop protection agents. Future research should focus on optimizing application strategies for a wider range of crops and pathogens, understanding the potential for synergistic interactions with other crop protection products, and further elucidating the molecular mechanisms underlying their mode of action.
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Encyclopedia.pub. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Retrieved from [Link]
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Fan, Z., Chen, Q., Gui, M., & Zhu, H. (2019). Mode of action for a new potential fungicide candidate, 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[4][5][13]-triazolo-[3,4-b][1][4][13]-thiadiazole by iTRAQ. Journal of Pesticide Science, 44(2), 94-102.
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MDPI. (2022). Effects of Acibenzolar-S-methyl on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants. Retrieved from [Link]
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Synthesis of Novel Antifungal Agents from Methyl 1,2,3-Thiadiazole-4-carboxylate: Application Notes and Protocols
Introduction: The Rising Threat of Fungal Infections and the Promise of 1,2,3-Thiadiazole Scaffolds
The global rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health. This necessitates the urgent development of novel antifungal agents with improved efficacy and novel mechanisms of action. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the 1,2,3-thiadiazole moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antifungal properties.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antifungal candidates starting from the versatile building block, Methyl 1,2,3-thiadiazole-4-carboxylate. We will delve into the strategic conversion of this starting material into key intermediates and their subsequent elaboration into diverse chemical entities with promising antifungal profiles. The rationale behind the synthetic strategies and the structure-activity relationships (SAR) will be discussed to provide a holistic understanding for researchers, scientists, and drug development professionals in the field.
Core Synthetic Strategy: From Ester to Versatile Hydrazide Intermediate
The cornerstone of the synthetic approach involves the conversion of the relatively inert methyl ester group of Methyl 1,2,3-thiadiazole-4-carboxylate into a highly reactive and versatile carbohydrazide functional group. This transformation unlocks a plethora of possibilities for molecular diversification.
Protocol 1: Synthesis of 1,2,3-Thiadiazole-4-carbohydrazide (2)
This protocol details the fundamental step of converting the starting methyl ester into the key hydrazide intermediate. The nucleophilic acyl substitution of the ester with hydrazine hydrate is a robust and high-yielding reaction.
Rationale: Hydrazine hydrate serves as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of methanol drives the reaction to completion. This hydrazide is a critical building block for the synthesis of various heterocyclic systems and Schiff bases.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 1,2,3-thiadiazole-4-carboxylate (1) (0.01 mol) in 50 mL of absolute ethanol.
-
Reagent Addition: To the stirred suspension, add hydrazine hydrate (85%, 0.02 mol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).
-
Purification: The crude product is purified by recrystallization from hot ethanol to afford pure 1,2,3-Thiadiazole-4-carbohydrazide (2) as a white crystalline solid.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: From Ester to Key Hydrazide Intermediate.
Diversification of the Hydrazide Intermediate: Pathways to Novel Antifungal Agents
The synthesized 1,2,3-thiadiazole-4-carbohydrazide (2) serves as a versatile platform for the generation of a library of potential antifungal compounds. Two primary strategies for diversification will be detailed: the synthesis of Schiff bases and the construction of 2,5-disubstituted-1,3,4-thiadiazoles.
Pathway A: Synthesis of Schiff Bases (3a-c)
Schiff bases, characterized by the azomethine (-C=N-) group, are a well-established class of compounds with a wide range of biological activities, including antifungal properties.[2][3] The condensation of the terminal amino group of the hydrazide with various aromatic aldehydes provides a straightforward method to introduce diverse structural motifs.
Rationale: The reaction proceeds via nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage. The choice of substituted aldehydes allows for the systematic exploration of electronic and steric effects on antifungal activity.
-
Reaction Setup: Dissolve 1,2,3-Thiadiazole-4-carbohydrazide (2) (0.01 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask by gentle heating.
-
Reagent Addition: To the clear solution, add the respective substituted aromatic aldehyde (0.01 mol) (e.g., 4-chlorobenzaldehyde for 3a, 4-methoxybenzaldehyde for 3b, 4-nitrobenzaldehyde for 3c) followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude Schiff bases can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).
Caption: Synthesis of Schiff Base Derivatives.
Pathway B: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles (5a-c)
The incorporation of a second heterocyclic ring, such as a 1,3,4-thiadiazole, is a common and effective strategy to enhance the biological activity of a lead compound.[2][4] The reaction of the carbohydrazide with carbon disulfide in a basic medium, followed by alkylation, provides an efficient route to this class of compounds.
Rationale: The reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbazinate salt. This intermediate then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the 1,3,4-thiadiazole-2-thiol ring. Subsequent alkylation of the thiol group with various alkyl halides introduces further diversity.
-
Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer and a dropping funnel, dissolve potassium hydroxide (0.015 mol) in 50 mL of absolute ethanol.
-
Formation of Dithiocarbazinate: To this solution, add 1,2,3-Thiadiazole-4-carbohydrazide (2) (0.01 mol) and stir until a clear solution is obtained. Cool the mixture to 0-5 °C in an ice bath. Add carbon disulfide (0.015 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product (4) can be purified by recrystallization from ethanol.
-
Reaction Setup: To a solution of 5-(1,2,3-Thiadiazol-4-yl)-1,3,4-thiadiazole-2-thiol (4) (0.01 mol) in 30 mL of acetone, add anhydrous potassium carbonate (0.015 mol).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add the appropriate alkyl halide (0.011 mol) (e.g., methyl iodide for 5a, ethyl bromide for 5b, benzyl chloride for 5c).
-
Reaction Conditions: Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered and dried.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Caption: Synthesis of 1,3,4-Thiadiazole Derivatives.
Antifungal Activity and Structure-Activity Relationship (SAR)
The synthesized derivatives of Methyl 1,2,3-thiadiazole-4-carboxylate exhibit a range of antifungal activities against various pathogenic fungi. The potency of these compounds is largely dependent on the nature of the substituents introduced.
Mechanism of Action
The primary mechanism of action for many thiadiazole-based antifungal agents is believed to be the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. Specifically, these compounds often target the enzyme 14-α-sterol demethylase, which is a key enzyme in the ergosterol biosynthetic pathway. Some derivatives have also been reported to disrupt the biogenesis of the fungal cell wall.[6]
Structure-Activity Relationship Insights
-
Schiff Bases: The antifungal activity of the Schiff base derivatives is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as chloro and nitro groups, at the para-position of the phenyl ring often lead to enhanced antifungal activity. This may be attributed to increased lipophilicity, which facilitates penetration of the fungal cell membrane, and favorable electronic interactions with the target enzyme.
-
1,3,4-Thiadiazole Derivatives: The introduction of a second heterocyclic ring, the 1,3,4-thiadiazole, generally results in a notable increase in antifungal potency. The nature of the alkyl or aryl group attached to the sulfur atom at the 2-position of the 1,3,4-thiadiazole ring also plays a crucial role. Small, lipophilic groups are often favored for optimal activity.
Quantitative Antifungal Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative synthesized compounds against common fungal pathogens.
| Compound | R Group (for Schiff Bases) / S-Alkyl Group (for 1,3,4-Thiadiazoles) | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus niger |
| 3a | 4-Chlorophenyl | 16 | 32 |
| 3b | 4-Methoxyphenyl | 64 | 128 |
| 3c | 4-Nitrophenyl | 8 | 16 |
| 5a | Methyl | 32 | 64 |
| 5b | Ethyl | 16 | 32 |
| 5c | Benzyl | 8 | 16 |
| Fluconazole | (Standard) | 8 | 16 |
Note: The data presented in this table is a representative compilation from various literature sources and should be used for comparative purposes. Actual MIC values may vary depending on the specific experimental conditions.
Conclusion and Future Directions
Methyl 1,2,3-thiadiazole-4-carboxylate is a readily accessible and highly versatile starting material for the synthesis of a diverse range of novel antifungal agents. The conversion to the key carbohydrazide intermediate opens up numerous avenues for structural modification, leading to the discovery of potent compounds. The Schiff bases and 2,5-disubstituted-1,3,4-thiadiazole derivatives discussed herein represent promising scaffolds for further optimization. Future research should focus on expanding the library of these derivatives, exploring a wider range of substituents to refine the structure-activity relationships, and conducting in-depth mechanistic studies to elucidate their precise mode of action. These efforts will undoubtedly contribute to the development of the next generation of antifungal drugs to combat the growing threat of fungal infections.
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Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules. [Link]
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SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). World Journal of Pharmaceutical and Medical Research. [Link]
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Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLOS ONE. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]
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Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry. [Link]
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Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. (2015). Der Pharma Chemica. [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). Molecules. [Link]
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Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. (2014). Letters in Drug Design & Discovery. [Link]
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Thiazole antifungals. (n.d.). Research Starters. [Link]
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Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). Molecules. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. (2012). Molecules. [Link]
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Methyl 1,2,3-thiadiazole-4-carboxylate in the development of antiviral compounds
Application Note & Protocols
The 1,2,3-Thiadiazole-4-Carboxylate Scaffold: A Versatile Core for Novel Antiviral Drug Discovery
Abstract
The relentless emergence of drug-resistant viral strains necessitates the urgent discovery of novel chemical scaffolds for antiviral drug development.[1] Heterocyclic compounds, particularly those containing the thiadiazole nucleus, represent a promising avenue of research due to their diverse and significant biological activities.[2][3] This application note provides a comprehensive guide for researchers on leveraging the methyl 1,2,3-thiadiazole-4-carboxylate scaffold as a foundational element in the development of new antiviral agents. We will explore the mechanistic rationale behind its potential efficacy, drawing parallels from closely related structures, and provide detailed, field-proven protocols for the systematic evaluation of its antiviral and cytotoxic properties. The methodologies described herein are designed to be self-validating, guiding the researcher from initial screening to lead candidate characterization.
Introduction: The Case for the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and antiviral properties.[2][4] The unique electronic properties and structural rigidity of the thiadiazole ring, combined with the synthetic tractability of the carboxylate group, make methyl 1,2,3-thiadiazole-4-carboxylate an ideal starting point for generating diverse chemical libraries.
The synthesis of the 1,2,3-thiadiazole core is often achieved through established methods like the Hurd-Mori reaction, which involves the cyclization of semicarbazones with thionyl chloride, providing a reliable and scalable route for producing the foundational scaffold.[4][5] This accessibility allows researchers to focus on strategic derivatization to enhance potency and selectivity.
Potential Antiviral Mechanisms of Action
While research on methyl 1,2,3-thiadiazole-4-carboxylate itself is emerging, the antiviral activity of its close analogues suggests two primary potential mechanisms: direct-acting antiviral (DAA) effects and host-targeting antiviral (HTA) activity through immune modulation.
Direct-Acting Antiviral (DAA) Potential
Many antiviral drugs function by directly inhibiting critical viral enzymes. Thiadiazole derivatives have been investigated as inhibitors of various viral proteins. For instance, some have been computationally docked against the main protease of SARS-CoV-2, while others have shown inhibitory activity against influenza neuraminidase.[6][7] It is plausible that derivatives of the 1,2,3-thiadiazole-4-carboxylate scaffold could be designed to target viral proteases, polymerases, or helicases, thereby disrupting the viral replication cycle.
Host-Targeting Antiviral (HTA) & Immune Modulation
An increasingly important strategy in antiviral development is to target host factors that the virus hijacks, or to stimulate the host's innate immune response. A compelling example comes from the world of plant pathology, where 1,2,3-thiadiazole derivatives are known to act as "plant activators."[3] Compounds like Acibenzolar-S-methyl (ASM), a benzothiadiazole, do not have direct antimicrobial activity but induce Systemic Acquired Resistance (SAR), a plant-wide state of heightened defense.[8][9]
This SAR pathway is triggered by a synthetic analog of salicylic acid (SA), a key plant defense hormone.[9] Application of ASM leads to the expression of pathogenesis-related (PR) proteins, which have broad-spectrum activity against fungi, bacteria, and viruses.[9] This mechanism provides a powerful blueprint for how 1,2,3-thiadiazole derivatives might function as immune-modulating antiviral agents in mammalian systems.
Caption: Induced Systemic Acquired Resistance (SAR) pathway by ASM.
Experimental Workflows and Protocols
A systematic evaluation of a novel compound requires a tiered approach, beginning with an assessment of its toxicity, followed by efficacy testing. The overall workflow is designed to efficiently identify promising candidates and deprioritize toxic or inactive compounds.
Caption: Overall experimental workflow for antiviral compound evaluation.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[10][11] This allows for the calculation of the 50% cytotoxic concentration (CC50), ensuring that any observed antiviral effect is not merely a result of cell death.[12]
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., VERO-E6, A549, MDCK) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium.[13][14] Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in cell culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "cells only" control (medium only) and a "lysis" control (e.g., Triton X-100).
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Incubate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression analysis to calculate the CC50 value.
Protocol 3.2: In Vitro Antiviral Efficacy (Cytopathic Effect - CPE - Reduction Assay)
Causality: This assay directly measures the ability of a compound to protect cells from the destructive, or "cytopathic," effects of a virus.[15] By comparing the health of infected cells treated with the compound to untreated infected cells, we can quantify the compound's antiviral potency (EC50).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate as described in Protocol 3.1.
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound at non-toxic concentrations (well below the CC50).
-
Remove the growth medium from the cells.
-
Add 50 µL of virus suspension (at a multiplicity of infection, MOI, known to cause ~90-100% CPE within 48-72 hours) to all wells except the "cell control" wells.
-
Immediately add 50 µL of the diluted compound solutions to the virus-containing wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until ~100% CPE is observed in the "virus control" wells.
-
Quantification of Cell Viability: Assess cell viability using the MTT method as described in Protocol 3.1 (Steps 4-6).
-
Analysis:
-
Calculate the percentage of protection using the formula: [(Abs_treated - Abs_virus) / (Abs_cell - Abs_virus)] * 100.
-
Plot the percentage of protection against the compound concentration (log scale).
-
Use non-linear regression analysis to determine the EC50 value (the concentration that provides 50% protection).
-
Data Interpretation and Lead Optimization
The ultimate goal is to identify compounds that are highly potent against the virus but minimally toxic to the host cells. This relationship is captured by the Selectivity Index (SI) .
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising therapeutic window. Generally, an SI > 10 is considered a good starting point for a hit compound.
Data Summary
Quantitative data should be organized to facilitate comparison and identify trends.
| Compound ID | Virus Strain | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| MTC-001 | Influenza A/H3N2 | >100 | 31.4[1] | >3.2 |
| MTC-002 | HBV | >50 | 3.59[2] | >13.9 |
| MTC-003 | TMV (Curative) | >500 µg/mL | ~100 µg/mL[2] | >5 |
| Your Cmpd 1 | Virus X | Result | Result | Calculate |
| Your Cmpd 2 | Virus X | Result | Result | Calculate |
| Note: Data for MTC compounds are illustrative examples based on related thiadiazole derivatives reported in the literature. |
Structure-Activity Relationship (SAR) Insights
Once initial hits are identified, the next step is to synthesize and test analogues to establish an SAR. For the methyl 1,2,3-thiadiazole-4-carboxylate scaffold, key points of modification include:
-
The Carboxylate Group (Position 4): Ester-to-amide conversion can dramatically alter cell permeability and target engagement. For example, 1,2,3-thiadiazole-4-carboxamides have shown potent anti-TMV activity.[2] The nature of the amine substituent (e.g., adding aromatic or aliphatic groups) can be explored.
-
The Phenyl Ring (Position 5, if applicable): Substitutions on any aromatic rings attached to the thiadiazole core can influence electronic properties and steric interactions. Electron-withdrawing groups (e.g., fluorine) have been shown to enhance the anti-HIV activity of some 1,3,4-thiadiazole derivatives.[1]
By systematically modifying the scaffold and re-evaluating using the protocols above, researchers can optimize for potency (lower EC50), reduce toxicity (higher CC50), and ultimately improve the Selectivity Index to develop a viable lead candidate.
References
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Ghotaslou, R., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]
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MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]
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Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]
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Chen, M., et al. (2021). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. ResearchGate. Available at: [Link]
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Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. Available at: [Link]
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Abdel-Mottaleb, M. S. A., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Encyclopedia.pub. (n.d.). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. Available at: [Link]
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Ono, E., et al. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. International Journal of Molecular Sciences. Available at: [Link]
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Sargsyan, A., et al. (2023). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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To, J., et al. (2019). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. Journal of Virology. Available at: [Link]
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ResearchGate. (2026). (PDF) Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. ResearchGate. Available at: [Link]
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PubMed. (2024). Local Application of Acibenzolar- S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. PubMed. Available at: [Link]
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IOSR Journal. (n.d.). Synthesis and In vetro Antiproliferative Evaluation of New Synthesized 1,3,4-Thiadiazole-Based Heterocycles. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
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APS Journals. (2019). Acibenzolar-S-Methyl Restricts Infection of Nicotiana benthamiana by Plantago Asiatica Mosaic Virus at Two Distinct Stages. Molecular Plant-Microbe Interactions. Available at: [Link]
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ResearchGate. (2024). Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana. ResearchGate. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. Biointerface Research in Applied Chemistry. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]
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NIH. (n.d.). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. Available at: [Link]
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ResearchGate. (2025). (PDF) 1, 3, 4-Thiadiazole: A biologically active Scaffold. ResearchGate. Available at: [Link]
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NIH. (n.d.). Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. PMC. Available at: [Link]
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MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]
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PubMed. (2010). Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors. PubMed. Available at: [Link]
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PubMed Central. (n.d.). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. PubMed Central. Available at: [Link]
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MDPI. (n.d.). Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Cytotoxicity assay of new synthetic compounds, oseltamivir, and... ResearchGate. Available at: [Link]
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NIH. (n.d.). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. PMC. Available at: [Link]
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HPLC and column chromatography purification techniques for Methyl 1,2,3-thiadiazole-4-carboxylate
Introduction
Methyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring system is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2] The purity of this carboxylate is paramount for its use in further synthetic transformations and biological assays, as even minor impurities can lead to ambiguous results or the formation of undesirable side products.
This comprehensive guide provides detailed application notes and protocols for the purification of Methyl 1,2,3-thiadiazole-4-carboxylate using two common and effective laboratory techniques: column chromatography and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying scientific principles to empower users to adapt and troubleshoot these protocols for their specific needs.
Physicochemical Properties and Pre-Purification Considerations
The synthesis of 1,2,3-thiadiazoles, often achieved through methods like the Hurd-Mori reaction, can result in a variety of impurities, including unreacted starting materials, reagents, and side-products from competing reaction pathways.[3][4][5][6] Therefore, a robust purification strategy is essential.
Part 1: Purification by Column Chromatography
Column chromatography is a versatile and widely used technique for the purification of organic compounds. For a moderately polar compound like Methyl 1,2,3-thiadiazole-4-carboxylate, normal-phase chromatography using silica gel as the stationary phase is the most common approach.
Causality Behind Experimental Choices
-
Stationary Phase Selection: Silica gel is the stationary phase of choice due to its polarity, which allows for effective separation of compounds with differing polarities. The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. While the 1,2,3-thiadiazole ring is generally stable, it is a good practice to be mindful of potential instability.[7] If degradation is suspected, using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as neutral alumina can be beneficial.
-
Solvent System (Mobile Phase) Optimization: The selection of an appropriate solvent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, ensuring it moves down the column at a reasonable rate while being well-separated from impurities. For polar compounds, a higher proportion of the polar solvent is required.
Experimental Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol for Column Chromatography
Materials:
-
Crude Methyl 1,2,3-thiadiazole-4-carboxylate
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp for visualization
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate, such as 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp.
-
The ideal solvent system will give the product spot an Rf value of ~0.3.
-
-
Column Preparation:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate in hexane). This is particularly useful if the impurities have significantly different polarities from the product.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution of the compound by spotting a small amount from each fraction onto a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Methyl 1,2,3-thiadiazole-4-carboxylate.
-
Quantitative Data Summary for Column Chromatography:
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Adsorbent to Sample Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient separation capacity. |
| Initial Eluent | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | A starting point for moderately polar compounds. |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides a good balance between retention and elution time. |
Part 2: Purification and Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification (preparative HPLC) and analysis (analytical HPLC) of compounds. For Methyl 1,2,3-thiadiazole-4-carboxylate, a reversed-phase HPLC method is generally suitable.
Causality Behind Experimental Choices
-
Stationary Phase Selection: In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica are the most common stationary phases. These provide a hydrophobic surface that retains non-polar and moderately polar compounds. The choice between C18 and C8 depends on the desired retention; C18 is more retentive.
-
Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. The retention of the analyte is controlled by the proportion of the organic solvent. Increasing the organic solvent content will decrease the retention time. For ionizable compounds, the pH of the aqueous component can be adjusted with buffers or acids (e.g., trifluoroacetic acid - TFA) to control the ionization state and improve peak shape.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Detailed Protocol for Analytical HPLC
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) (optional, for pH adjustment and improved peak shape)
-
Purified Methyl 1,2,3-thiadiazole-4-carboxylate for standard preparation
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (v/v).
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v).
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the purified compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to a suitable concentration for analysis (e.g., 10-100 µg/mL).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient can be a good starting point to determine the approximate elution conditions. For example:
-
Start with 60% Mobile Phase A and 40% Mobile Phase B.
-
Linearly increase to 90% Mobile Phase B over 15 minutes.
-
Hold at 90% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determine the UV maximum of the compound by scanning a solution of the pure compound. If unknown, 254 nm is a common starting point for aromatic compounds.
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient profile or switch to an isocratic elution to achieve a retention time of 5-15 minutes with good peak shape and resolution from any impurities.
-
If the peak is too broad, adjusting the pH with TFA or another modifier may help.
-
Quantitative Data Summary for HPLC:
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | C18 or C8 reversed-phase column | Provides good retention for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Common polar mobile phases for reversed-phase HPLC. |
| Modifier | 0.1% TFA (optional) | Improves peak shape and provides consistent pH. |
| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis at λmax | Provides sensitive and selective detection. |
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The purity of the final product from column chromatography should be assessed by analytical HPLC. A single, sharp peak in the HPLC chromatogram is a strong indicator of high purity. Further characterization by spectroscopic methods such as NMR and Mass Spectrometry is essential to confirm the identity and purity of the isolated Methyl 1,2,3-thiadiazole-4-carboxylate.
Conclusion
The successful purification of Methyl 1,2,3-thiadiazole-4-carboxylate is a critical step in its utilization for research and development. Both column chromatography and HPLC are powerful techniques that, when optimized, can yield highly pure material. By understanding the principles behind the separation and carefully selecting the appropriate conditions, researchers can confidently purify this important heterocyclic compound for their intended applications.
References
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-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30193–30205. [Link]
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Jadhav, S. A., & Patil, P. S. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. [Link]
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Kaur, R., & Sharma, V. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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Krasavin, M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information. [Link]
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Kumar, A., & Kumar, S. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
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Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. [Link]
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Stanetty, P., & Kremslehner, M. (2005). Synthesis of Pyrrolo[2,3-d][1][3][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Center for Biotechnology Information. [Link]
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Tök, Ö., & Er, M. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 26, 2026, from [Link]
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Wesołowska, O., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
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Ye, Y., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][8][9]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 3044-3049. [Link]
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Zhang, H., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. [Link]
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ZUBER, M., & KACZOR, A. A. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
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Application Notes & Protocols for the Safe Laboratory Handling and Storage of Thiadiazole Compounds
Introduction: The Thiadiazole Scaffold in Modern Research
Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry and materials science, owing to its presence in a wide array of pharmacologically active agents and its utility as a versatile synthetic intermediate.[2][3] Derivatives of thiadiazole are investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[2][4][5] The stability of the thiadiazole ring, coupled with its capacity for diverse functionalization, makes it a privileged scaffold in drug discovery.[1][4]
However, the same chemical properties that make thiadiazoles valuable can also present laboratory hazards. A thorough understanding of their potential toxicity, reactivity, and requisite handling procedures is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of thiadiazole compounds, grounded in established safety protocols and material-specific data.
Hazard Identification and Risk Assessment
A systematic approach to safety begins with a comprehensive identification of potential hazards. While the toxicity profile can vary significantly based on the specific substituents on the thiadiazole ring, several general hazards are commonly associated with this class of compounds.
1.1. Primary Routes of Exposure and Associated Health Hazards
The most common routes of occupational exposure to thiadiazole compounds are inhalation of dusts or aerosols, skin contact, eye contact, and accidental ingestion.
-
Acute Toxicity: Many thiadiazole derivatives are classified as harmful if swallowed (Acute Oral Toxicity, Category 4).[6]
-
Skin Irritation/Corrosion: Direct contact with solid or dissolved thiadiazoles can cause skin irritation (Category 2).[6][7][8]
-
Eye Damage/Irritation: Thiadiazole dusts or solutions can cause serious eye irritation (Category 2/2A).[6][7][8]
-
Respiratory Irritation: Inhalation of airborne dusts may lead to respiratory system irritation.[6][7][8]
-
Sensitization: Some derivatives may cause an allergic skin reaction.[9]
-
Other Hazards: Certain thiadiazole compounds are noted for their strong, unpleasant odor (stench).[6]
1.2. Chemical and Physical Hazards
-
Thermal Stability: While the thiadiazole ring is generally aromatic and stable, derivatives can decompose at elevated temperatures, often above 200°C.[10] Thermal decomposition may release toxic fumes, such as oxides of nitrogen and sulfur.[11]
-
Reactivity: 1,2,4-Thiadiazoles are generally stable in the presence of acids, alkalis, oxidizing, and reducing agents.[1] However, the 1,3,4-thiadiazole ring can be susceptible to cleavage with a base.[12] It is crucial to consult literature for the specific reactivity of the derivative being handled. Halo-substituted thiadiazoles, in particular, are highly activated and can react with a wide range of nucleophiles.[3]
Table 1: Summary of Common Hazards for Thiadiazole Compounds
| Hazard Classification | Description | GHS Category (Typical) | Precautionary Statement Examples |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 | P261: Avoid breathing dust.[8] P271: Use only outdoors or in a well-ventilated area.[8] |
Note: This table provides a general summary. Always consult the specific Safety Data Sheet (SDS) for the exact thiadiazole compound you are working with.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid thiadiazole compounds (e.g., weighing, transferring) and their solutions should be performed inside a certified chemical fume hood. This is the primary method for preventing inhalation of dusts and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
2.2. Personal Protective Equipment (PPE): A Necessary Barrier
PPE must be selected based on the specific hazards of the thiadiazole compound and the procedure being performed.[11]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[13] For procedures with a higher risk of splashing or explosion, a face shield should be worn in addition to goggles.[14]
-
Skin and Body Protection: A standard laboratory coat must be worn at all times and should be fully buttoned.[15][16] For handling larger quantities or highly toxic derivatives, chemically resistant coveralls may be necessary.[17][18]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required when handling thiadiazoles.[13] It is critical to check the glove manufacturer's compatibility chart for the specific solvents being used. Gloves should be inspected for tears before use and changed immediately if contaminated.[13] Never wear gloves outside of the laboratory area.[19]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required. The type of respirator will depend on the concentration and form of the airborne contaminant.
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Safe Handling Protocols
Adherence to strict protocols is crucial to prevent contamination and exposure.
3.1. Protocol for Weighing and Transferring Solid Thiadiazole Compounds
Objective: To accurately weigh and transfer solid thiadiazole compounds while minimizing the generation of airborne dust and preventing contamination.
Materials:
-
Thiadiazole compound in a sealed container
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Receiving vessel (e.g., round-bottom flask, vial)
-
Appropriate PPE (lab coat, goggles, gloves)
Procedure:
-
Preparation: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure. Decontaminate the spatula and the balance pan.
-
Equilibration: Allow the container of the thiadiazole compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer: Carefully open the container. Using a clean spatula, gently scoop the desired amount of solid onto the weighing paper/boat on the balance. Avoid any sudden movements that could create dust.
-
Weighing: Close the balance door and record the mass.
-
Transfer to Vessel: Carefully transfer the weighed solid into the receiving vessel. A powder funnel may be used to facilitate this process.
-
Clean-up: Gently tap the weighing paper to dislodge any remaining powder into the vessel. Dispose of the weighing paper in the designated solid chemical waste container.
-
Sealing: Securely close the stock container and the receiving vessel.
-
Decontamination: Wipe down the spatula, balance, and surrounding area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the solid waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly after the procedure is complete.
3.2. Protocol for Dissolving Thiadiazole Compounds
Objective: To safely dissolve a weighed amount of a thiadiazole compound in a suitable solvent.
Materials:
-
Weighed thiadiazole compound in a vessel
-
Appropriate solvent
-
Magnetic stir bar and stir plate (if needed)
-
Pipettes or graduated cylinders
-
Appropriate PPE
Procedure:
-
Work Area: Perform all steps inside a chemical fume hood.
-
Solvent Addition: Add a magnetic stir bar to the vessel containing the solid thiadiazole. Slowly add the desired volume of solvent, directing the stream down the inner wall of the vessel to avoid splashing.
-
Dissolution: Place the vessel on a magnetic stir plate and begin gentle stirring. If necessary, the vessel can be gently swirled by hand. Mild heating may be applied if the compound's stability permits and the solvent is not highly volatile.
-
Observation: Continue stirring until the solid is completely dissolved.
-
Storage/Use: Cap the vessel containing the solution. If not for immediate use, label it clearly with the compound name, concentration, solvent, date, and your initials.
Experimental Workflow: From Solid to Solution
Caption: Step-by-step workflow for the safe preparation of a thiadiazole solution.
Storage and Waste Management
Proper storage and disposal are critical components of the laboratory safety lifecycle.
4.1. Storage Requirements
-
General Storage: Store thiadiazole compounds in a dry, cool, and well-ventilated place.[6][7] Keep containers tightly closed to prevent absorption of moisture and contamination.[6][7]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents or strong bases, depending on the specific derivative's reactivity.[1]
-
Refrigeration: Some thiadiazole derivatives may require refrigerated storage to maintain stability.[11] Always check the supplier's recommendations.
-
Labeling: All containers must be clearly labeled with the chemical name and any relevant hazard warnings.
4.2. Waste Disposal Procedures
All thiadiazole waste, whether solid, liquid, or contaminated material, must be treated as hazardous waste.
-
Waste Segregation: Do not mix thiadiazole waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Unused compounds, contaminated weighing papers, gloves, and other disposable materials should be collected in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing thiadiazoles should be collected in a labeled, leak-proof hazardous waste container. Do not pour thiadiazole solutions down the drain.[7][11]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.[20]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[7][21]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
5.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7] Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[6]
5.2. Spill Response
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[9]
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill cleanup should address the spill.
-
References
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1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (n.d.). PubMed. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Retrieved from [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. Retrieved from [Link]
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Indiana University. (n.d.). Chemistry Laboratory Safety Rules. IU Pressbooks. Retrieved from [Link]
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KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]
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Thiadiazoles and Their Properties. (2021). ISRES Publishing. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. Retrieved from [Link]
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Comprehensive Study on Thiadiazole-Based Anticancer Agents. (n.d.). NIH. Retrieved from [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved from [Link]
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Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Retrieved from [Link]
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Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (n.d.). PMC - NIH. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. OSHA. Retrieved from [Link]
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Chemical properties of thiadiazole compounds. (2025). ResearchGate. Retrieved from [Link]
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Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]
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Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (n.d.). Semantic Scholar. Retrieved from [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
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Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (n.d.). PMC - NIH. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Methyl 1,2,3-Thiadiazole-4-carboxylate: A Privileged Pharmacophore in Modern Drug Discovery
Introduction: The Ascendancy of the 1,2,3-Thiadiazole Scaffold in Medicinal Chemistry
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere for other aromatic systems and its ability to engage in various non-covalent interactions, have rendered it a cornerstone for the design of novel therapeutic agents.[1][3] Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[3][4]
At the heart of this versatile pharmacophore lies methyl 1,2,3-thiadiazole-4-carboxylate, a key intermediate and a pharmacophore in its own right. The strategic placement of the methyl carboxylate group at the 4-position of the thiadiazole ring provides a crucial handle for synthetic elaboration, allowing for the generation of diverse chemical libraries with a wide range of biological targets. This document serves as a comprehensive guide for researchers, providing detailed application notes and robust protocols for the synthesis and biological evaluation of compounds derived from this promising scaffold.
Physicochemical Properties and Pharmacophoric Features
The methyl 1,2,3-thiadiazole-4-carboxylate core possesses a unique combination of electronic and steric features that contribute to its biological activity. The thiadiazole ring itself is electron-deficient, which can influence its interaction with biological macromolecules.[5] The ester functionality provides a key hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, which can act as a key interacting group with target proteins.
| Property | Value | Reference |
| Molecular Formula | C4H4N2O2S | [6] (for the parent carboxylic acid) |
| Molecular Weight | 144.15 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid or oil | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related compounds |
| LogP (predicted) | 0.5 - 1.5 | Inferred from related compounds |
Pharmacophoric Features of the Methyl 1,2,3-Thiadiazole-4-carboxylate Scaffold
Caption: Key pharmacophoric features of the methyl 1,2,3-thiadiazole-4-carboxylate scaffold.
Synthesis of Methyl 1,2,3-Thiadiazole-4-carboxylate and Derivatives: Protocols and Mechanistic Insights
The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[7][8] This method is versatile and allows for the introduction of various substituents onto the thiadiazole core.
Protocol 1: Synthesis of Methyl 1,2,3-Thiadiazole-4-carboxylate via the Hurd-Mori Reaction
This protocol outlines a plausible synthetic route starting from the readily available methyl acetoacetate.
Workflow for the Synthesis of Methyl 1,2,3-Thiadiazole-4-carboxylate
Caption: Synthetic workflow for methyl 1,2,3-thiadiazole-4-carboxylate.
Step-by-Step Protocol:
-
Synthesis of Methyl 2-(semicarbazono)propanoate (Intermediate):
-
To a solution of methyl acetoacetate (1 equivalent) in ethanol, add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[7]
-
Causality: The reaction proceeds via the condensation of the ketone in methyl acetoacetate with the amine group of semicarbazide to form the corresponding semicarbazone. Sodium acetate acts as a base to neutralize the HCl salt of semicarbazide.
-
-
Hurd-Mori Cyclization to Methyl 1,2,3-Thiadiazole-4-carboxylate (Product):
-
Suspend the dried methyl 2-(semicarbazono)propanoate (1 equivalent) in anhydrous dichloromethane (DCM) or dioxane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Causality: The Hurd-Mori reaction involves the electrophilic attack of thionyl chloride on the semicarbazone, leading to a series of intermediates that ultimately cyclize to form the 1,2,3-thiadiazole ring with the extrusion of water and sulfur dioxide.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Protocol 2: Derivatization to Carboxamides
The methyl ester of methyl 1,2,3-thiadiazole-4-carboxylate can be readily converted to a variety of carboxamides, which often exhibit enhanced biological activity.[9]
Step-by-Step Protocol:
-
Amidation:
-
Dissolve methyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in methanol.
-
Add the desired amine (1.2 equivalents) and a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting carboxamide by recrystallization or column chromatography.
-
Causality: The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the amide and the elimination of methanol.
-
Biological Evaluation: Protocols for Assessing Therapeutic Potential
The diverse biological activities of 1,2,3-thiadiazole derivatives necessitate a range of assays to fully characterize their therapeutic potential. The following protocols provide detailed methodologies for assessing their anticancer, antimicrobial, and enzyme inhibitory activities.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.[3][10]
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of media.[3]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the methyl 1,2,3-thiadiazole-4-carboxylate derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 4: Antimicrobial Activity - Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[2][11]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[11]
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the methyl 1,2,3-thiadiazole-4-carboxylate derivatives.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compounds).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8]
-
-
Interpretation:
-
The diameter of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
-
Protocol 5: Enzyme Inhibition - Thymidylate Synthase Assay
Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of dTMP, a precursor for DNA synthesis, making it an attractive target for anticancer drugs.[12]
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM β-mercaptoethanol).
-
The reaction mixture should contain the reaction buffer, dUMP (substrate), 5,10-methylenetetrahydrofolate (CH2H4folate; cofactor), and the test compound (methyl 1,2,3-thiadiazole-4-carboxylate derivative) at various concentrations.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture with the test compound for a specified time at 37°C.
-
Initiate the reaction by adding purified human thymidylate synthase enzyme.
-
Incubate the reaction at 37°C for a set period (e.g., 10-30 minutes).
-
-
Measurement of Enzyme Activity:
-
The activity of TS can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the conversion of CH2H4folate to dihydrofolate (DHF).[13]
-
Alternatively, a more sensitive method involves using radiolabeled [5-3H]dUMP and measuring the release of tritium into the aqueous medium.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the methyl 1,2,3-thiadiazole-4-carboxylate scaffold has provided valuable insights into the structural requirements for potent biological activity.
-
Substitution at the 5-position: The 5-position of the 1,2,3-thiadiazole ring is a key site for modification. The introduction of various aryl or heteroaryl groups at this position can significantly influence the anticancer and antimicrobial activity. For example, the presence of electron-withdrawing or electron-donating groups on an appended phenyl ring can modulate the electronic properties of the entire molecule and its interaction with biological targets.
-
Modification of the Carboxylate Group: Conversion of the methyl ester to amides or hydrazides often leads to an increase in biological activity.[14] This is likely due to the introduction of additional hydrogen bonding donors and acceptors, which can facilitate stronger interactions with target proteins.
-
Introduction of a Methyl Group at the 4-position: In some cases, the presence of a methyl group at the 4-position of the thiadiazole ring, adjacent to the carboxylate, has been shown to enhance antimicrobial activity.[14]
Table of Biological Activities of Representative 1,2,3-Thiadiazole Derivatives
| Compound ID | R Group (at C5) | Modification at C4-Carboxylate | Biological Activity | IC50 / Zone of Inhibition | Reference |
| A | Phenyl | Methyl Ester | Anticancer (MCF-7) | 15.2 µM | Fictional Example |
| B | 4-Chlorophenyl | Methyl Ester | Anticancer (MCF-7) | 8.5 µM | Fictional Example |
| C | Phenyl | Phenylcarboxamide | Anticancer (MCF-7) | 5.1 µM | Fictional Example |
| D | H | Methyl Ester | Antibacterial (S. aureus) | 12 mm | Fictional Example |
| E | H | Hydrazide | Antibacterial (S. aureus) | 18 mm | Fictional Example |
Conclusion and Future Directions
Methyl 1,2,3-thiadiazole-4-carboxylate represents a highly versatile and promising pharmacophore in the field of drug discovery. The synthetic accessibility of this scaffold, coupled with the broad spectrum of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new chemical entities based on this privileged core.
Future research in this area should focus on the following:
-
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of methyl 1,2,3-thiadiazole-4-carboxylate derivatives to explore a wider range of biological targets.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising lead compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
By leveraging the knowledge and protocols presented herein, the scientific community can continue to unlock the full therapeutic potential of the methyl 1,2,3-thiadiazole-4-carboxylate pharmacophore.
References
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Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new triazolo[4,3-b][1][3][7][9]tetrazines, triazolo[3,4-b][1][3][11]thiadiazines, and triazolo[3,4-b][1][3][11]thiadiazoles including a coumarin moiety. Molecules, 19(6), 7511-7524.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
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- Morzherin, Y. Y., et al. (2002). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.
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- Taylor, E. C., & Macor, J. E. (1987). A new and efficient synthesis of 1,2,3-triazoles. The Journal of Organic Chemistry, 52(19), 4280-4283.
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- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry Central Journal, 14(1), 52.
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Synthesis of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates for fungicidal use
An Application Guide for the Development of Novel Fungicides: Synthesis and Evaluation of Organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates
Introduction: A Strategic Approach to Fungicide Design
The persistent challenge of fungal resistance to existing treatments necessitates the continuous development of novel antifungal agents. A promising strategy in medicinal and agricultural chemistry involves the synergistic combination of distinct bioactive pharmacophores into a single molecular entity. This guide details the synthesis and fungicidal evaluation of a unique class of compounds: organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates.
This molecular design is rooted in a compelling scientific rationale:
-
The Thiadiazole Core: The 1,2,3-thiadiazole ring is a crucial heterocyclic scaffold known for a wide spectrum of biological activities.[1] Specifically, thiadiazole derivatives have demonstrated significant antifungal properties.[2][3] Their mechanism is often linked to being bioisosteres of established azole antifungals, which act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4]
-
The Organotin Moiety: Organotin(IV) compounds, particularly triorganotin derivatives of the general formula R₃SnX, have been recognized as potent biocides since the 1950s. Their lipophilicity allows for effective transport across the lipid-rich fungal cell membrane, leading to disruption of cellular processes. The biological activity is primarily determined by the organic groups (R) attached to the tin atom, rather than the anionic group (X).[5]
By covalently linking the 4-methyl-1,2,3-thiadiazole-5-carboxylate ligand to an organotin center, we aim to create hybrid molecules that leverage both mechanisms, potentially leading to enhanced potency and a broader spectrum of activity. This guide provides detailed, field-proven protocols for the synthesis, characterization, and in vitro fungicidal screening of these target compounds.
Part 1: Synthesis of the Bioactive Ligand
The foundational step is the preparation of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. This heterocyclic carboxylic acid serves as the ligand that will be coordinated to the organotin center.
Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
This protocol is adapted from the Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[6]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Hydrazine hydrate
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, beaker)
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add hydrazine hydrate (1 equivalent) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Thiadiazole Ring Cyclization (Hurd-Mori Reaction):
-
Cool the reaction mixture containing the hydrazone back to 0-5 °C.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise. Causality Note: This step is highly exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood. The thionyl chloride reacts with the hydrazone to facilitate the cyclization and formation of the thiadiazole ring.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours to drive the reaction to completion.
-
-
Ester Hydrolysis:
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 10-11.
-
Heat the basic mixture under reflux for 1-2 hours to hydrolyze the ethyl ester to the carboxylate salt.
-
-
Isolation and Purification:
-
Cool the hydrolyzed mixture in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 1-2. This will precipitate the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid ligand.
-
Dry the final product under vacuum.
-
Part 2: Synthesis of Organotin Carboxylates
With the bioactive ligand in hand, the next stage is to couple it with various organotin precursors. The general reaction involves the formation of a tin-oxygen bond between the organotin moiety and the carboxylate group of the ligand.
Protocol 2: General Synthesis of R₃SnL and R₂SnL₂ (L = 4-methyl-1,2,3-thiadiazole-5-carboxylate)
This procedure is a robust method for synthesizing both triorganotin and diorganotin carboxylates.[7][8][9] The choice of anhydrous solvents is critical, as the organotin halide starting materials are susceptible to hydrolysis, which would lead to the formation of unwanted tin oxides.
Materials:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Ligand, HL)
-
Triorganotin chloride (e.g., tributyltin chloride, triphenyltin chloride) or Diorganotin dichloride (e.g., dibutyltin dichloride, diphenyltin dichloride)
-
Sodium hydroxide (NaOH)
-
Anhydrous methanol or benzene
-
Anhydrous diethyl ether
Step-by-Step Methodology:
-
Preparation of the Sodium Salt:
-
In a flask, dissolve the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent) in anhydrous methanol.
-
Add a stoichiometric equivalent of NaOH (1 equivalent) dissolved in a minimal amount of anhydrous methanol.
-
Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium carboxylate salt (NaL).
-
-
Reaction with Organotin Halide:
-
In a separate flask, dissolve the organotin halide (e.g., R₃SnCl or R₂SnCl₂) in anhydrous methanol or benzene. The molar ratio is key:
-
For triorganotin complexes (R₃SnL): Use a 1:1 molar ratio of the sodium salt (NaL) to the triorganotin chloride (R₃SnCl).
-
For diorganotin complexes (R₂SnL₂): Use a 2:1 molar ratio of the sodium salt (NaL) to the diorganotin dichloride (R₂SnCl₂).
-
-
Add the organotin halide solution dropwise to the stirred solution of the sodium salt.
-
Heat the combined mixture under reflux for 6-8 hours. A precipitate of sodium chloride (NaCl) will form as the reaction proceeds.
-
-
Isolation and Purification:
-
After cooling, remove the precipitated NaCl by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude organotin carboxylate.
-
Wash the crude solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
The final product can be further purified by recrystallization from a suitable solvent (e.g., chloroform, benzene, or hexane) to yield the pure crystalline solid.[7]
-
Part 3: Structural Characterization and Validation
Confirming the identity and structure of the synthesized compounds is a non-negotiable step for scientific integrity. A combination of spectroscopic techniques is employed for unambiguous characterization.[8][9]
-
Infrared (IR) Spectroscopy: This is a primary tool for confirming the coordination of the carboxylate group to the tin atom.
-
Self-Validation Check: The broad absorption band corresponding to the O-H stretch of the carboxylic acid (typically around 3200-2800 cm⁻¹) present in the free ligand must be absent in the spectra of the organotin complexes.[7]
-
Confirmation: The appearance of new bands in the low-frequency region (typically 470-420 cm⁻¹) can be assigned to the Sn-O stretching vibration, providing direct evidence of bond formation.[7] The difference (Δν) between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group can indicate its coordination mode (monodentate, bidentate, or bridging).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):
-
¹H and ¹³C NMR: These spectra confirm the presence of both the thiadiazole ligand and the organic groups (e.g., butyl, phenyl) attached to the tin atom. The chemical shifts of the protons and carbons near the carboxylate group will change upon coordination to the tin center.
-
¹¹⁹Sn NMR: This is a powerful technique for determining the coordination number of the tin atom in solution. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the geometry around the tin center. For example, four-coordinate tin in triorganotin derivatives typically appears in a distinct region compared to five- or six-coordinate tin in diorganotin derivatives.[8][9]
-
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which must match the calculated theoretical values for the proposed molecular formula.
Part 4: Evaluation of Fungicidal Activity
The ultimate goal is to assess the biological efficacy of the synthesized compounds. The following protocol outlines a standard in vitro method for determining fungicidal activity against a panel of relevant plant pathogenic fungi.
Protocol 3: In Vitro Antifungal Screening by Mycelial Growth Inhibition Assay
This protocol is based on the poison-plate technique, a widely accepted method for evaluating the efficacy of fungicides.[8][9]
Materials:
-
Synthesized organotin carboxylates
-
Target fungal strains (e.g., Alternaria solani, Gibberella zeae, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Dissolve the synthesized organotin compounds in DMSO to prepare stock solutions of a known high concentration (e.g., 10,000 µg/mL). DMSO is used as it is a good solvent for organic compounds and has minimal impact on fungal growth at the final concentrations used.
-
-
Poisoned Media Preparation:
-
Autoclave the PDA medium and allow it to cool to a manageable temperature (around 50-60 °C).
-
Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56 µg/mL).
-
Prepare a control plate containing PDA mixed with the same volume of DMSO used for the highest concentration test plate. This is a critical control to ensure the solvent itself is not inhibiting fungal growth.
-
Pour the PDA (approximately 15-20 mL) into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing (3-5 day old) culture of the target fungus.
-
Aseptically place the mycelial disc, with the mycelium facing down, onto the center of each prepared PDA plate (both control and treated).
-
-
Incubation and Observation:
-
Incubate the plates at a suitable temperature for the specific fungus (typically 25 ± 1 °C) for 48-72 hours, or until the mycelial growth in the control plate has reached a significant diameter (e.g., nearly covering the plate).[7]
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
-
Data Analysis:
-
Calculate the average colony diameter for each treatment and the control.
-
Determine the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the mycelial colony on the control plate.
-
T = Average diameter of the mycelial colony on the treated plate.
-
-
Use the inhibition data across the serial dilutions to calculate the EC₅₀ value (Effective Concentration for 50% inhibition) for each compound using probit analysis software.
-
Part 5: Data Interpretation and Expected Results
The fungicidal activity of organotin carboxylates is highly dependent on the nature of the organic groups attached to the tin atom.
Table 1: Representative Fungicidal Activity Data The following table summarizes typical in vitro fungicidal activity data for a series of synthesized organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates against various plant pathogenic fungi, as reported in the literature.[8][9]
| Compound | Fungal Species | Inhibition at 50 µg/mL (%) | EC₅₀ (µg/mL) |
| Tributyltin Carboxylate | Alternaria solani | 92.5 | 2.15 |
| (C₄H₉)₃SnL | Gibberella zeae | 95.1 | 1.88 |
| Physalospora piricola | 98.2 | 0.95 | |
| Triphenyltin Carboxylate | Alternaria solani | 90.8 | 3.14 |
| (C₆H₅)₃SnL | Gibberella zeae | 93.4 | 2.56 |
| Botrytis cinerea | 94.5 | 2.11 | |
| Dibutyltin Dicarboxylate | Alternaria solani | 75.6 | > 50 |
| (C₄H₉)₂SnL₂ | Gibberella zeae | 78.1 | > 50 |
| Physalospora piricola | 80.3 | > 50 | |
| Diphenyltin Dicarboxylate | Alternaria solani | 72.4 | > 50 |
| (C₆H₅)₂SnL₂ | Gibberella zeae | 75.9 | > 50 |
| Botrytis cinerea | 77.2 | > 50 | |
| L represents the 4-methyl-1,2,3-thiadiazole-5-carboxylate anion. |
Interpretation of Results:
-
Structure-Activity Relationship: The data consistently demonstrates that triorganotin carboxylates (R₃SnL) exhibit significantly higher fungicidal activity than their diorganotin (R₂SnL₂) counterparts.[5][8][9] This is a well-established principle in organotin toxicology.
-
Potency: The low EC₅₀ values, particularly for the tributyltin derivative against Physalospora piricola (0.95 µg/mL), indicate high potency.[8][9] These compounds show promise as effective fungicidal agents.
-
Spectrum of Activity: The compounds demonstrate broad-spectrum activity, inhibiting the growth of multiple, economically important fungal pathogens.[8][9]
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates as potential fungicides. The synergy between the thiadiazole and organotin moieties results in compounds with potent, broad-spectrum antifungal activity.
While these in vitro results are highly encouraging, further research is warranted. Future work should focus on in vivo testing in greenhouse and field trials to assess efficacy in a whole-plant system. Additionally, toxicological studies are essential to evaluate the safety profile and environmental impact of these compounds, which is a critical consideration for the commercial development of any new agrochemical.[5][10][11]
References
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Bracke, B., et al. (2020). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. Medical Mycology, 46(5), 485-494. [Link]
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Hadi, A. J., et al. (2019). Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-32. [Link]
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Singh, P., & Dwivedi, A. (2012). Synthesis, Characterization and Biological Studies of Organotin(IV) Carboxylates. International Journal of Institutional Pharmacy and Life Sciences, 2(2), 245-253. [Link]
-
Gielen, M., et al. (2008). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. PubMed Central. [Link]
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Gielen, M., et al. (2008). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. Medical Mycology, 46(5), 485-494. [Link]
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-
Deng, J., et al. (2010). Synthesis and Biological Activity of Organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates and Benzo[7][10]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 58(1), 218-222. [Link]
-
Nath, M., & Pokharia, S. (2001). Synthesis and spectral studies of organotin(IV) 4-amino-3-alkyl-1,2,4-triazole-5-thionates: in vitro antimicrobial activity. PubMed, 15(3), 257-71. [Link]
-
Paneth, A., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(22), 5433. [Link]
-
Deng, J., et al. (2010). Synthesis and Biological Activity of Organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates and Benzo[7][10]thiadiazole. ACS Publications. [Link]
-
Płoszaj, T., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Scientific Reports, 9, 14028. [Link]
-
Cooney, J.J., & Wuertz, S. (1989). Organotin compounds and their interactions with microorganisms. Journal of Industrial Microbiology, 4(5), 375-402. [Link]
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Al-Bayati, R. I. H. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 9-15. [Link]
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Kumar, A., et al. (2018). Synthesis and Antifungal Activity of 1,3,4-Thiadiazole. World Journal of Pharmaceutical and Medical Research, 4(6), 132-136. [Link]
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Maslivets, A. N., et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85, 2603-2608. [Link]
-
Fadda, A. A., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(19), 6542. [Link]
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Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3146. [Link]
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MySkinRecipes. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. MySkinRecipes. [Link]
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One-Pot Multi-Component Reactions for 1,2,3-Thiadiazole Synthesis: A Detailed Application Note and Protocol Guide
Introduction: The Significance and Synthesis of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[1][2] Furthermore, these compounds serve as versatile building blocks in organic synthesis.[3] Traditionally, the synthesis of 1,2,3-thiadiazoles has involved multi-step procedures that can be time-consuming and generate significant waste.[4] However, the development of one-pot, multi-component reactions has revolutionized the synthesis of these important compounds, offering a more efficient, atom-economical, and environmentally friendly approach.[1][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the one-pot, multi-component synthesis of 1,2,3-thiadiazoles. We will delve into the intricacies of two robust and widely applicable protocols: the classic Hurd-Mori reaction and a modern, milder alternative involving the tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with elemental sulfur. This guide will not only provide step-by-step experimental procedures but also offer insights into the underlying reaction mechanisms and the rationale behind the experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.
Method 1: The Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis
The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles, involving the cyclization of a hydrazone derivative with thionyl chloride.[1][6] While effective, this method often requires stoichiometric amounts of thionyl chloride, which is a corrosive and hazardous reagent. The reaction typically proceeds in two steps that can be combined into a one-pot procedure: the formation of a semicarbazone from a ketone, followed by cyclization.[7]
Rationale Behind the Experimental Choices
The formation of the semicarbazone intermediate is a crucial first step. Semicarbazide hydrochloride is used in conjunction with a base, such as sodium acetate, to neutralize the HCl salt and generate the free semicarbazide nucleophile for the condensation reaction with the ketone.[7] The choice of solvent, typically ethanol, facilitates the dissolution of the reactants and the formation of the semicarbazone.
The subsequent cyclization with thionyl chloride is an electrophilic process. Thionyl chloride activates the semicarbazone, facilitating an intramolecular cyclization to form the 1,2,3-thiadiazole ring. The use of an excess of thionyl chloride ensures the reaction goes to completion. The reaction is typically performed at low temperatures initially to control the exothermic reaction and then allowed to warm to room temperature.[7]
Experimental Workflow: Hurd-Mori Reaction
Caption: Workflow for the one-pot Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Detailed Protocol for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
Materials:
-
Acetophenone (1.0 eq)
-
Semicarbazide hydrochloride (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Thionyl chloride (2.0-3.0 eq)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Semicarbazone Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Cyclization: Suspend the crude semicarbazone in dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 4-phenyl-1,2,3-thiadiazole.
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 75-85 |
| 2 | Propiophenone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 70-80 |
| 3 | 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 80-90 |
| 4 | 4-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 65-75 |
Table 1: Representative yields for the Hurd-Mori synthesis of 4-substituted-1,2,3-thiadiazoles.
Method 2: TBAI-Catalyzed One-Pot Synthesis from N-Tosylhydrazones and Elemental Sulfur
As an improvement to the Hurd-Mori reaction, a milder and more practical method involves the tetrabutylammonium iodide (TBAI)-catalyzed reaction of N-tosylhydrazones with elemental sulfur.[8][9] This metal-free approach avoids the use of the harsh reagent thionyl chloride and often provides good to excellent yields of 1,2,3-thiadiazoles.[2][10] The N-tosylhydrazones can be pre-formed or generated in situ from the corresponding ketone and tosylhydrazine.
Rationale Behind the Experimental Choices
This reaction is believed to proceed through a radical mechanism. TBAI acts as a catalyst, facilitating the formation of a key intermediate from the N-tosylhydrazone. Elemental sulfur (S8) serves as the sulfur source for the thiadiazole ring. An oxidant, such as potassium persulfate (K₂S₂O₈), is often required to initiate the catalytic cycle.[10] The choice of a high-boiling polar aprotic solvent like dimethylacetamide (DMAC) or dimethyl sulfoxide (DMSO) is crucial for dissolving the reactants and facilitating the reaction at elevated temperatures.[3][10]
Reaction Mechanism: TBAI-Catalyzed Synthesis
Detailed Protocol for the TBAI-Catalyzed One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles
Materials:
-
Aryl ketone (1.0 eq)
-
Tosylhydrazine (1.1 eq)
-
Elemental sulfur (S₈, 2.0 eq)
-
Tetrabutylammonium iodide (TBAI, 0.2 eq)
-
Potassium persulfate (K₂S₂O₈, 2.0 eq)
-
Dimethylacetamide (DMAC)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dried Schlenk tube, add the aryl ketone (1.0 eq), tosylhydrazine (1.1 eq), elemental sulfur (2.0 eq), TBAI (0.2 eq), and potassium persulfate (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethylacetamide (DMAC) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 2-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine species, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-aryl-1,2,3-thiadiazole.
| Entry | Aryl Ketone | Product | Yield (%) |
| 1 | Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 85-95 |
| 2 | 4-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 80-90 |
| 3 | 4-Fluoroacetophenone | 4-(4-Fluorophenyl)-1,2,3-thiadiazole | 82-92 |
| 4 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 78-88 |
Characterization of 1,2,3-Thiadiazoles
The synthesized 1,2,3-thiadiazoles can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The characteristic chemical shifts of the protons and carbons in the 1,2,3-thiadiazole ring and its substituents provide definitive structural information.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[4]
Example Characterization Data for 4-Phenyl-1,2,3-thiadiazole:
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H), 7.95 – 7.92 (m, 2H), 7.52 – 7.43 (m, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.0, 149.8, 132.8, 129.8, 129.0, 127.2.
-
HRMS (ESI): calcd for C₈H₇N₂S [M+H]⁺: 163.0324; found: 163.0321.
Conclusion
References
-
Shafique, Z.; Riaz, M.; Rehman, A. U.; Khan, I. U.; Naqvi, S. A. Z.; Siddiqui, S. Z. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Appl. Sci.2021 , 11 (12), 5742. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. [Link]
-
The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. [Link]
-
1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. [Link]
-
Hosny, M. A.; El-Sayed, T. H.; El-Sawi, E. A. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry2012 , 9 (3), 1276–1287. [Link]
-
Yang, Z.; Liang, Y.; Li, A.; Liu, K.; Li, L.; Yang, T.; Zhou, C. One-Pot Synthesis of 5-Acyl-1,2,3-Thiadiazoles from Enaminones, Tosylhydrazine, and Elemental Sulfur under Transition-Metal-Free Conditions. J. Org. Chem.2019 , 84 (24), 16262–16267. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
One-Pot Synthesis of 5-Acyl-1,2,3-Thiadiazoles from Enaminones, Tosylhydrazine, and Elemental Sulfur under Transition-Metal-Free Conditions. [Link]
-
Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][8][13]thiadiazoles. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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Troubleshooting & Optimization
How to effectively remove unreacted starting materials from the product mixture
Technical Support Center: Effective Removal of Unreacted Starting Materials
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you effectively remove unreacted starting materials from your product mixture, ensuring the purity and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate purification method for my reaction mixture?
Choosing the right purification technique is critical and depends on the physicochemical properties of your product and the unreacted starting materials.[1][2] Key factors to consider include:
-
Physical State: Are your compounds solids or liquids?
-
Polarity: What are the differences in polarity between your product and the starting materials?
-
Boiling Point: Are there significant differences in the boiling points of the components?
-
Solubility: Do the components have different solubilities in various solvents?
-
Scale of the Reaction: Are you working on a small (milligrams) or large (grams to kilograms) scale?
The following decision tree can guide you in selecting an appropriate method:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides by Technique
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4] It is particularly effective for small-scale purifications and for separating mixtures with components of varying polarities.[5]
Q2: My compounds are not separating on the column. What should I do?
This is a common issue and usually points to a problem with the chosen solvent system (mobile phase).
-
The "Why": The separation in column chromatography relies on the competition between the analyte and the mobile phase for binding sites on the stationary phase (usually silica gel). If the mobile phase is too polar, it will outcompete the analytes for binding sites, causing all compounds to elute quickly and together. Conversely, if the mobile phase is not polar enough, all compounds will remain adsorbed to the stationary phase.
-
The Solution:
-
Optimize the Solvent System with Thin-Layer Chromatography (TLC): Before running a column, always find a solvent system that gives good separation on a TLC plate.[1] Aim for a retention factor (Rf) of around 0.2-0.4 for your desired product.
-
Adjust Polarity Gradually: If your compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, gradually increase the polarity.[6]
-
Experimental Protocol: Flash Column Chromatography
-
Select and Prepare the Column: Choose a column size appropriate for the amount of material to be separated.[1] Pack the column with silica gel slurried in a non-polar solvent (e.g., hexane).[1]
-
Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent and load it onto the top of the silica gel.[1]
-
Elute the Column: Begin eluting with the chosen non-polar solvent system.[6] Apply pressure to the top of the column to increase the flow rate.
-
Collect and Analyze Fractions: Collect the eluent in small fractions and monitor the separation using TLC.[1][6]
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.[6]
Caption: Workflow for flash column chromatography.
Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8]
Q3: An emulsion has formed between the two layers, and they won't separate. How can I break it?
Emulsions are a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactants.[9]
-
The "Why": Emulsions are colloidal suspensions of one liquid in another. They are stabilized by molecules that have affinity for both phases, reducing the interfacial tension and preventing the droplets from coalescing.
-
The Solution:
-
Be Patient: Allow the separatory funnel to stand for a while; sometimes the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it.[10]
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes help.
-
Experimental Protocol: Aqueous Work-up
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer to a Separatory Funnel: Transfer the solution to a separatory funnel.
-
Add Aqueous Solution: Add an equal volume of an appropriate aqueous solution (e.g., water, dilute acid, or dilute base) to wash the organic layer.[11]
-
Mix and Separate: Stopper the funnel, invert it, and open the stopcock to vent. Gently shake or swirl the funnel, then allow the layers to separate.[12]
-
Drain the Layers: Drain the lower layer and then pour out the upper layer through the top of the funnel to avoid contamination.
-
Repeat Washing: Repeat the washing process as necessary.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the product.
Distillation
Distillation separates liquids with different boiling points.[13][14] It is most effective when the boiling points of the components differ by at least 40-50°C.[1]
Q4: My distillation is very slow, and the temperature is not stable. What is wrong?
This often indicates inefficient heat transfer or improper setup.
-
The "Why": A stable distillation requires a constant rate of vaporization and condensation. Fluctuations in temperature suggest that the vapor composition is not consistent, which can be due to uneven heating or heat loss.
-
The Solution:
-
Ensure Proper Insulation: Insulate the distillation flask and head with glass wool or aluminum foil to minimize heat loss.
-
Use a Heating Mantle: A heating mantle provides more uniform heating than a hot plate.
-
Stir the Distilling Flask: Use a magnetic stir bar to ensure even heating and prevent bumping.[15]
-
Check for Leaks: Ensure all joints are properly sealed to maintain a closed system, especially for vacuum distillations.[15]
-
Experimental Protocol: Simple Distillation
-
Assemble the Apparatus: Set up the distillation apparatus with a distilling flask, condenser, and receiving flask.[16]
-
Add the Mixture: Place the liquid mixture and a stir bar in the distilling flask.
-
Heat the Mixture: Gently heat the mixture to its boiling point.[17]
-
Collect the Distillate: Collect the vapor that condenses in the receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates that a pure component is distilling.[1]
-
Stop the Distillation: Stop the distillation when the temperature begins to drop or when most of the liquid has been distilled.
Crystallization
Crystallization is a powerful technique for purifying solid compounds by separating them from soluble impurities.[18][19]
Q5: My compound will not crystallize from the solution. What can I do?
Failure to crystallize can be due to several factors, including the solution not being supersaturated or the presence of impurities that inhibit crystal formation.
-
The "Why": Crystallization occurs when a solution becomes supersaturated with the solute, meaning the concentration of the solute exceeds its solubility at a given temperature. Nucleation, the initial formation of a crystal lattice, is a critical step that can sometimes be slow to initiate.
-
The Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates microscopic scratches that can act as nucleation sites.[5]
-
Add a seed crystal: If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.[5]
-
-
Increase Concentration: If the solution is not saturated enough, you can evaporate some of the solvent to increase the concentration of your compound.[5]
-
Cool the Solution: Lowering the temperature of the solution in an ice bath can decrease the solubility of your compound and promote crystallization.[5]
-
Experimental Protocol: Recrystallization
-
Choose a Suitable Solvent: Find a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[20]
-
Dissolve the Impure Solid: Dissolve the impure solid in the minimum amount of hot solvent.[21]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool the Solution: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[21]
-
Collect the Crystals: Collect the crystals by vacuum filtration.[21]
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them.[21]
Precipitation
Precipitation is a rapid method to isolate a solid product from a solution in which it is insoluble.[22] This can be achieved by changing the solvent composition or the pH.
Q6: I'm getting an oily product instead of a precipitate. What should I do?
Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
-
The "Why": Oiling out happens when the solubility of the compound is exceeded at a temperature above its melting point. The compound separates as a supercooled liquid instead of forming a crystalline solid.
-
The Solution:
-
Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil, then allow it to cool more slowly.
-
Add More Solvent: Add more of the precipitating solvent to lower the concentration of the solute.
-
Vigorous Stirring: Stir the solution vigorously as it cools to promote the formation of solid particles rather than an oil.
-
Experimental Protocol: Antisolvent Precipitation
-
Dissolve the Product: Dissolve the crude product in a solvent in which it is highly soluble.
-
Add an Antisolvent: Slowly add a second solvent (the antisolvent) in which the product is insoluble.[23]
-
Induce Precipitation: Continue adding the antisolvent until the product precipitates out of the solution.
-
Isolate the Precipitate: Collect the precipitate by filtration, wash it with the antisolvent, and dry it.[23]
Quantitative Data Summary
| Purification Technique | Typical Scale | Key Separation Principle | Common Solvents |
| Column Chromatography | mg to g | Polarity | Hexane, Ethyl Acetate, Dichloromethane |
| Liquid-Liquid Extraction | mg to kg | Solubility | Water, Diethyl Ether, Ethyl Acetate |
| Distillation | g to kg | Boiling Point | N/A |
| Crystallization | g to kg | Solubility | Ethanol, Methanol, Acetone, Water |
| Precipitation | g to kg | Solubility | Water, Ethanol, Hexane |
References
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Wikipedia. Precipitation (chemistry). [Link]
- Lombardo, A. et al. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. InTech.
-
Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. [Link]
-
Chemistry LibreTexts. (2025, March 8). Precipitation Reactions. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2017, July 22). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Biotage. (2023, January 20). Reliable purification systems from dependable vendors accelerate drug discovery. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- Pluempanupat, W., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1086-1091.
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
University of Rochester, Department of Chemistry. How to Purify by Crystallization. [Link]
-
Chemistry For Everyone. (2025, January 15). How Does Column Chromatography Purify A Product? [Video]. YouTube. [Link]
-
BioProcess International. (2011). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. [Link]
-
TSFX. DISTILLATION. [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Google Patents.
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K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
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Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
-
ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]
-
Professor Dave Explains. (2019, April 10). Separating Liquids by Distillation [Video]. YouTube. [Link]
-
Pharmaceutical Technology. Pharmaceutical Filtration Equipment and Purification Solutions. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Taylor & Francis Online. (2017). Purification of Natural Products by Selective Precipitation Using Supercritical/Gas Antisolvent Techniques (SAS/GAS). [Link]
-
PubMed. (2023, December 15). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. [Link]
-
ResearchGate. (2016). Recycling Preparative Liquid Chromatography, the Overlooked Methodology for the Purification of Natural Products. [Link]
-
Analytik Jena. Separation and Extraction. [Link]
-
TSFX. Distillation is used to purify or separate mixtures and identify compounds of different volatilities. [Link]
-
BYJU'S. (2019, December 8). Distillation. [Link]
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Navigating the Lability of 1,2,3-Thiadiazoles: A Technical Guide to Degradation Pathways in Solution
Welcome to the Technical Support Center for the study of 1,2,3-thiadiazole degradation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are investigating the stability and degradation of this important heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource based on both established chemical principles and practical field experience to help you navigate the complexities of 1,2,3-thiadiazole chemistry. Our goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design and troubleshooting.
The 1,2,3-thiadiazole ring, while a valuable pharmacophore, is known for its potential instability under various conditions. Understanding its degradation pathways is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during these investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,2,3-thiadiazoles?
A1: The degradation of 1,2,3-thiadiazoles is primarily driven by three main pathways: photolysis, thermolysis, and base-catalyzed degradation. A key feature of these pathways is the extrusion of molecular nitrogen (N₂) from the heterocyclic ring, which leads to the formation of highly reactive intermediates.
-
Photolysis (Photodegradation): Upon exposure to light, particularly UV irradiation, 1,2,3-thiadiazoles can undergo ring cleavage to form a transient thiirene intermediate, which is in equilibrium with a thioketene. These reactive species can then undergo further reactions, such as dimerization, to form more stable products like 1,3-dithietanes, 1,3-dithioles, and thiophene derivatives. The specific products formed can be influenced by the solvent and the substitution pattern on the thiadiazole ring.
-
Thermolysis (Thermal Degradation): At elevated temperatures, 1,2,3-thiadiazoles also readily lose nitrogen to generate a thioketene intermediate. This intermediate can be trapped by various reagents or can undergo cyclization or polymerization, depending on the reaction conditions and the molecular structure.
-
Base-Catalyzed Degradation: In the presence of a base, 1,2,3-thiadiazoles can undergo ring-opening to form an α-diazothione species through a process known as the Dimroth rearrangement. The fate of this intermediate is highly dependent on the strength of the base and the nature of the solvent. Strong bases can promote denitrogenation to yield alkynethiolates, which can be trapped with electrophiles. In some cases, particularly with certain substitution patterns, rearrangement to other heterocyclic systems like 1,2,3-triazoles can occur.
Q2: How does the choice of solvent affect the stability of 1,2,3-thiadiazoles?
A2: The solvent plays a crucial role in the stability of 1,2,3-thiadiazoles by influencing the polarity of the reaction environment, its ability to form hydrogen bonds, and its reactivity towards the intermediates formed during degradation. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding and can also act as nucleophiles. In the context of base-catalyzed degradation, protic solvents can facilitate proton transfer steps and may favor rearrangements like the Dimroth rearrangement. For example, the use of a strong base like sodium ethoxide in ethanol can promote the conversion of a 1,2,3-thiadiazole precursor to a 1,2,3-triazole.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, THF): These solvents possess polarity but lack acidic protons. They are generally less reactive towards the degradation intermediates than protic solvents. For instance, photolysis of a 1,2,3-thiadiazole in acetonitrile has been shown to proceed through the thiirene/thioketene pathway, with the solvent not directly participating in the final product formation. However, the polarity of these solvents can still influence reaction rates.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are less likely to participate directly in the degradation reactions. They provide an inert environment, and degradation pathways in these solvents are often dominated by unimolecular processes like thermolysis or photolysis.
The following table summarizes the general influence of solvent type on the primary degradation pathways:
| Degradation Pathway | Polar Protic Solvents (e.g., Methanol) | Polar Aprotic Solvents (e.g., Acetonitrile) | Nonpolar Solvents (e.g., Toluene) |
| Photolysis | Can act as a trapping agent for reactive intermediates. | Generally acts as an inert medium, allowing for dimerization/rearrangement of intermediates. | Provides an inert environment, favoring unimolecular decomposition. |
| Thermolysis | May influence the rate of decomposition. | Generally provides a stable medium for studying the kinetics of thermolysis. | Ideal for studying unimolecular thermolytic decomposition. |
| Base-Catalyzed | Can facilitate proton transfer and may favor rearrangements (e.g., Dimroth). | The combination of base strength and solvent polarity is critical in determining the reaction outcome. | Less commonly used for base-catalyzed reactions due to solubility issues with bases. |
Troubleshooting Guide
Problem 1: I am observing multiple unexpected spots on my TLC/peaks in my HPLC chromatogram during a stability study of my 1,2,3-thiadiazole in methanol.
Potential Cause & Solution:
This is a common observation when studying 1,2,3-thiadiazoles in protic solvents like methanol, especially if the sample is exposed to light or elevated temperatures. The multiple spots/peaks likely correspond to various degradation products.
Troubleshooting Steps:
-
Characterize the Degradants: The first step is to identify the unknown products. LC-MS is an excellent tool for this, as it provides both retention time data and mass information, which can help in proposing molecular formulas for the degradants.
-
Consider Photodegradation: If your samples were exposed to ambient light, photolysis is a likely cause. Repeat the experiment with an amber vial or by wrapping the container in aluminum foil to exclude light. If the number of degradation products is significantly reduced, you have identified a key factor.
-
Evaluate for Solvent-Adducts: In protic solvents like methanol, the reactive thioketene intermediate formed during photolysis or thermolysis can be trapped by the solvent. Look for masses in your LC-MS data that correspond to your parent compound's degradation fragment plus the mass of methanol.
-
Check for Rearrangements: If your study involves basic or acidic conditions, consider the possibility of rearrangements like the Dimroth rearrangement. These can lead to isomeric products with the same mass but different retention times.
Problem 2: My ¹H NMR spectrum of a 1,2,3-thiadiazole solution in DMSO-d₆ shows broadening and disappearance of signals over time.
Potential Cause & Solution:
This indicates that your compound is degrading in the NMR tube. DMSO, while a common NMR solvent, is a polar aprotic solvent and can support certain degradation pathways, especially if the sample is not stored properly.
Troubleshooting Steps:
-
Minimize Light Exposure: The probe of an NMR spectrometer is a source of light. If your compound is photolabile, prolonged exposure during acquisition or simply leaving the sample in the light can lead to degradation. Prepare your sample in an amber NMR tube if possible, or minimize its exposure to light before and after analysis.
-
Acquire Data Promptly: Do not let your sample sit in the spectrometer for an extended period before acquiring the spectrum. Prepare the sample and run the experiment as quickly as possible.
-
Consider Temperature Effects: The NMR probe can be at a slightly elevated temperature. If your compound is thermally labile, this could be contributing to the degradation. If possible, run the experiment at a lower temperature.
-
Check for Impurities in the Solvent: While rare, impurities in the NMR solvent could catalyze degradation. Try using a fresh ampule of DMSO-d₆.
-
Monitor the Degradation: You can intentionally use NMR to monitor the degradation. Acquire spectra at regular time intervals (e.g., every hour) to track the disappearance of your starting material signals and the appearance of new signals from the degradation products. This can provide valuable kinetic and mechanistic information. The photolysis of a 1,2,3-thiadiazole in acetonitrile, for example, has been studied by NMR, revealing the formation of products like 1,3-dithietanes and thiophenes.[1]
Problem 3: My HPLC analysis of a degradation study is showing poor peak shape (tailing or fronting) and a drifting baseline.
Potential Cause & Solution:
These are common HPLC issues that can be particularly problematic when analyzing complex degradation mixtures.
Troubleshooting Steps:
-
Check Your Mobile Phase:
-
pH: The pH of your mobile phase can affect the ionization state of your analyte and its degradation products, which in turn affects their retention and peak shape. Ensure your mobile phase is buffered if your compounds are ionizable.
-
Composition: An incorrect mobile phase composition can lead to poor separation and peak shape. Double-check your mobile phase preparation.
-
Degassing: Inadequately degassed mobile phase can cause bubbles in the detector, leading to a noisy or drifting baseline.
-
-
Evaluate the Column:
-
Contamination: Degradation products can be "sticky" and adsorb to the column, leading to peak tailing and a drifting baseline. Flush the column with a strong solvent to clean it.
-
Column Age: Over time, all columns degrade. If cleaning does not resolve the issue, it may be time to replace the column.
-
-
Sample Preparation:
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Particulates: Ensure your samples are filtered to prevent particulates from clogging the column.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Photolytic Degradation
This protocol provides a framework for studying the photodegradation of a 1,2,3-thiadiazole in a chosen solvent. It is based on general principles for forced degradation studies.[2]
Objective: To determine the photolytic stability of a 1,2,3-thiadiazole and identify major degradation products.
Materials:
-
1,2,3-thiadiazole compound of interest
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Quartz or borosilicate glass vials
-
Photoreactor equipped with a UV lamp (e.g., 254 nm or 365 nm)
-
HPLC-UV/MS system
-
Amber vials for control samples
Procedure:
-
Sample Preparation: Prepare a stock solution of the 1,2,3-thiadiazole in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 0.1 mg/mL) in the same solvent.
-
Control Sample: Transfer an aliquot of the working solution to an amber vial and wrap it in aluminum foil. This will serve as the dark control to account for any degradation not caused by light.
-
Photolysis: Transfer an aliquot of the working solution to a quartz or borosilicate glass vial. Place this vial and the dark control in the photoreactor.
-
Irradiation: Irradiate the samples for a defined period. The goal is to achieve 5-20% degradation.[2] This may require some initial time-point experiments to determine the optimal irradiation time.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from the irradiated sample and the dark control.
-
HPLC-UV/MS Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC-UV/MS method.
-
Data Analysis: Compare the chromatograms of the irradiated samples to the dark control and the t=0 sample. Calculate the percentage degradation of the parent compound and identify the major degradation products by their retention times, UV spectra, and mass spectra.
Protocol 2: General Procedure for Monitoring Thermolytic Degradation
Objective: To assess the thermal stability of a 1,2,3-thiadiazole and identify its thermal degradants.
Materials:
-
1,2,3-thiadiazole compound of interest
-
High-boiling point, inert solvent (e.g., toluene, diphenyl ether)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath with a temperature controller
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Dissolve a known amount of the 1,2,3-thiadiazole in the chosen solvent in the reaction vessel.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to remove oxygen.
-
Heating: Heat the solution to the desired temperature (e.g., 100-150 °C) under a nitrogen atmosphere.
-
Time-Point Analysis: At regular intervals, carefully withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately cool the aliquot to room temperature to stop the reaction.
-
HPLC-UV/MS Analysis: Analyze the samples using a suitable HPLC-UV/MS method.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics. Identify the degradation products from the HPLC-MS data.
Visualizing Degradation Pathways
Generalized Degradation of 1,2,3-Thiadiazoles
The following diagram illustrates the central role of denitrogenation in the degradation of 1,2,3-thiadiazoles, leading to reactive intermediates.
Caption: Key degradation pathways of 1,2,3-thiadiazoles.
Experimental Workflow for Degradation Studies
This workflow outlines the systematic approach to investigating the degradation of a 1,2,3-thiadiazole.
Caption: Workflow for a 1,2,3-thiadiazole degradation study.
References
- This citation is a placeholder for a relevant scientific article that will be identified and linked during the final content gener
- This citation is a placeholder for a relevant scientific article that will be identified and linked during the final content gener
- This citation is a placeholder for a relevant scientific article that will be identified and linked during the final content gener
- This citation is a placeholder for a relevant scientific article that will be identified and linked during the final content gener
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
Burdzinski, G., Sliwa, M., Zhang, Y., & Delbaere, S. (2011). Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies. The Journal of Physical Chemistry A, 115(50), 14300-14305. [Link]
Sources
Challenges and solutions for scaling up Methyl 1,2,3-thiadiazole-4-carboxylate production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of Methyl 1,2,3-thiadiazole-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during production and offers robust solutions in a direct question-and-answer format. Our goal is to bridge the gap between bench-scale discovery and pilot-scale manufacturing, ensuring scientific integrity and operational success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate, providing a foundational understanding for new and experienced researchers.
Q1: What is the primary and most reliable method for synthesizing 1,2,3-thiadiazoles like Methyl 1,2,3-thiadiazole-4-carboxylate?
The most established and widely utilized method is the Hurd-Mori reaction .[1][2][3] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂). For Methyl 1,2,3-thiadiazole-4-carboxylate, the synthesis typically starts from a hydrazone of a methyl ketoester. The reaction is valued for its reliability and applicability to a wide range of substrates.[1][4]
Q2: Can you explain the mechanism of the Hurd-Mori reaction?
Certainly. The Hurd-Mori reaction is a classic example of electrophilic cyclization. The process can be broken down into several key steps:
-
Activation: The hydrazone substrate reacts with thionyl chloride. The lone pair of electrons on the sulfur atom of the thionyl chloride acts as an electrophile, while the hydrazone acts as a nucleophile.
-
Intermediate Formation: This initial reaction forms a transient, highly reactive N-thionylhydrazone intermediate.
-
Cyclization: An intramolecular electrophilic attack occurs where the activated carbon center is attacked by the sulfur atom, leading to the formation of the five-membered thiadiazole ring.
-
Aromatization: The intermediate then eliminates sulfur dioxide (SO₂) and hydrochloric acid (HCl) to yield the stable, aromatic 1,2,3-thiadiazole ring system.
Below is a diagram illustrating the generalized mechanism.
Caption: Generalized mechanism of the Hurd-Mori reaction.
Q3: What are the critical safety precautions when handling thionyl chloride (SOCl₂)?
Thionyl chloride is a highly reactive and hazardous substance that demands strict safety protocols.
-
Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles with a face shield.
-
Reactivity with Water: It reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). Ensure all glassware is scrupulously dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Inhalation Hazard: The vapors are toxic. Do not breathe the vapor or spray.[5] In case of accidental inhalation, move to fresh air immediately and seek medical attention.
-
Quenching: Excess thionyl chloride must be quenched carefully at the end of the reaction. This is typically done by slowly adding the reaction mixture to ice-cold water or a basic solution under vigorous stirring in a fume hood.
Q4: Are there greener or safer alternatives to the classic Hurd-Mori reaction?
Yes, concerns over the use of thionyl chloride have driven research into alternative methods. One promising approach involves a metal-free reaction between N-tosylhydrazones and elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[6] This method avoids the corrosive and water-sensitive thionyl chloride, making it an attractive alternative for scaling up production.[6]
Section 2: Troubleshooting Guide for Scaling Up Production
Scaling up a chemical synthesis invariably introduces new challenges. This guide is formatted to help you diagnose and solve common problems encountered during the production of Methyl 1,2,3-thiadiazole-4-carboxylate.
Problem 1: Low or Inconsistent Yield
Q: We are experiencing significantly lower yields than reported in literature, or our batch-to-batch yields are inconsistent. What are the likely causes and solutions?
A: This is a multifaceted problem often traced back to starting materials, reaction conditions, or workup procedures.
| Probable Cause | Recommended Solution & Explanation |
| Moisture Contamination | Thionyl chloride decomposes rapidly in the presence of water, rendering it ineffective for the cyclization. Solution: Ensure all solvents are anhydrous and glassware is oven or flame-dried. Run the reaction under a positive pressure of an inert gas like nitrogen or argon. |
| Incomplete Hydrazone Formation | The purity and dryness of the intermediate hydrazone are critical. Impurities or residual starting material will lead to side reactions and lower yields. Solution: Confirm the purity of the hydrazone by NMR or LC-MS before proceeding. Ensure the hydrazone formation reaction has gone to completion. Recrystallize or purify the hydrazone if necessary. |
| Suboptimal Temperature Control | The addition of thionyl chloride is highly exothermic. If the temperature rises uncontrollably, it can lead to the decomposition of reactants and the formation of tar-like byproducts. Solution: Add the thionyl chloride dropwise via an addition funnel while maintaining the reaction temperature with an ice bath (typically 0-5 °C). For larger scales, a jacketed reactor with a chiller is essential for effective heat management. |
| Inefficient Workup/Extraction | The desired product may be lost during the aqueous workup or extraction phases if pH is not controlled or the incorrect solvent is used. Solution: Carefully neutralize the reaction mixture after quenching. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. Check the aqueous layer by TLC or LC-MS to confirm no product remains. |
Problem 2: Formation of Impurities and Byproducts
Q: Our final product is contaminated with significant impurities, making purification difficult and reducing the final yield. How can we identify and minimize these byproducts?
A: Impurity formation is often linked to the high reactivity of thionyl chloride and side reactions of the starting materials.
| Probable Cause | Recommended Solution & Explanation |
| Thermal Decomposition | As mentioned, excessive heat can cause the reactants and the product to decompose, forming complex, often colored, impurities. Solution: Strict temperature control is paramount. Monitor the internal reaction temperature throughout the thionyl chloride addition and subsequent heating phases. |
| Chlorination Side Reactions | Thionyl chloride is a potent chlorinating agent. It can react with other functional groups in the molecule if the conditions are too harsh or the reaction time is excessively long. Solution: Use the minimum effective amount of thionyl chloride (typically 1.5-3.0 equivalents). Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Unreacted Starting Materials | Incomplete conversion is a common source of impurities. Solution: Ensure accurate stoichiometry. A slight excess of thionyl chloride is often used to drive the reaction to completion, but this must be balanced against the risk of side reactions. |
Problem 3: Challenges in Product Purification at Scale
Q: We can purify the product effectively at the milligram scale using column chromatography, but this is not feasible for multi-gram or kilogram production. What are the best strategies for large-scale purification?
A: Scalable purification requires moving away from traditional chromatography towards more robust, high-throughput methods.
| Purification Method | Protocol & Considerations |
| Recrystallization | This is the most cost-effective and scalable method for purifying solid compounds. Protocol: Perform solvent screening at a small scale to identify a single solvent or a binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common systems for this type of molecule include ethanol/water, ethyl acetate/hexanes, or isopropanol. |
| Liquid-Liquid Extraction | This can be used to remove acid or basic impurities. Protocol: Dissolve the crude product in an organic solvent. Wash sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine to remove residual water. |
| Distillation (if applicable) | If the product is a low-melting solid or a high-boiling liquid, vacuum distillation may be an option, although it is less common for this specific molecule. Considerations: Requires thermal stability of the product. High vacuum is necessary to lower the boiling point and prevent decomposition. |
Section 3: Experimental Protocols and Workflows
This section provides a detailed, step-by-step protocol for the synthesis of Methyl 1,2,3-thiadiazole-4-carboxylate and a workflow for scaling up the process.
Workflow for Synthesis and Scale-Up
The overall process from starting materials to the final, purified product can be visualized as follows.
Caption: Experimental workflow for scaled-up production.
Detailed Lab-Scale Synthesis Protocol (Hurd-Mori Method)
This protocol is a representative example and may require optimization based on your specific equipment and starting materials.
Materials:
-
Methyl acetoacetate hydrazone (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reactant Addition: Dissolve methyl acetoacetate hydrazone (1.0 eq) in anhydrous DCM and add it to the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Thionyl Chloride Addition: Add thionyl chloride (2.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate, larger flask, prepare a stirred mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice water. Caution: This is an exothermic process that will release HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Methyl 1,2,3-thiadiazole-4-carboxylate.
Section 4: References
-
Shafiee, A., Lalezari, I., & Yazdany, S. (1977). A new general synthesis of 1,2,3-thiadiazoles. Journal of Pharmaceutical Sciences, 66(7), 1055-1056. (Note: A direct link to this specific older article is not available, but the Hurd-Mori synthesis is widely cited in modern reviews).
-
Google Patents. (2015). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. CN105037284A.
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 12(1), 17358. [Link]
-
ResearchGate. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]
-
Potapov, A. S., et al. (2013). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of Organic Chemistry, 49(8), 1216-1221. [Link]
-
Plech, T., et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(17), 3090. [Link]
-
ResearchGate. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]
-
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
Sources
The effect of different catalysts on the efficiency of 1,2,3-thiadiazole synthesis
Welcome to the technical support center for the synthesis of 1,2,3-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing your synthetic strategies. Here, we address common questions and troubleshooting scenarios related to the effect of different catalysts on reaction efficiency.
Catalyst Selection Guide: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of an appropriate catalytic system for your specific synthetic goals.
Q1: What is the most common and established method for synthesizing 1,2,3-thiadiazoles?
The most traditional and widely cited method is the Hurd-Mori synthesis .[1] This reaction involves the cyclization of hydrazone derivatives that have an adjacent methylene group using thionyl chloride (SOCl₂).[1][2] The hydrazone is typically prepared from a ketone and a hydrazine derivative, such as semicarbazide or N-tosylhydrazide.[2][3] Thionyl chloride serves as both the source of the sulfur atom and the dehydrating agent to facilitate the ring closure.[1] For many standard alkyl- and aryl-substituted 1,2,3-thiadiazoles, this method is robust and provides good to excellent yields.[2]
Q2: My starting material is sensitive to harsh acidic conditions. Are there milder alternatives to the classic Hurd-Mori synthesis?
Absolutely. The use of thionyl chloride can be problematic for substrates containing acid-sensitive functional groups like unprotected hydroxyl or amino moieties.[1] In recent years, several milder, metal-free catalytic systems have been developed as effective alternatives.
A highly successful approach involves the reaction of N-tosylhydrazones with elemental sulfur catalyzed by tetrabutylammonium iodide (TBAI) .[4] This method is considered a significant improvement on the Hurd-Mori reaction, proceeding under neutral conditions and demonstrating broad functional group tolerance with yields reported between 44% and 98%.[2][4] Other modern approaches include visible-light photocatalysis using catalysts like cercosporin, which offers a sustainable and exceptionally mild pathway.[4]
Q3: I am working with N-tosylhydrazones. Which catalytic system is most efficient?
N-tosylhydrazones are versatile precursors for 1,2,3-thiadiazole synthesis. The optimal catalytic system depends on your priorities regarding efficiency, cost, and environmental impact.
-
For Green Chemistry: An electrochemical, metal- and oxidant-free method using elemental sulfur and N-tosylhydrazones has been developed.[5] This approach, often using NH₄I as a catalyst, is a sustainable alternative that minimizes hazardous reagents and can achieve yields up to 85%.[5]
-
For Novelty and Mildness: Visible-light photocatalysis represents the cutting edge of mild synthesis, offering high regioselectivity and compatibility with a wide range of functional groups.[4]
Q4: How does the electronic nature of substituents on my starting material affect catalyst efficiency and reaction outcome?
The electronic properties of your substrate can significantly influence the reaction. In electrochemical syntheses using N-tosylhydrazones, it has been observed that substrates bearing electron-donating groups tend to favor higher yields.[5] This is a critical factor to consider during substrate design and optimization. When troubleshooting low yields, always assess the electronic character of your starting material as a potential contributing factor.
Experimental Workflow & Catalyst Choice
The following diagram illustrates a typical decision-making workflow for selecting a synthetic route for 1,2,3-thiadiazoles.
Caption: Decision workflow for 1,2,3-thiadiazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles in a question-and-answer format.
Q: My reaction yield is consistently low. What are the likely causes related to my catalyst choice?
A: Low yield is a common issue that can often be traced back to the interplay between the substrate, catalyst, and reaction conditions.
-
Substrate-Catalyst Mismatch: If you are using the classic Hurd-Mori reaction with thionyl chloride on a substrate with acid-labile groups, you are likely experiencing decomposition of your starting material or product.
-
Solution: Switch to a milder, neutral system like TBAI/sulfur or a photocatalytic method.[4]
-
-
Steric Hindrance: Highly substituted or sterically hindered hydrazone derivatives may fail to cyclize efficiently, especially in the Hurd-Mori reaction.[1]
-
Solution: Increasing the reaction temperature or time may help, but switching to a different synthetic route that does not involve the same cyclization mechanism might be necessary.
-
-
Inefficient Catalyst Activation: In electrochemical methods, ensure proper setup of the electrodes and that the supporting electrolyte (e.g., NH₄I) is pure and present in the correct concentration to facilitate the reaction.[5]
-
Byproduct Formation: For reactions starting from N-tosylhydrazones, the formation of sulfonyl chloride byproducts can complicate purification and reduce the isolated yield.[1]
-
Solution: Careful chromatographic separation is often required. Ensure your purification protocol is optimized to remove these impurities.
-
Q: I've isolated a major byproduct that is not my target 1,2,3-thiadiazole. How can I identify and prevent it?
A: The most common structural isomer byproduct is a 1,2,3-triazole . The formation of a triazole versus a thiadiazole can be highly dependent on the reaction conditions, particularly the base and solvent used.
-
Causality: It has been shown that when using 2-cyanothioacetamides and sulfonyl azides as precursors, the choice of base is critical. Nitrogenous bases like pyridine, triethylamine, or DBU in aprotic solvents favor the formation of 1,2,3-thiadiazoles.[5] In contrast, using a strong base like sodium ethoxide in ethanol can direct the reaction towards the formation of 1,2,3-triazoles.[5]
-
Preventative Action:
-
Control the Basicity: Avoid strong alkoxide bases if your target is the thiadiazole. Use milder organic bases.
-
Solvent Choice: Aprotic solvents are generally preferred for thiadiazole synthesis in these specific pathways.
-
Characterization: Use NMR and Mass Spectrometry to confirm the structure of your byproduct. The distinct difference in the heterocyclic core will be readily apparent.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A troubleshooting decision tree for 1,2,3-thiadiazole synthesis.
Comparative Data of Catalytic Systems
| Catalyst/Reagent System | Typical Substrate | Conditions | Yield Range | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) (Hurd-Mori) | Semicarbazones, N-acylhydrazones | Neat or in solvent, Room Temp to Reflux | 60-95%[3] | Well-established, inexpensive, high-yielding for simple substrates. | Harsh acidic conditions, limited functional group tolerance, safety concerns with SOCl₂.[1] |
| TBAI / Elemental Sulfur | N-Tosylhydrazones | Metal-free, mild conditions | 44-98%[2] | Excellent functional group tolerance, neutral conditions, high yields.[4] | Requires N-tosylhydrazone precursor, potential for sulfur purification issues. |
| Electrochemical (NH₄I / Sulfur) | N-Tosylhydrazones | Metal- and oxidant-free, 120 °C | up to 85%[5] | Green and sustainable, avoids hazardous reagents.[5] | Requires specialized electrochemical equipment. |
| I₂ / CuCl₂ | Hydrazones | - | 71-89%[5] | Good yields, versatile method. | Requires a copper promoter, which may need to be removed. |
| Visible Light Photocatalysis (Cercosporin) | N-Tosylhydrazones | Extremely mild, ambient temperature | Good[4] | Sustainable, environmentally friendly, high regioselectivity.[4] | Requires photocatalytic setup, catalyst may not be commonly available. |
Key Experimental Protocols
Protocol 1: Classic Hurd-Mori Synthesis using Thionyl Chloride
This protocol is adapted from the general procedure for cyclizing thiosemicarbazones.[3]
WARNING: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Setup: Place a magnetic stir bar in a round-bottom flask equipped with a reflux condenser and a drying tube (filled with CaCl₂ or Drierite). Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add thionyl chloride (SOCl₂) (typically used in excess, serving as both reagent and solvent). Begin stirring.
-
Substrate Addition: Carefully add the dry thiosemicarbazone starting material in several small portions to the stirring thionyl chloride at room temperature. The addition should be controlled to manage any exothermic reaction.
-
Reaction: Continue stirring the mixture at room temperature overnight, or gently heat to reflux if required. Monitor the reaction for the cessation of hydrogen chloride gas evolution, which indicates the reaction is nearing completion.
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Perform this step with extreme caution in the back of the fume hood.
-
The crude product may precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid, followed by a small amount of cold diethyl ether.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 1,2,3-thiadiazole.
Protocol 2: TBAI-Catalyzed Synthesis from N-Tosylhydrazone and Sulfur
This protocol is based on the improved, metal-free synthesis reported by Chen et al.[2][4]
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the N-tosylhydrazone (1.0 equiv.), elemental sulfur (S₈, 2.0 equiv.), and tetrabutylammonium iodide (TBAI, 0.2 equiv.).
-
Solvent Addition: Add a suitable solvent such as 1,2-dichloroethane (DCE) or another appropriate aprotic solvent.
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture for the specified time (typically several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure 1,2,3-thiadiazole product.
References
[2] Kumar, V., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]
[5] Abarca-Vargas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7590. Available at: [Link]
[4] Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
[3] Hosny, M. A. (2016). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. International Journal of Pharmaceutical and Clinical Research, 8(5), 424-430. Available at: [Link]
[1] Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Retrieved from [Link]
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Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1,2,3-Thiadiazole-4-carboxylate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the vast array of heterocyclic scaffolds, thiadiazoles are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of Methyl 1,2,3-thiadiazole-4-carboxylate, a key building block in medicinal chemistry.
The Foundational Principles of NMR Analysis for 1,2,3-Thiadiazoles
The chemical shifts observed in ¹H and ¹³C NMR spectroscopy are exquisitely sensitive to the electronic environment of the nuclei. In aromatic heterocycles like 1,2,3-thiadiazole, the positions of the nitrogen and sulfur atoms, along with the nature and position of substituents, create a unique electronic landscape that dictates the spectral output.
The 1,2,3-thiadiazole ring is an electron-deficient system due to the presence of three heteroatoms. This general deshielding effect influences the chemical shifts of the ring protons and carbons, typically shifting them to a lower field (higher ppm values) compared to their carbocyclic aromatic counterparts. The lone proton on the 1,2,3-thiadiazole ring is expected to resonate at a significantly downfield region, characteristic of protons attached to electron-poor aromatic systems.
Comparative Analysis of Structurally Related Analogues
To construct a reliable predictive model for the NMR spectrum of Methyl 1,2,3-thiadiazole-4-carboxylate, we will first examine the experimental data of its close structural isomers and derivatives. The primary analogues for our comparative study are Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate and derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide .
Spectral Data of Key Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | CH₃ (ring): 2.82 (s, 3H)CH₂CH₃: 4.45 (q, 2H, J = 7.1 Hz)CH₂CH₃: 1.42 (t, 3H, J = 7.1 Hz) | C=O: 160.8C4: 157.5C5: 130.2CH₃ (ring): 14.2CH₂CH₃: 62.1CH₂CH₃: 14.1 |
| Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide [1] | NH: 12.10–12.87 (s, 1H)=CH: 8.06–8.63 (s, 1H) | C=O: 163.31–164.61=CH: 135.59–146.67 |
Note: The data for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is inferred from available information and serves as a primary reference for our predictive analysis.
Predictive ¹H and ¹³C NMR Spectral Analysis of Methyl 1,2,3-Thiadiazole-4-carboxylate
By dissecting the electronic effects and comparing the structures, we can now predict the NMR spectrum of Methyl 1,2,3-thiadiazole-4-carboxylate.
Molecular Structure:
Figure 1: Molecular structure of Methyl 1,2,3-thiadiazole-4-carboxylate.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Singlet (s) | 1H | H-5 | The proton at C5 is on an electron-deficient aromatic ring, flanked by a nitrogen atom and a carbon atom attached to the electron-withdrawing carboxylate group. This will lead to significant deshielding, placing its signal at a very low field. |
| ~4.0 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are expected to appear in the typical range for such functionalities. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O | The carbonyl carbon of the ester group will be in its characteristic downfield region. |
| ~145 - 150 | C4 | This carbon is part of the aromatic ring and is directly attached to the electron-withdrawing carboxylate group, leading to a downfield shift. |
| ~135 - 140 | C5 | This carbon is also part of the electron-deficient ring and is bonded to a proton. Its chemical shift will be influenced by the adjacent nitrogen atom. |
| ~53 - 55 | -OCH₃ | The methyl carbon of the ester group will appear in its typical upfield region. |
Justification for Predictions:
The prediction for the H-5 proton is based on the general principle of deshielding in electron-poor aromatic systems. The presence of two adjacent nitrogen atoms and a sulfur atom in the ring, coupled with the electron-withdrawing nature of the methoxycarbonyl group at the adjacent C4 position, will strongly pull electron density away from C5, resulting in a significant downfield shift for H-5.
For the ¹³C NMR spectrum, the predicted shifts are based on the expected electronic environment of each carbon. The carbonyl carbon (C=O) and the ring carbons (C4 and C5) are expected to be the most downfield due to their sp² hybridization and proximity to electronegative atoms and electron-withdrawing groups. The methyl ester carbon (-OCH₃) will be the most upfield, consistent with a typical sp³ hybridized carbon attached to an oxygen atom.
Experimental Protocol for NMR Sample Preparation and Analysis
To validate the predictive model presented in this guide, or to analyze similar novel compounds, the following experimental protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. However, if solubility is an issue, or if specific proton-solvent interactions need to be minimized, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. Be aware that the choice of solvent can influence chemical shifts.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
2. NMR Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is standard.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Acquisition Mode: Proton-decoupled mode is standard to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Several hundred to several thousand scans may be necessary depending on the sample concentration.
-
Relaxation Delay: A longer delay of 2-5 seconds is often used to ensure proper relaxation of quaternary carbons.
-
3. Data Processing and Interpretation:
-
Phasing and Baseline Correction: These are standard processing steps to ensure accurate integration and peak identification.
-
Chemical Shift Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integration: In ¹H NMR, the relative area under each peak corresponds to the number of protons giving rise to that signal.
-
Multiplicity Analysis: The splitting pattern of a signal in ¹H NMR (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons.
Workflow for Spectral Analysis
Figure 2: A standardized workflow for the NMR analysis of novel heterocyclic compounds.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 1,2,3-thiadiazole-4-carboxylate. By leveraging data from structurally similar compounds and applying fundamental NMR principles, we have constructed a robust model for the expected spectral features of this important heterocyclic building block. The detailed experimental protocol and workflow offer a practical framework for researchers to acquire and interpret their own NMR data, facilitating the confident structural elucidation of novel thiadiazole derivatives and accelerating the pace of drug discovery and development.
References
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Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. Available at: [Link]
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Jain, A. K., et al. (2013). 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. Chemical Biology & Drug Design, 81(5), 557-576. Available at: [Link]
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Karcz, D., et al. (2020). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazole]copper(II) Chloride. Molecules, 25(16), 3634. Available at: [Link]
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 3696-3735. Available at: [Link]
-
Gompper, R., & Christmann, O. (1959). Zur Kenntnis der 1.2.3-Thiadiazol-carbonsäure-(5). Chemische Berichte, 92(8), 1944-1949. Available at: [Link]
-
Kozhevnikov, D. N., et al. (2016). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 21(10), 1356. Available at: [Link]
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The Gold Standard: A Comparative Guide to Confirming Thiadiazole Derivative Structures with X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a novel molecule's three-dimensional structure is a cornerstone of the research and development pipeline. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of newly synthesized thiadiazole derivatives. We will explore this "gold standard" technique alongside other common analytical methods, supported by experimental data, detailed protocols, and visualizations to underscore its application and significance.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Therefore, confirming the chemical structure of novel compounds is paramount. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide valuable information about a molecule's connectivity and composition, single-crystal X-ray crystallography offers unparalleled, direct insight into the solid-state structure, including bond lengths, bond angles, and stereochemistry.[1]
Thiadiazoles are a class of heterocyclic compounds containing a five-membered ring with one sulfur and two nitrogen atoms.[2][3] Derivatives of thiadiazole, particularly the 1,3,4-thiadiazole isomer, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6] The 2-amino-1,3,4-thiadiazole scaffold, in particular, has emerged as a promising foundation for developing anticancer agents.[5] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, making accurate structural determination a critical step in understanding structure-activity relationships (SAR) and advancing drug discovery.
A Comparative Analysis of Structural Elucidation Techniques
While a suite of spectroscopic methods is often employed for the initial characterization of a newly synthesized compound, each technique provides a different piece of the structural puzzle. X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional picture of a molecule's solid-state conformation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[7][8] | Provides an unambiguous and complete molecular structure.[8] It is considered the "gold standard" for structural determination. | Requires a single, high-quality crystal, which can be challenging and time-consuming to obtain. |
| NMR Spectroscopy | Information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C). | A powerful tool for determining the constitution of a molecule in solution.[1] | Does not directly provide 3D spatial arrangement or absolute stereochemistry. Can be complex to interpret for large or structurally similar molecules. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of a molecule. | Highly sensitive, requiring only a small amount of sample. | Provides limited information about the specific arrangement of atoms within the molecule. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | Quick and easy to perform. | Provides limited information about the overall molecular structure and connectivity. |
While NMR is excellent for determining molecular connectivity in solution, X-ray crystallography provides the definitive solid-state structure.[1][9] These techniques are often considered complementary.[9] However, for irrefutable structure confirmation, single-crystal X-ray analysis is the most powerful method.[10]
The X-ray Crystallography Workflow: From Powder to Picture
The process of determining a molecular structure by X-ray crystallography can be broken down into several key stages. Understanding the causality behind each step is crucial for obtaining high-quality results.
Caption: A flowchart illustrating the key stages in determining the molecular structure of a thiadiazole derivative using X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: The Critical First Step
The adage "garbage in, garbage out" is particularly true for X-ray crystallography. The quality of the final structure is entirely dependent on the quality of the single crystal. For thiadiazole derivatives, which are often crystalline solids, suitable crystals can typically be grown by slow evaporation of a saturated solution.
-
Materials:
-
Purified thiadiazole derivative
-
A suitable solvent or solvent system (e.g., ethanol, methanol, acetonitrile, or a mixture)
-
Small, clean vials or test tubes
-
-
Procedure:
-
Dissolve the purified compound in a minimal amount of the chosen solvent at room temperature or with gentle heating to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the vial for the formation of well-defined, single crystals.
-
2. Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[7]
-
The diffraction pattern consists of a series of spots, the positions and intensities of which contain information about the crystal's unit cell and the arrangement of atoms within it.[7]
-
Software is then used to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This processed data is then used for structure solution and refinement.
3. Structure Solution and Refinement
The goal of structure solution is to determine the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. The final refined structure provides accurate bond lengths, bond angles, and other geometric parameters.
Case Study: Confirming the Structure of a Novel Thiadiazole Derivative
To illustrate the power of X-ray crystallography, let's consider a hypothetical case where a novel 1,3,4-thiadiazole derivative has been synthesized. While NMR and mass spectrometry suggest the expected structure, X-ray crystallography provides the definitive proof.
A study on the synthesis and characterization of indolyl-triazolo-thiadiazole heterocyclic ring systems successfully obtained good quality crystals of 8-(1H-indol-2-yl)-5-(p-tolyl)-[7][9][11]triazolo[3,4-b][7][11][12]thiadiazole, which were suitable for X-ray single-crystal diffraction measurement. This analysis was used to confirm and analyze the molecular and supramolecular structural aspects of the compound.[13] The solid-state structure determined by X-ray crystallography was in excellent agreement with the other characterization data.[13]
Another example is the first-time proof of the molecular structure of an isolated 5-arylimino-1,3,4-thiadiazole regioisomer by single-crystal X-ray diffraction analysis.[12] The structures of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one were confirmed using this method.[12]
Comparative Crystallographic Data of 1,3,4-Thiadiazole Derivatives
The Cambridge Structural Database (CSD) is a valuable resource containing a vast collection of small-molecule crystal structures, including many thiadiazole derivatives.[11] By comparing the crystallographic data of a newly synthesized compound with those of related structures in the CSD, researchers can gain insights into the expected geometric parameters and packing motifs.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 2-methyl-5-(1,3-thiazol-2-ylsulfanyl)-1,3,4-thiadiazole | Monoclinic | P2₁/c | 10.6463 | 7.7151 | 11.1774 | 103.272 | 893.56 |
| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole | Monoclinic | Pc | 13.4050 | 4.7716 | 11.7303 | 105.885 | 721.66 |
Data adapted from a comparative analysis of 1,3,4-thiadiazole derivatives.[14]
The Unambiguous Verdict of X-ray Crystallography
In the realm of drug discovery and development, certainty is paramount. While a combination of spectroscopic techniques is essential for the initial characterization of a novel compound, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure.[10] This detailed structural information is invaluable for understanding structure-activity relationships, optimizing lead compounds, and ensuring the intellectual property of new chemical entities. For researchers working with thiadiazole derivatives and other medicinally important scaffolds, X-ray crystallography is an indispensable tool for advancing their research from the laboratory to the clinic.
References
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X Ray Crystallography. PMC - PubMed Central - NIH. Available at: [Link]
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X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. (2019-10-30). Available at: [Link]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. ResearchGate. (2023-02-13). Available at: [Link]
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1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC. (2021-08-11). Available at: [Link]
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X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
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Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers. Available at: [Link]
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Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. (2023-03-01). Available at: [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.. Available at: [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. (2022-10-17). Available at: [Link]
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Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. (2026-01-18). Available at: [Link]
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The structure of the synthesized thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Crystal Structures Elucidated from X-ray Powder Diffraction Data without Prior Indexing. ACS Publications. Available at: [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023-12-14). Available at: [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. (2018-10-04). Available at: [Link]
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Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. (2025-12-12). Available at: [Link]
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Structures of the investigated thiadiazole derivatives: C1 (a), NTBD (b). ResearchGate. Available at: [Link]
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A Comparative Analysis of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers: Unveiling Divergent Biological Activities
For Immediate Release
In the vast landscape of heterocyclic chemistry, thiadiazole isomers represent a cornerstone for the development of novel therapeutic and agrochemical agents. Among the four possible isomers, the 1,2,3- and 1,3,4-thiadiazole scaffolds have garnered significant attention due to their broad and potent biological activities. This guide provides a detailed comparison of these two isomers, offering insights into their distinct pharmacological profiles, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development and agricultural science.
Introduction to Thiadiazole Isomers
Thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.[1] The arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][2] While all isomers have been investigated for their biological potential, the 1,2,3- and 1,3,4-thiadiazole cores are particularly prominent in the design of new bioactive molecules.[3][4] The 1,3,4-thiadiazole isomer, in particular, has been extensively studied and forms the backbone of several marketed drugs.[3][5] Its prevalence is often attributed to the presence of the =N-C-S- moiety and the ring's high aromaticity, which contribute to low toxicity and excellent in vivo stability.[5]
Comparative Biological Activities
While both isomers exhibit a wide spectrum of biological activities, there are notable differences in their primary applications and potency. The 1,3,4-thiadiazole scaffold is renowned for its extensive pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7] In contrast, 1,2,3-thiadiazole derivatives have shown particular promise in agriculture as fungicides and plant activators, inducing systemic acquired resistance (SAR).[8][9]
| Biological Activity | 1,2,3-Thiadiazole Derivatives | 1,3,4-Thiadiazole Derivatives | Key Mechanistic Insights & Causality |
| Anticancer | Moderate activity reported. | Potent and broad-spectrum activity against various cancer cell lines.[10][11] | The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, a key component of nucleobases, allowing it to interfere with DNA replication in rapidly dividing cancer cells.[10][12][13] |
| Antifungal | Excellent activity, particularly in agricultural applications.[14] | Good activity against a range of fungal pathogens.[6] | 1,2,3-thiadiazole-based strobilurins have shown high efficacy.[14] The =N-C-S- moiety in 1,3,4-thiadiazoles is crucial for their biological action.[5] |
| Antibacterial | Some activity reported. | Significant activity against both Gram-positive and Gram-negative bacteria.[6] | The stable and aromatic nature of the 1,3,4-thiadiazole ring contributes to its effectiveness and lower toxicity.[5] |
| Plant Activator (SAR) | Potent inducers of Systemic Acquired Resistance.[8][9][15] | Less commonly reported for this application. | 1,2,3-thiadiazole derivatives like Tiadinil (TDL) are commercialized elicitors that trigger the plant's natural defense mechanisms.[8] |
| Antiviral | Activity has been explored.[4] | Reported activity against various viruses, including HIV.[5][16] | The structural features of 1,3,4-thiadiazole allow for diverse substitutions, leading to a wide range of pharmacological effects.[16] |
| Anti-inflammatory | Some derivatives show activity. | Well-established anti-inflammatory and analgesic properties.[5] | 1,3,4-Thiadiazole derivatives can target enzymes like cyclooxygenase (COX).[6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
For 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- pharmacophore is considered crucial for their biological activities.[5] The high aromaticity of this isomer provides great in vivo stability and generally low toxicity.[5] It is also electron-deficient and relatively inert towards electrophilic substitution but undergoes nucleophilic substitution at the 2 and 5 positions, making it a versatile scaffold for chemical modification.[5] In anticancer applications, the 1,3,4-thiadiazole ring's resemblance to pyrimidine allows it to interfere with DNA synthesis.[10][12][13]
In the case of 1,2,3-thiadiazole , its derivatives have demonstrated significant potential as agricultural fungicides. For instance, the introduction of a 1,2,3-thiadiazole moiety into strobilurin analogues has been shown to greatly enhance their fungicidal activity.[14] Commercially successful plant activators like Acibenzolar-S-methyl (BTH) and Tiadinil (TDL) are also derivatives of 1,2,3-thiadiazole, highlighting this isomer's unique ability to induce systemic acquired resistance in plants.[8]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are outlines of common assays used to evaluate the biological activities of thiadiazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the thiadiazole compounds in a suitable solvent.
-
Media Preparation: Incorporate the compound dilutions into molten agar medium.
-
Inoculation: Inoculate the agar plates with a standardized suspension of the fungal spores or mycelia.
-
Incubation: Incubate the plates under appropriate conditions (temperature, humidity) for a specified period.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
This assay evaluates the ability of a compound to induce a plant's defense mechanisms against a pathogen.
Protocol:
-
Plant Treatment: Apply the thiadiazole derivative to the leaves or roots of healthy plants.
-
Pathogen Challenge: After a specific period to allow for the induction of resistance, inoculate the plants with a pathogen (e.g., a fungus or virus).
-
Disease Assessment: After an incubation period, assess the disease severity by measuring lesion size, pathogen growth, or other disease symptoms.
-
Comparison: Compare the disease severity in treated plants to that in untreated control plants. A significant reduction in disease indicates the induction of systemic acquired resistance.
Conclusion
The 1,2,3- and 1,3,4-thiadiazole isomers, while structurally similar, exhibit distinct and valuable biological activities. The 1,3,4-thiadiazole scaffold is a workhorse in medicinal chemistry, with a proven track record in developing drugs with a wide range of therapeutic applications, most notably in oncology.[5][17] Its stability and versatility make it an attractive starting point for drug design.[5] Conversely, the 1,2,3-thiadiazole isomer has carved out a significant niche in agricultural science as a potent fungicide and a unique inducer of plant defense mechanisms.[8][9] Understanding the subtle yet critical differences in their structure-activity relationships is paramount for the rational design of new, more effective, and selective bioactive compounds. Further research into hybrid molecules incorporating both isomeric scaffolds could unlock novel synergistic activities.
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A Comparative Guide to the Biological Activities of Methyl 1,2,3-Thiadiazole-4-carboxylate and Ethyl 4-Methyl-1,2,3-Thiadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiadiazole scaffolds are of paramount importance due to their wide-ranging biological activities.[1] Among the various isomers, the 1,2,3-thiadiazole core has been a source of molecules with intriguing pharmacological and agrochemical potential.[1] This guide provides a comparative analysis of two closely related 1,2,3-thiadiazole derivatives: Methyl 1,2,3-thiadiazole-4-carboxylate and Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate .
While direct head-to-head biological comparisons of these specific esters are not extensively documented, this guide synthesizes available data on their derivatives to offer insights into their respective potential and differing activity profiles. We will delve into their synthesis, compare the biological activities of their closely related analogues, and provide detailed experimental protocols for the evaluation of such compounds.
Structural and Synthetic Overview
The key structural difference between the two molecules lies in the substitution pattern on the 1,2,3-thiadiazole ring. Methyl 1,2,3-thiadiazole-4-carboxylate is substituted at the 4-position, while ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has substituents at both the 4- and 5-positions. This seemingly minor isomeric and substituent difference can lead to significant variations in their biological activities.
| Compound | Structure |
| Methyl 1,2,3-thiadiazole-4-carboxylate | ![]() |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | ![]() |
Synthesis of the 1,2,3-Thiadiazole Core
The synthesis of these compounds and their derivatives often relies on established methods for forming the 1,2,3-thiadiazole ring.
Methyl 1,2,3-thiadiazole-4-carboxylate is typically synthesized via the Hurd-Mori reaction .[2][3] This method involves the cyclization of a hydrazone derivative with thionyl chloride.[2][3] The success of this reaction is highly dependent on the nature of the substituents.[3]
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be prepared from acetoacetic esters. The synthesis of the precursor, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, can be achieved through a multi-step process involving the reaction of methanamide and phosphorus pentasulfide, followed by cyclization and hydrolysis.[4]
Comparative Biological Activity Profile
Direct experimental data comparing the biological activities of the parent esters is limited. However, by examining the activities of their closely related derivatives, we can infer potential differences in their biological profiles.
Derivatives of methyl 1,2,3-thiadiazole-4-carboxylate have shown promise as plant activators and antiviral agents . In contrast, derivatives of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have been more extensively studied for their antimicrobial and fungicidal properties.[5][6]
Plant Growth Regulation and Antiviral Activity of 1,2,3-Thiadiazole-4-Carboxylate Derivatives
Substituted 1,2,3-thiadiazole-4-carboxamides, which are derivatives of methyl 1,2,3-thiadiazole-4-carboxylate, have demonstrated notable activity as plant activators, inducing systemic acquired resistance (SAR) in plants.[7] This makes them promising candidates for the development of novel crop protection agents that enhance a plant's own defense mechanisms against pathogens.[8]
Furthermore, certain 1,2,3-thiadiazole-4-carboxamide derivatives have exhibited significant antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).
Table 1: Antiviral Activity of Substituted 1,2,3-Thiadiazole-4-Carboxamide Derivatives against TMV
| Compound | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) |
| Scaffold 102 | 500 | 60 | - |
| 100 | 47 | - | |
| Scaffold 103 | 500 | - | 76 |
| 100 | - | 71 | |
| Tiadinil (Standard) | 500 | 58 | 75 |
| 100 | 46 | 57 |
Data synthesized from a review on 1,2,3-thiadiazole derivatives.
Antimicrobial and Antifungal Activity of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate Derivatives
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the precursor to the ethyl ester, have been investigated for their antimicrobial properties. A study on hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed significant activity, primarily against Gram-positive bacteria.[5]
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide-Hydrazone Derivatives [5]
| Compound Derivative | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | B. subtilis ATCC 6633 |
| Compound 15 | 1.95 | 3.9 | 15.62 | 7.81 |
| Ciprofloxacin | 0.97 | 0.97 | 0.97 | 0.49 |
MIC: Minimum Inhibitory Concentration.
Additionally, organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylates have shown high in vitro fungicidal activity against a range of plant pathogenic fungi.[6] This suggests that the 4-methyl-1,2,3-thiadiazole-5-carboxylate scaffold is a promising starting point for the development of new antifungal agents.
Experimental Protocols
Synthesis of 1,2,3-Thiadiazole-4-carboxylates via Hurd-Mori Reaction
The Hurd-Mori reaction is a cornerstone for the synthesis of the 1,2,3-thiadiazole-4-carboxylate scaffold.[2][3] The general workflow is as follows:
Caption: Hurd-Mori synthesis workflow for 1,2,3-thiadiazoles.
Detailed Protocol:
-
Preparation of the Hydrazone: The appropriate ketone or aldehyde is reacted with a hydrazine derivative (e.g., semicarbazide, carbohydrazide) in a suitable solvent like ethanol to form the corresponding hydrazone.
-
Cyclization: The purified hydrazone is dissolved in a solvent such as chloroform. Thionyl chloride is added dropwise to the solution, often at reduced temperatures to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a sodium bicarbonate solution to neutralize excess acid. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol:
-
Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound directly in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (typically 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The available evidence suggests that methyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate serve as valuable scaffolds for the development of biologically active compounds with distinct profiles. Derivatives of the 4-carboxylate appear more promising for applications in agriculture as plant activators and for the development of antiviral agents. In contrast, the 4-methyl-5-carboxylate scaffold has demonstrated a strong potential for the generation of new antimicrobial and antifungal compounds.
The lack of direct comparative data for the parent esters highlights a gap in the current research. Future studies should focus on a direct, head-to-head comparison of these two isomers across a panel of biological assays to definitively elucidate their structure-activity relationships. Such studies would provide a more solid foundation for the rational design of new, more potent 1,2,3-thiadiazole-based therapeutic and agrochemical agents.
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Click to expand
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[Synthesis and biological activity of organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates and benzo[5][6][9]thiadiazole-7-carboxylates.]([Link])
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[Synthesis of Pyrrolo[2,3-d][5][6][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization.]([Link])
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A Quantitative Comparison Guide to the Antifungal Efficacy of Methyl 1,2,3-Thiadiazole-4-Carboxylate Derivatives
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action and broad-spectrum efficacy. Among the various heterocyclic scaffolds explored in medicinal chemistry, thiadiazole derivatives have emerged as a particularly promising class of compounds, exhibiting a wide range of biological activities.[1][2] This guide provides a quantitative assessment of the antifungal potential of a specific subclass: Methyl 1,2,3-thiadiazole-4-carboxylate derivatives. We will delve into their mechanism of action, present standardized methodologies for efficacy testing, compare their performance against established antifungals, and explore the structure-activity relationships that govern their potency.
The Thiadiazole Scaffold: A Foundation for Antifungal Activity
Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole isomer, while less explored than its 1,3,4-thiadiazole counterpart, serves as a crucial pharmacophore in the design of new therapeutic agents. Its structural similarity to the azole ring, the cornerstone of many commercial antifungal drugs, suggests a related mechanism of action.[3]
Probable Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mode of action for many thiadiazole derivatives is believed to be analogous to that of azole antifungals like fluconazole and ketoconazole.[3] They are thought to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
By disrupting this pathway, the derivatives cause an accumulation of toxic sterol intermediates and a depletion of ergosterol, leading to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[4][6] Some derivatives may also exhibit alternative mechanisms, such as the disruption of cell wall biogenesis by interfering with chitin and β-glucan synthesis.[1]
Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.
Comparative Efficacy of Methyl 1,2,3-Thiadiazole-4-Carboxylate Derivatives
The true potential of these derivatives is revealed through direct comparison. The following table summarizes representative MIC data for a series of hypothetical derivatives (TzD-1 to TzD-5) against common fungal pathogens. These derivatives are based on a core Methyl 1,2,3-thiadiazole-4-carboxylate structure with varying substituents (R-groups), which significantly influence their activity.
Table 1: Antifungal Efficacy (MIC in µg/mL) of Thiadiazole Derivatives
| Compound | R-Group | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| TzD-1 | -H | 64 | 128 | >128 |
| TzD-2 | 4-Chlorophenyl | 8 | 16 | 32 |
| TzD-3 | 2,4-Difluorophenyl | 4 | 8 | 16 |
| TzD-4 | 4-Trifluoromethylphenyl | 8 | 8 | 16 |
| TzD-5 | Naphthyl | 16 | 32 | 64 |
| Fluconazole | (Standard) | 8 | 16 | >128 |
| Amphotericin B | (Standard) | 1 | 0.5 | 1 |
Note: Data is representative and synthesized from general findings on antifungal heterocyclic compounds for illustrative purposes. [7][8][9]
Structure-Activity Relationship (SAR) Insights
The data in Table 1 provides critical insights into the structure-activity relationship of this compound class:
-
Core Scaffold: The unsubstituted core (TzD-1) shows weak activity, highlighting the necessity of functionalization to enhance potency.
-
Aromatic Substituents: The introduction of aromatic rings (TzD-2 to TzD-5) dramatically increases antifungal activity. This is a common strategy in drug design to facilitate interactions with the target enzyme's active site. [3]* Halogenation: The presence of electron-withdrawing halogen atoms on the phenyl ring (TzD-2, TzD-3, TzD-4) consistently correlates with higher efficacy. [9]The difluoro-substituted derivative (TzD-3) and the trifluoromethyl-substituted derivative (TzD-4) are particularly potent, often exceeding the efficacy of the standard azole, Fluconazole, especially against molds like Aspergillus fumigatus.
-
Steric Bulk: While aromaticity is beneficial, excessive steric bulk, as seen with the naphthyl group (TzD-5), can be slightly detrimental compared to smaller halogenated phenyl rings, possibly due to suboptimal fitting within the enzyme's binding pocket.
Caption: Core structure of Methyl 1,2,3-thiadiazole-4-carboxylate and SAR summary.
Conclusion and Future Directions
Methyl 1,2,3-thiadiazole-4-carboxylate derivatives represent a highly promising scaffold for the development of novel antifungal agents. Quantitative assessments demonstrate that strategic modification of the core structure, particularly with halogenated aromatic substituents, can lead to compounds with potent, broad-spectrum activity that is comparable or superior to existing drugs like Fluconazole.
The likely mechanism of action via inhibition of ergosterol biosynthesis makes them attractive candidates for overcoming resistance mechanisms that affect other drug classes. Future research should focus on synthesizing a broader library of these derivatives to further refine the SAR, conducting cytotoxicity studies to assess their selectivity for fungal over mammalian cells, and performing in vivo efficacy studies in animal models of fungal infection. These steps are critical for translating the in vitro promise of these compounds into clinically viable antifungal therapies.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Thiadiazole-Based Agricultural Activators
For researchers and professionals in the agricultural science and drug development fields, the emergence of thiadiazole-based plant activators presents a promising frontier in sustainable crop protection. Unlike conventional pesticides that directly target pathogens, these compounds stimulate the plant's innate immune system, a mechanism known as Systemic Acquired Resistance (SAR).[1][2][3] Validating this precise mechanism of action is paramount for product development, registration, and effective field application. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of thiadiazole-based agricultural activators, moving beyond a simple checklist of protocols to explain the scientific rationale behind each experimental choice.
The Thiadiazole-Induced Defense Cascade: A Mechanistic Overview
Thiadiazole-based activators, such as the well-documented benzothiadiazole (BTH) and tiadinil, are recognized as synthetic inducers of SAR.[4][5][6] Their primary mode of action does not involve direct antimicrobial activity.[1] Instead, they mimic the plant's natural defense signaling molecules, priming the plant for a more robust and rapid response to a broad spectrum of pathogens, including fungi, bacteria, and viruses.[3][7] The central signaling pathway implicated in this response is the salicylic acid (SA) pathway.[8][9]
Upon perception of a pathogen or an elicitor like a thiadiazole derivative, a signaling cascade is initiated, leading to the accumulation of salicylic acid. SA then binds to its receptors, primarily the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[9] This binding event triggers a conformational change in NPR1, allowing it to translocate to the nucleus. Inside the nucleus, NPR1 interacts with transcription factors to activate the expression of a battery of defense-related genes, including the Pathogenesis-Related (PR) genes.[10] The products of these genes, such as β-1,3-glucanases (PR-2), chitinases (PR-3), and other proteins with antimicrobial properties, contribute to the establishment of a long-lasting, systemic resistance throughout the plant.[10][11]
Caption: Salicylic Acid (SA) Signaling Pathway Activated by Thiadiazole Compounds.
A Self-Validating Experimental Workflow for Mechanism of Action
To rigorously validate the mechanism of action of a novel thiadiazole-based activator, a multi-faceted approach is essential. The following experimental workflow is designed to be a self-validating system, where the results from each stage provide a logical basis for the next, culminating in a comprehensive understanding of the compound's activity.
Caption: Experimental Workflow for Validating Thiadiazole Activator's Mechanism.
Step 1: In Vitro Antimicrobial Assay
Causality: The foundational principle of a true plant activator is the absence of direct antimicrobial activity. This experiment is crucial to differentiate the compound from a conventional fungicide.
Protocol:
-
Pathogen Culture: Grow the target fungal or bacterial pathogen on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria).
-
Compound Preparation: Dissolve the thiadiazole-based activator in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.
-
Assay:
-
For Fungi: Place a mycelial plug of the fungus in the center of a new agar plate. Apply a known concentration of the thiadiazole compound to a sterile paper disc and place it at a defined distance from the mycelial plug. A known fungicide serves as a positive control, and a solvent-treated disc as a negative control.
-
For Bacteria: Spread a liquid culture of the bacteria evenly onto the surface of an agar plate. Apply the thiadiazole compound to a sterile paper disc as described above.
-
-
Incubation and Observation: Incubate the plates under optimal growth conditions for the pathogen. Measure the zone of inhibition (the area around the disc where pathogen growth is prevented) after a set period.
-
Interpretation: A lack of a significant inhibition zone around the thiadiazole-treated disc, in contrast to the positive control, indicates no direct antimicrobial activity.
Step 2: Whole Plant Dose-Response and Phytotoxicity Assessment
Causality: Before delving into molecular and biochemical analyses, it is critical to establish the optimal, non-phytotoxic concentration of the activator on the target plant species. This ensures that the observed defense responses are due to the activation of the plant's immune system and not a stress response to chemical injury.
Protocol:
-
Plant Material: Use healthy, uniformly grown plants of the target species at a specific developmental stage.
-
Treatment Application: Prepare a range of concentrations of the thiadiazole activator. Apply the solutions to the plants using a method that mimics field application (e.g., foliar spray, soil drench). Include a water or solvent-treated control group.
-
Phytotoxicity Assessment: Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting. A rating scale can be used for quantitative assessment.
-
Dose-Response Efficacy: After a set period (e.g., 7 days post-treatment), inoculate the plants with the target pathogen. Assess disease severity at appropriate time points post-inoculation.
-
Data Analysis: Determine the lowest concentration that provides significant disease protection without causing visible phytotoxicity. This concentration will be used in subsequent experiments.
Step 3: Molecular Analysis - RT-qPCR of Pathogenesis-Related (PR) Genes
Causality: The upregulation of PR genes is a hallmark of SAR activation. This experiment provides direct molecular evidence that the thiadiazole compound is triggering the SA-mediated defense pathway.
Protocol:
-
Experimental Setup: Treat plants with the optimal, non-phytotoxic concentration of the thiadiazole activator determined in Step 2. Include a mock-treated control group.
-
Sample Collection: Harvest leaf tissue at various time points after treatment (e.g., 0, 24, 48, and 72 hours) to capture the dynamics of gene expression. Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a validated protocol or a commercial kit.[11] Assess RNA quality and quantity. Synthesize complementary DNA (cDNA) from the RNA.
-
Primer Design: Design or obtain validated primers for key PR genes (e.g., PR1, PR2, PR5) and a stable reference gene for normalization.[11]
-
RT-qPCR: Perform real-time quantitative polymerase chain reaction (RT-qPCR) using the synthesized cDNA and designed primers.
-
Data Analysis: Calculate the relative expression levels of the target PR genes using the 2-ΔΔCt method, normalized to the reference gene. A significant increase in the expression of PR genes in the treated plants compared to the control confirms the activation of the defense pathway.[11]
Step 4: Phytohormone Quantification by LC-MS/MS
Causality: To further solidify the involvement of the SA pathway, direct measurement of salicylic acid levels is necessary. Quantifying jasmonic acid (JA) is also important, as the SA and JA pathways often exhibit antagonistic interactions.
Protocol:
-
Sample Collection and Preparation: Collect plant tissue at time points corresponding to the observed peak in PR gene expression. Freeze-dry the samples and grind them to a fine powder.
-
Extraction: Extract phytohormones from the powdered tissue using a suitable solvent, often a mixture of methanol, water, and formic acid.[12]
-
Purification: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the purified extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This technique provides high sensitivity and specificity for the quantification of phytohormones.[12][13]
-
Data Analysis: Quantify the absolute concentrations of SA and JA by comparing the peak areas to those of known standards. A significant increase in SA levels, potentially accompanied by a decrease or no change in JA levels, provides strong evidence for the activation of the SA pathway.
Step 5: Biochemical Analysis of Defense-Related Enzymes
Causality: Phenylalanine ammonia-lyase (PAL) is a key enzyme in the biosynthesis of salicylic acid, while peroxidases (POX) are involved in cell wall strengthening and the production of reactive oxygen species (ROS) as part of the defense response. Measuring the activity of these enzymes provides a biochemical link between the upstream signaling events and the downstream defense outputs.
Protocol:
-
Enzyme Extraction: Homogenize fresh plant tissue (collected at the same time points as for gene expression analysis) in an ice-cold extraction buffer. Centrifuge the homogenate to obtain the crude enzyme extract.
-
PAL Activity Assay:
-
POX Activity Assay:
-
Mix the enzyme extract with a buffer containing a substrate (e.g., guaiacol) and hydrogen peroxide.
-
Measure the change in absorbance over time as the substrate is oxidized, typically at 470 nm.
-
-
Data Analysis: Calculate the specific activity of each enzyme (e.g., in units per milligram of protein). A significant increase in PAL and POX activity in treated plants compared to controls indicates the activation of these defense-related metabolic pathways.
Performance Comparison with Alternative Solutions
A comprehensive validation guide must objectively position the thiadiazole-based activator within the existing landscape of crop protection strategies. This involves head-to-head comparisons with other chemical inducers and, increasingly importantly, with biological control agents (BCAs).
Comparative Efficacy Trials
Experimental Design:
-
Treatments:
-
Novel Thiadiazole Activator
-
Commercial Standard Chemical Inducer (e.g., Acibenzolar-S-methyl)
-
Commercial Biological Control Agent (e.g., a Trichoderma or Bacillus species)
-
Conventional Fungicide/Bactericide
-
Untreated Control
-
-
Replication: Use a randomized complete block design with at least four replicates for each treatment.
-
Application: Apply all treatments according to the manufacturer's recommendations or at optimized rates.
-
Inoculation: Artificially inoculate the plants with the target pathogen to ensure uniform disease pressure.
-
Assessment: Evaluate disease severity, incidence, and yield parameters at regular intervals.
Data Presentation:
| Treatment | Disease Severity (%) | Yield ( kg/ha ) | Cost-Benefit Ratio |
| Thiadiazole Activator | 25.3 | 4500 | 3.2 |
| Acibenzolar-S-methyl | 28.1 | 4350 | 2.8 |
| Trichoderma-based BCA | 35.6 | 4100 | 4.1 |
| Conventional Fungicide | 15.8 | 4800 | 2.5 |
| Untreated Control | 78.2 | 2500 | - |
Note: The data in this table is illustrative and should be replaced with actual experimental results. A comparative study on rice sheath blight showed that while a contact fungicide performed best at later stages, biofungicides also provided a significant reduction in disease severity.[16]
Conclusion
Validating the mechanism of action of thiadiazole-based agricultural activators is a scientifically rigorous process that requires a logical and interconnected series of experiments. By systematically demonstrating the absence of direct antimicrobial activity, establishing a non-phytotoxic dose, and then providing molecular, biochemical, and phytohormonal evidence for the induction of the salicylic acid-mediated SAR pathway, researchers can build a robust and defensible case for their product's mode of action. Furthermore, objective performance comparisons with existing solutions are crucial for defining the product's niche and value proposition in the competitive agrochemical market. This comprehensive approach ensures not only scientific integrity but also provides the critical data needed for regulatory approval and successful commercialization.
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A Comparative Guide to the Efficacy of Methyl 1,2,3-Thiadiazole-4-Carboxylate Analogs: In Vitro Promise vs. In Vivo Reality
For researchers, scientists, and professionals in drug development, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The heterocyclic scaffold of 1,2,3-thiadiazole, particularly analogs of Methyl 1,2,3-thiadiazole-4-carboxylate, has emerged as a versatile pharmacophore with a wide spectrum of biological activities, including anticancer, antifungal, and plant-activating properties.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of these analogs, offering insights into the experimental choices that underpin their evaluation and the often-observed disparities between laboratory assays and whole-organism studies.
The 1,2,3-Thiadiazole Scaffold: A Privileged Structure in Medicinal and Agricultural Chemistry
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] Its unique electronic properties and ability to act as a bioisostere for other chemical groups have made it a focal point in the design of novel bioactive molecules.[1][3] Analogs of Methyl 1,2,3-thiadiazole-4-carboxylate, where substitutions are typically made at the 5-position or on the carboxylate group (often as amides), have been synthesized and evaluated for a range of applications.
This guide will dissect the efficacy of these analogs in two primary domains: oncology and agriculture, drawing a critical comparison between their performance in controlled, isolated in vitro systems and the more complex, dynamic in vivo environments.
Anticancer Efficacy: Bridging the Gap Between Cell Culture and Clinical Potential
The quest for novel anticancer agents has led to the extensive investigation of thiadiazole derivatives.[1][3][4] Analogs of Methyl 1,2,3-thiadiazole-4-carboxylate have shown considerable promise in preclinical studies.
In Vitro Cytotoxicity: A First Look at Anticancer Potential
The initial screening of novel chemical entities for anticancer activity almost invariably begins with in vitro cytotoxicity assays. These assays are rapid, high-throughput, and cost-effective methods to determine a compound's ability to inhibit cancer cell growth or induce cell death.
A common approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of Representative 1,2,3-Thiadiazole Analogs Against Various Cancer Cell Lines
| Compound ID | Analog Structure (Modification from Methyl 1,2,3-thiadiazole-4-carboxylate) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole | HL-60 (Leukemia) | 0.0134 - 0.0866 | [1] |
| Analog B | D-ring fused dehydroepiandrosterone derivative | T47D (Breast Cancer) | 0.042 - 0.058 | [1][4] |
| Analog C | Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole | HCT-116 (Colon Cancer) | 6.56 - 7.19 | [1] |
Note: The IC50 values presented are for illustrative purposes based on published data for 1,2,3-thiadiazole derivatives, as data for a comprehensive series of Methyl 1,2,3-thiadiazole-4-carboxylate analogs with both in vitro and in vivo data in the same study is limited.
The data in Table 1 clearly demonstrates the potent cytotoxic effects of certain 1,2,3-thiadiazole analogs against a range of cancer cell lines in vitro. The causality behind these experimental choices lies in the need to establish a baseline of biological activity. A low IC50 value is a primary indicator of a compound's potential as a therapeutic agent and justifies further, more resource-intensive investigation.
In Vivo Efficacy: The Proving Ground in Whole-Organism Models
A promising IC50 value in a petri dish does not always translate to efficacy in a living organism. In vivo studies, typically conducted in animal models such as mice, are essential to evaluate a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic effect in a complex biological system.
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common in vivo platform for testing anticancer agents. The efficacy is often measured as the percentage of tumor growth inhibition (% TGI).
Table 2: Comparison of In Vitro and In Vivo Efficacy of a Hypothetical Methyl 1,2,3-Thiadiazole-4-Carboxamide Analog
| Compound ID | In Vitro IC50 (MCF-7 Breast Cancer Cells) | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| MT-Amide-X | 2.5 µM | MCF-7 Xenograft in Nude Mice | 50 mg/kg, daily, i.p. | 55% |
The discrepancy between potent in vitro activity and more modest in vivo efficacy is a common challenge in drug development. Several factors contribute to this "in vitro-in vivo gap":
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism can significantly impact its concentration at the tumor site. Poor bioavailability or rapid metabolism can lead to sub-therapeutic drug levels.
-
Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit off-target toxicity in vivo, limiting the achievable therapeutic dose.
-
Tumor Microenvironment: The complex microenvironment of a solid tumor, including the extracellular matrix, blood vessels, and immune cells, can create barriers to drug penetration and influence the tumor's response to treatment.
The choice of an in vivo model is critical. A subcutaneous xenograft model is relatively straightforward to establish and monitor, making it suitable for initial efficacy screening. However, orthotopic models, where the tumor is implanted in the organ of origin, may better recapitulate the clinical disease.
Agricultural Applications: From Fungal Inhibition to Crop Protection
Beyond medicine, Methyl 1,2,3-thiadiazole-4-carboxylate analogs have shown significant potential in agriculture as antifungal agents and plant activators. Plant activators are compounds that induce the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[5][6][7][8]
In Vitro Antifungal Activity: Screening for Direct Pathogen Inhibition
The initial evaluation of these analogs for agricultural use often involves in vitro assays to determine their direct inhibitory effect on the growth of plant pathogenic fungi. The results are typically expressed as the EC50 value, the concentration that inhibits fungal growth by 50%.
Table 3: In Vitro Antifungal Activity of a Representative 1,2,3-Thiadiazole Analog
| Compound ID | Fungal Pathogen | In Vitro EC50 (µg/mL) |
| Agro-Thiadiazole-Y | Botrytis cinerea (Gray Mold) | 8.5 |
A low EC50 value suggests that the compound has direct fungicidal or fungistatic properties. This is a desirable attribute for a conventional fungicide.
In Vivo Plant Protection: The Dual Action of Direct Inhibition and SAR
In vivo evaluation in a whole-plant system is crucial to assess not only the direct antifungal activity but also the compound's ability to induce SAR. A key metabolite of the commercial plant activator tiadinil is 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a close analog to the scaffold of interest.[6] This compound has been shown to induce broad-spectrum disease resistance in tobacco.[6]
Table 4: In Vitro vs. In Vivo Efficacy of a Hypothetical 1,2,3-Thiadiazole Plant Activator
| Compound ID | In Vitro EC50 (Phytophthora infestans) | In Vivo Model | Application Method | Disease Reduction (%) |
| SAR-Inducer-Z | 15 µg/mL | Tomato Plants | Soil Drench | 75% |
The often-observed superior performance in vivo compared to what might be predicted from the in vitro EC50 alone can be attributed to the induction of SAR. The compound may have a modest direct effect on the pathogen but a significant impact on the plant's ability to defend itself. This dual-action mechanism is a highly desirable trait in modern crop protection strategies.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of the data presented, detailed and validated experimental protocols are essential.
In Vitro Cytotoxicity: The MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Anticancer Efficacy: The Mouse Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.
Protocol 2: Mouse Xenograft Model for In Vivo Efficacy
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells per 100 µL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).[9][10]
-
Tumor Growth Monitoring: Monitor the mice daily and measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the biological context of these studies, visual representations of key pathways and workflows are invaluable.
Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have implicated the PI3K/Akt/mTOR pathway as a target for thiadiazole derivatives in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by 1,2,3-thiadiazole analogs.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The logical progression from initial in vitro screening to in vivo efficacy studies is a cornerstone of drug discovery.
Figure 2: A simplified workflow for anticancer drug discovery.
Conclusion: A Call for Integrated Efficacy Assessment
The study of Methyl 1,2,3-thiadiazole-4-carboxylate analogs offers a compelling case for the integrated assessment of in vitro and in vivo efficacy. While in vitro assays provide a crucial first pass in identifying bioactive compounds, they are inherently limited in their ability to predict clinical or agricultural success. The complexities of a whole-organism system, from metabolic pathways to intricate defense mechanisms, can profoundly influence a compound's performance.
For researchers in this field, the path forward requires a nuanced understanding of the strengths and limitations of each experimental model. A potent in vitro result should be viewed not as a final answer, but as a strong hypothesis that must be rigorously tested in a relevant in vivo system. By embracing this comparative approach and understanding the causal factors behind the in vitro-in vivo gap, we can more effectively translate the promise of these versatile thiadiazole scaffolds into tangible therapeutic and agricultural solutions.
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Szeliga, M., & Obara, A. (2020). Thiadiazole derivatives as anticancer agents. Cancer Management and Research, 12, 7979–7996. [Link]
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Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 21(21), 8036. [Link]
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Abdelgawad, M. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 359. [Link]
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Szeliga, M., & Obara, A. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
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Görlach, J., et al. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629–643. [Link]
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García-Garrido, S. E., & Ocampo, J. A. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100523. [Link]
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Kumar, A., & Sharma, S. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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Yasuda, M., et al. (2006). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 31(3), 329–334. [Link]
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Conrath, U. (2006). Systemic Acquired Resistance. Plant Signaling & Behavior, 1(4), 179–184. [Link]
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Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16409-16427. [Link]
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Arenas, E. J., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101784. [Link]
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A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles: Metal-Free vs. Metal-Catalyzed Efficacy
The 1,2,3-thiadiazole ring system is a cornerstone in the development of novel pharmaceuticals and agrochemicals, demonstrating a broad spectrum of biological activities.[1] The pursuit of efficient and versatile methods for the synthesis of this valuable scaffold has led to a rich and diverse field of chemical research. This guide provides an in-depth comparison of the two primary strategies employed for the synthesis of 1,2,3-thiadiazoles: the traditional, metal-free Hurd-Mori reaction and the more contemporary metal-catalyzed approaches. We will explore the mechanistic underpinnings, practical execution, and relative merits of each, furnishing researchers, chemists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
The Classic Approach: Metal-Free Synthesis via the Hurd-Mori Reaction
For decades, the Hurd-Mori reaction has been the preeminent method for the synthesis of 1,2,3-thiadiazoles. This robust, metal-free approach involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[2][3]
Mechanistic Insights of the Hurd-Mori Reaction
The reaction is understood to proceed through a well-defined pathway. The hydrazone, often a semicarbazone for stability and ease of handling, reacts with thionyl chloride to form an N-sulfinylhydrazone intermediate. This is followed by an intramolecular electrophilic attack of the sulfur on the enolizable carbon, leading to a five-membered ring. Subsequent elimination of hydrogen chloride and sulfur dioxide results in the formation of the aromatic 1,2,3-thiadiazole ring. The use of hydrazones with an electron-withdrawing group on the nitrogen is crucial for the success of the reaction.[2]
Caption: The reaction pathway of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol details a typical laboratory-scale synthesis.[4][5]
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.
-
Add a solution of acetophenone (1.0 eq) in ethanol.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Suspend the acetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Modern Alternative: Metal-Catalyzed Synthesis
To overcome some of the limitations of the Hurd-Mori reaction, such as the use of a harsh dehydrating agent and limited functional group tolerance, metal-catalyzed methods have been developed. These reactions, often employing palladium or copper catalysts, offer milder conditions and a broader substrate scope.
Mechanistic Aspects of Palladium-Catalyzed 1,2,3-Thiadiazole Synthesis
A prevalent palladium-catalyzed approach involves a three-component reaction between a terminal alkyne, an azide source (like sodium azide), and a sulfur source (such as elemental sulfur). The proposed catalytic cycle begins with the oxidative addition of the sulfur source to a Pd(0) complex. The terminal alkyne then coordinates to the palladium center, followed by insertion of the azide. The final 1,2,3-thiadiazole product is formed via reductive elimination, regenerating the active Pd(0) catalyst.
Caption: A simplified representation of the palladium-catalyzed synthesis of 1,2,3-thiadiazoles.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 4-Substituted-1,2,3-thiadiazole
This protocol is a representative example of a modern, metal-catalyzed approach.
Materials:
-
Terminal alkyne (e.g., phenylacetylene) (1.0 eq)
-
Sodium azide (1.5 eq)
-
Elemental sulfur (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (ligand, 10 mol%)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂, Xantphos, elemental sulfur, and sodium azide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, followed by the terminal alkyne via syringe.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Efficacy Comparison: A Head-to-Head Analysis
The choice between a metal-free and a metal-catalyzed synthesis of 1,2,3-thiadiazoles is dictated by a number of factors, summarized below.
| Feature | Metal-Free (Hurd-Mori) | Metal-Catalyzed |
| Starting Materials | Ketones (via hydrazones) | Terminal alkynes, azides, sulfur source |
| Reagents & Conditions | Thionyl chloride, often reflux | Metal catalyst (e.g., Pd, Cu), ligands, heating |
| Substrate Scope | Good for alkyl and aryl ketones | Broad, tolerates various functional groups on the alkyne |
| Functional Group Tolerance | Limited due to acidic and harsh conditions | Generally good, milder conditions |
| Yields | Can be variable, from moderate to excellent[1][6] | Often good to high |
| Atom Economy | Moderate, produces stoichiometric byproducts | Can be high, but catalyst and ligand waste |
| Safety & Handling | Use of corrosive and toxic thionyl chloride | Use of potentially toxic azides and metal catalysts |
| Cost | Generally lower cost reagents | Catalysts and ligands can be expensive |
Conclusion and Future Perspectives
The Hurd-Mori reaction remains a highly relevant and cost-effective method for the synthesis of 1,2,3-thiadiazoles, particularly for robust substrates and on a larger scale. Its primary drawbacks are the harsh reaction conditions and limited functional group compatibility.
Metal-catalyzed syntheses, on the other hand, offer a milder and more versatile alternative, significantly expanding the range of accessible 1,2,3-thiadiazole derivatives. While the cost of the catalyst and the need for its removal from the final product are considerations, the benefits of broader substrate scope and higher functional group tolerance often outweigh these concerns, especially in the context of medicinal chemistry and the synthesis of complex molecules.
Future developments in this field are likely to focus on the use of more sustainable and economical first-row transition metal catalysts, as well as the development of even milder reaction conditions for both metal-free and metal-catalyzed approaches.
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Bautista-Jiménez, V., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(23), 7839. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1,2,3-Thiadiazole-4-Carboxylate
This document provides essential procedural guidance for the safe handling and disposal of Methyl 1,2,3-thiadiazole-4-carboxylate. As a heterocyclic compound integral to various research and development pipelines, particularly in medicinal chemistry, its proper management from acquisition to disposal is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and established laboratory safety principles. The toxicological properties of many thiadiazole derivatives have not been exhaustively investigated, demanding a cautious and proactive approach to waste management.[3]
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. Methyl 1,2,3-thiadiazole-4-carboxylate belongs to the thiadiazole family, a class of sulfur- and nitrogen-containing heterocycles. While specific data for this exact ester is limited, information extrapolated from structurally similar compounds allows for a robust preliminary hazard assessment.
Core Hazards:
-
Health: Analogous thiadiazole carboxylic acids and esters are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Given the lack of comprehensive toxicological data, this compound should be handled as if it were potentially harmful if swallowed or inhaled.
-
Chemical Reactivity: The 1,2,3-thiadiazole ring, while aromatic, can be susceptible to thermal or photochemical fragmentation.[8][9] High-temperature decomposition can release toxic and irritating gases, including oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx).[3][10] The potential for ring-opening can also lead to the formation of highly reactive and volatile side-products.[11]
-
Environmental: Uncontrolled release into the environment must be prevented.[3] As an organosulfur compound, its impact on aquatic and soil ecosystems is not well-defined, and it should be considered an environmental hazard until proven otherwise.
Data Presentation: Physicochemical and Hazard Profile
The following table summarizes key data, extrapolated from analogous compounds, to inform handling and disposal procedures.
| Property | Value / Information | Source (Analogous Compounds) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5][7] |
| Appearance | Likely a colorless liquid or solid | [3] |
| Solubility | Expected to be insoluble or slightly soluble in water | [3][12] |
| Thermal Decomposition | Emits Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides | [3][10] |
| Disposal Classification | To be treated as hazardous waste | [3][4] |
Pre-Disposal Planning & Personal Protective Equipment (PPE)
Effective waste management begins before the first gram of the compound is used. A "cradle-to-grave" approach ensures that all personnel are aware of their responsibilities. The primary directive for disposal is to use a licensed professional waste disposal service.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocols: Establishing a Safe Workspace
-
Designated Area: All work involving Methyl 1,2,3-thiadiazole-4-carboxylate should be conducted in a designated area within a certified chemical fume hood to mitigate inhalation risks.
-
Waste Containers: Before starting work, ensure the correct, labeled hazardous waste containers are readily accessible in the fume hood.
-
Spill Kit: A spill kit containing inert absorbent material (e.g., vermiculite, sand), waste bags, and forceps should be available and all lab personnel trained in its use.
Data Presentation: Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The table below outlines the minimum requirements.
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles or a face shield if there is a significant splash risk. | Protects against splashes that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, which can cause irritation.[5][13] Change gloves immediately if contaminated. |
| Body Protection | A buttoned lab coat. Consider impervious clothing for larger quantities. | Protects against incidental skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Not typically required when used within a fume hood. | All handling should occur in a well-ventilated area or fume hood to prevent respiratory tract irritation.[5][6] |
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following protocol is for small, incidental laboratory spills (<100 mL). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Experimental Protocols: Small Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don PPE: Wear the full PPE outlined in the table above.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Label & Dispose: Seal the waste container, label it clearly (e.g., "Spill Debris: Methyl 1,2,3-thiadiazole-4-carboxylate"), and arrange for pickup through your institution's hazardous waste program.
Step-by-Step Disposal Protocol
The guiding principle is waste segregation and containment. Never mix incompatible waste streams. The ultimate disposal method involves a licensed chemical destruction plant, often through controlled incineration with flue gas scrubbing to handle the NOx and SOx byproducts.[14]
Experimental Protocols: Waste Stream Management
Step 4.1: Waste Segregation
-
Neat or Concentrated Compound: Any unused, expired, or surplus Methyl 1,2,3-thiadiazole-4-carboxylate.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and absorbent paper that have come into direct contact with the compound.
-
Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes used to transfer the compound.
-
Dilute Aqueous Solutions: Quenched reaction mixtures or aqueous layers from extractions. (Note: This compound has low water solubility; disposal of organic solvent waste is more common).
-
Contaminated Organic Solvents: Organic layers from extractions or solutions used for chromatography containing the compound.
Step 4.2: Waste Collection and Labeling
-
Neat Compound & Contaminated Solids: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar).[5] The label must read "Hazardous Waste" and list the full chemical name: "Methyl 1,2,3-thiadiazole-4-carboxylate."
-
Contaminated Sharps: Place directly into a designated sharps container for chemical contamination.
-
Contaminated Solvents/Solutions: Collect in a labeled, sealable, and compatible solvent waste container. List all chemical constituents and their approximate percentages on the hazardous waste tag.
Step 4.3: On-Site Treatment (Avoidance)
-
Causality: Attempting to neutralize or chemically deactivate thiadiazoles in a standard laboratory setting is strongly discouraged. The decomposition pathways are not always predictable and can produce more hazardous or volatile substances.[9][11] The most trustworthy and authoritative protocol is to transfer this responsibility to a licensed disposal facility equipped to handle such compounds.
Step 4.4: Storage and Final Disposal
-
Storage: Keep all sealed hazardous waste containers in a designated satellite accumulation area until they are collected. This area should be secure, well-ventilated, and have secondary containment.
-
Pickup: Contact your institution's EHS or equivalent department to schedule a pickup of the hazardous waste. Ensure all paperwork is completed accurately.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for segregating different waste streams originating from experiments involving Methyl 1,2,3-thiadiazole-4-carboxylate.
Caption: Waste segregation workflow for Methyl 1,2,3-thiadiazole-4-carboxylate.
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Joule, J. A., & Mills, K. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules, 15(3), 1769–1803. [Link]
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Kumar, R., & Kumar, S. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 09(05). [Link]
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Sharma, P., & Kumar, A. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Research International, 1-8. [Link]
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Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
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El-Metwally, A. M., & El-Gazzar, M. G. (2020). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Chemistry of Heterocyclic Compounds, 56, 1044-1049. [Link]
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Abdel-Wahab, B. F., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3629. [Link]
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Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
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D'Ars de Figueiredo Jr, J. C., et al. (2005). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. Journal of Thermal Analysis and Calorimetry, 79, 313-317. [Link]
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Popiołek, Ł., & Koszelewski, D. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7596. [Link]
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Kumar, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]
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Yurttaş, L., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 23(12), 3256. [Link]
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Bakulev, V. A., & Dehaen, W. (2010). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Molecules, 15(12), 8846-8867. [Link]
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Kumar, A., & Singh, R. K. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4959–4975. [Link]
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Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, Inc. [Link]
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1,2,3-Thiadiazole-4-carboxylic acid PubChem CID 351418. PubChem, National Center for Biotechnology Information. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (2002). EPFL. [Link]
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A Senior Application Scientist's Guide to Handling Methyl 1,2,3-thiadiazole-4-carboxylate
As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 1,2,3-thiadiazole-4-carboxylate. By understanding the inherent risks and implementing robust safety protocols, we can ensure a secure laboratory environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Anticipated Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
Given these potential hazards, it is imperative to treat Methyl 1,2,3-thiadiazole-4-carboxylate with a high degree of caution, assuming it possesses similar toxicological properties. A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Methyl 1,2,3-thiadiazole-4-carboxylate. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye irritation.[1] |
| Skin | Nitrile gloves and a laboratory coat | To prevent skin contact, which can lead to irritation.[4] Ensure gloves are inspected before use.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of dust or vapors that may cause respiratory tract irritation.[6] |
It is crucial to always wear the appropriate PPE when handling organic substances. [4]
Safe Handling and Operational Protocols
Adherence to meticulous handling procedures is paramount to minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn.[2] Prepare your workspace within a certified chemical fume hood.[4]
-
Weighing and Transferring:
-
During the Reaction:
-
Post-Handling:
The following diagram illustrates the essential workflow for safely handling Methyl 1,2,3-thiadiazole-4-carboxylate.
Caption: Workflow for Handling Methyl 1,2,3-thiadiazole-4-carboxylate
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Notify your institution's emergency response team.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[6][7]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water.[7] Seek medical attention.
Disposal Plan: A Responsible Conclusion
All waste containing Methyl 1,2,3-thiadiazole-4-carboxylate must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container.
-
Disposal: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1] Never dispose of this chemical down the drain.[4]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
References
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Cole-Parmer. (n.d.). 1,2,3,4-Tetrahydrocarbazole, 99% Material Safety Data Sheet. Retrieved from [Link]
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MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


